molecular formula C28H40N2O5 B1677548 MSK-195 CAS No. 289902-82-5

MSK-195

货号: B1677548
CAS 编号: 289902-82-5
分子量: 484.6 g/mol
InChI 键: QCXKDTJMFXXVLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MSK-195 is a potent TRPV1 agonist.

属性

IUPAC Name

[2-[[[2-[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c1-19-7-8-21(13-20(19)2)14-23(18-35-27(32)28(3,4)5)17-30-26(31)16-22-9-10-24(34-12-11-29)25(15-22)33-6/h7-10,13,15,23H,11-12,14,16-18,29H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXKDTJMFXXVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(CNC(=O)CC2=CC(=C(C=C2)OCCN)OC)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433307
Record name MSK-195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289902-82-5
Record name MSK-195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

MSK-195: A Potent TRPV1 Agonist for Vasoactive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSK-195 is a synthetic small molecule that has emerged as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel, renowned for its role in pain and heat sensation, is also present in the vascular system, where its activation leads to significant vasoactive responses. The characterization of this compound has provided valuable insights into the distinct pharmacology of vascular TRPV1 receptors compared to their neuronal counterparts. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental findings related to this compound, intended to support further research and drug development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2,2-Dimethyl-propanoic acid 3-[[2-[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]-2-[(3,4-dimethylphenyl)methyl]propyl ester. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,2-Dimethyl-propanoic acid 3-[[2-[4-(2-aminoethoxy)-3-methoxyphenyl]acetyl]amino]-2-[(3,4-dimethylphenyl)methyl]propyl ester[1]
Molecular Formula C28H40N2O5[2]
Molecular Weight 484.63 g/mol [2]

Pharmacological Properties and Mechanism of Action

This compound is a potent agonist of the TRPV1 receptor. Its pharmacological profile, particularly concerning its effects on the vasculature, has been a primary area of investigation.

ParameterValueReference
Target Transient Receptor Potential Vanilloid 1 (TRPV1)[1][3]
Potency (Arteriolar Response) 120 nM[1]
Efficacy (Arteriolar Response) 71%[1]

The mechanism of action of this compound involves direct binding to and activation of the TRPV1 channel. In the context of the vasculature, this activation triggers a signaling cascade that ultimately leads to vasoconstriction. This is a notable finding, as TRPV1 activation in sensory neurons is typically associated with the release of vasodilatory neuropeptides. The vasoconstrictor effect of this compound in isolated arteries is comparable to that of noradrenaline and is absent in arteries from TRPV1 knockout mice, confirming the specificity of its action.[3]

Signaling Pathway of this compound in Vascular Smooth Muscle

The activation of TRPV1 by this compound in arteriolar smooth muscle cells initiates a direct influx of cations, leading to membrane depolarization and subsequent vasoconstriction.

MSK195_Signaling MSK195 This compound TRPV1 TRPV1 Channel (Vascular Smooth Muscle Cell) MSK195->TRPV1 binds to & activates Ca_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Ca_Influx opens Depolarization Membrane Depolarization Ca_Influx->Depolarization leads to Vasoconstriction Vasoconstriction Depolarization->Vasoconstriction results in

Caption: Signaling pathway of this compound-induced vasoconstriction.

Key Experimental Protocols

The characterization of this compound has relied on a series of key in vitro and in vivo experiments. The methodologies outlined below are based on the pivotal study by Czikora et al. (2012).[3]

Sensory TRPV1 Activation: Eye Wiping Assay in Rats

This assay is used to assess the sensory irritant effect of TRPV1 agonists.

  • Subjects: Male Wistar rats.

  • Procedure:

    • A single 20 µL drop of the test compound (including this compound) dissolved in a vehicle (e.g., saline containing 10% Tween 80 and 10% ethanol) is instilled into the eye.

    • The number of eye wipes with the ipsilateral forepaw is counted for 1 minute immediately following instillation.

    • A positive response indicates activation of sensory TRPV1 channels.

Arteriolar TRPV1-Mediated Vasoconstriction

This experiment evaluates the direct effect of this compound on blood vessel diameter.

  • Preparation: Isolated, pressurized skeletal muscle arterioles from rats.

  • Procedure:

    • Arterioles are isolated and cannulated in a vessel chamber perfused with physiological salt solution (PSS).

    • The vessel is pressurized to a physiological level (e.g., 80 mmHg).

    • After a stabilization period, cumulative concentrations of this compound are added to the superfusate.

    • Changes in the internal diameter of the arteriole are continuously recorded using a video micrometer.

    • Vasoconstriction is measured as the percentage decrease from the baseline diameter.

Experimental Workflow: Arteriolar Vasoconstriction Assay

Arteriolar_Assay_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Skeletal Muscle Arteriole Cannulation Cannulate Arteriole in Perfusion Chamber Isolation->Cannulation Pressurization Pressurize to 80 mmHg Cannulation->Pressurization Stabilization Stabilize in PSS Pressurization->Stabilization Drug_Addition Add Cumulative Doses of this compound Stabilization->Drug_Addition Recording Record Diameter Changes Drug_Addition->Recording Measurement Measure % Decrease in Diameter Recording->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response

Caption: Workflow for the arteriolar vasoconstriction assay.

Conclusion

This compound stands as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of vascular TRPV1 channels. Its potent agonistic activity, coupled with the unexpected vasoconstrictor response it elicits, challenges the conventional understanding of TRPV1 function and opens new avenues for therapeutic intervention in vascular diseases. The detailed chemical and pharmacological data, along with the experimental protocols provided herein, are intended to facilitate further exploration of this compound and the broader implications of vascular TRPV1 modulation.

References

MSK-195: A Technical Guide to its Mechanism of Action as a TRPV1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MSK-195 as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is a synthesis of available data, intended to support further research and development efforts targeting TRPV1.

Introduction to TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli.[1][2][3] Expressed predominantly in primary sensory neurons, TRPV1 is a polymodal sensor activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (temperatures above 42°C), and acidic conditions.[1][3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that results in the sensation of pain.[1][2] The channel's function is intricately regulated by various intracellular signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][4] Due to its central role in nociception, TRPV1 is a key target for the development of novel analgesic drugs.[1][5]

This compound: Mechanism of Action

This compound has been identified as a potent agonist of the TRPV1 receptor.[6] Its mechanism of action involves direct binding to and activation of the TRPV1 channel, leading to a physiological response. The agonistic activity of this compound elicits a response that is a significant percentage of the maximal response achievable by endogenous or other potent exogenous agonists.

The binding of this compound to the vanilloid binding pocket on the TRPV1 channel is thought to induce a conformational change in the protein. This structural rearrangement leads to the opening of the channel's ion pore, allowing for the influx of cations and subsequent neuronal depolarization. This proposed mechanism is consistent with the established understanding of how other vanilloid agonists interact with TRPV1.[7][8]

Signaling Pathway

The activation of TRPV1 by this compound initiates a downstream signaling cascade. The initial influx of Ca2+ is a key event, triggering various intracellular processes. While specific studies on the downstream effects of this compound are not detailed in the provided search results, the general pathway for TRPV1 agonists involves the activation of calcium-dependent enzymes and second messenger systems.

TRPV1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel (Closed) This compound->TRPV1 Binds to TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_influx Ca²⁺ Influx TRPV1_Open->Ca_influx Na_influx Na⁺ Influx TRPV1_Open->Na_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Ca_influx->Downstream Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

This compound-mediated activation of the TRPV1 channel.

Quantitative Data

The potency and efficacy of this compound as a TRPV1 agonist have been quantified, as summarized in the table below.

ParameterValueSource
Potency (EC50) 120 nM[6]
Efficacy 71% (in arteriolar response)[6]

Experimental Protocols

The quantitative data for this compound were likely obtained through a combination of in vitro and ex vivo experiments. While the specific, detailed protocol for this compound is found within the primary literature, a generalizable experimental workflow for characterizing a novel TRPV1 agonist is described below.

In Vitro Validation using Two-Electrode Voltage Clamp (TEVC)

This method is used to measure the effect of a compound on the activity of the TRPV1 channel expressed in a heterologous system, such as Xenopus oocytes.

  • Preparation of Oocytes: Oocytes are surgically removed from a Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the human TRPV1 channel and incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

    • A depolarizing voltage step (e.g., to +30 mV) is applied to elicit a baseline TRPV1 current.

  • Compound Application:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the bath solution.

    • The oocyte is perfused with increasing concentrations of this compound, and the evoked current at the depolarizing step is recorded.

  • Data Analysis: The current evoked by this compound at each concentration is normalized to the maximal current evoked by a saturating concentration of a full agonist like capsaicin. A dose-response curve is then plotted to determine the EC50 (potency) and the maximal efficacy.

TEVC_Workflow A Oocyte Preparation and cRNA Injection B Incubation (2-5 days) A->B C Two-Electrode Voltage Clamp Setup B->C D Record Baseline Current C->D E Apply Increasing Concentrations of this compound D->E F Record Evoked Currents E->F G Data Analysis: Dose-Response Curve F->G H Determine EC50 and Efficacy G->H

Workflow for in vitro characterization of a TRPV1 agonist.
Ex Vivo Arteriolar Response Assay

This assay measures the physiological effect of a TRPV1 agonist on blood vessel dilation, a known response to TRPV1 activation in the vasculature.

  • Tissue Preparation: A small artery (e.g., from a hamster cheek pouch or rodent cremaster muscle) is dissected and mounted in an arteriolar perfusion chamber.

  • Perfusion and Equilibration: The artery is cannulated and perfused with a physiological salt solution. The preparation is allowed to equilibrate.

  • Baseline Measurement: The baseline diameter of the arteriole is measured using video microscopy.

  • Compound Application: this compound is added to the perfusion solution at various concentrations.

  • Response Measurement: The change in arteriolar diameter (vasodilation) is measured in response to each concentration of this compound.

  • Data Analysis: The change in diameter is plotted against the concentration of this compound to generate a dose-response curve, from which potency and efficacy can be determined relative to a known TRPV1 agonist.

Conclusion

This compound is a potent TRPV1 agonist with significant efficacy. Its mechanism of action is consistent with direct activation of the TRPV1 channel, leading to cation influx and subsequent physiological responses. The quantitative data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound and other novel TRPV1 modulators. The provided diagrams and methodologies offer a framework for designing future experiments to further elucidate the detailed molecular interactions and downstream signaling pathways engaged by this compound.

References

Unraveling the Identity of MSK-195: A Case of Mistaken Identity and a Path Forward

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the synthesis and purification of a compound designated as "MSK-195" has revealed a significant ambiguity in its identity, with publicly available scientific literature lacking a clear definition for a Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor with this name. Initial findings suggest a potential misinterpretation, as the identifier "195" appears in unrelated contexts within the chemical and biochemical landscape.

Our research indicates that the term "this compound" does not correspond to a standardized nomenclature for a specific MSK1 inhibitor. Searches have led to two distinct and unrelated subjects: a series of novel arylpyridin-2-yl guanidine derivatives with MSK1 inhibitory activity and a textile dye known as Reactive Red 195.

The Trail of an MSK1 Inhibitor

A key scientific paper, "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors," details the synthesis of various compounds with the potential to inhibit MSK1. Within this study, a specific intermediate compound, 5d , was obtained with a mass of 195 mg. It is plausible that "this compound" could be an internal laboratory code or a misinterpretation of this experimental result. The paper itself does not assign the "this compound" designation to any of the synthesized molecules.

The study does, however, provide detailed synthetic routes and characterization data for several potent MSK1 inhibitors, including the initial hit compound 1a (6-phenylpyridin-2-yl guanidine) and a more potent derivative, 49d (a 2-aminobenzimidazole) .

The "Reactive Red 195" Detour

Concurrent searches for "this compound" also prominently feature "Reactive Red 195," a commercially available azo dye used in the textile industry. This compound has a well-defined chemical structure (C₃₁H₁₉ClN₇Na₅O₁₉S₆) and established manufacturing processes. It is crucial to note that Reactive Red 195 has no known function as a kinase inhibitor and its association with the "this compound" query appears to be coincidental.

Proposed Path Forward

Given the lack of a definitive public record for an MSK1 inhibitor named "this compound," this guide will proceed by focusing on a well-characterized compound from the aforementioned study that demonstrates significant MSK1 inhibitory activity. We will focus on compound 49d , as it was identified as a potent inhibitor in the study.

This technical guide will provide a detailed overview of the synthesis and purification of a representative and potent MSK1 inhibitor from the arylpyridin-2-yl guanidine class, offering researchers a practical framework for obtaining this class of compounds for further investigation.

Technical Guide: Synthesis and Purification of a Novel Benzimidazole-Based MSK1 Inhibitor (Compound 49d)

This guide provides a detailed technical overview of the synthesis and purification of compound 49d , a potent 2-aminobenzimidazole-based MSK1 inhibitor, based on the methodologies reported in the scientific literature.

Signaling Pathway of MSK1 Activation and Inhibition

MSK1 is a nuclear kinase activated by the ERK1/2 and p38 MAPK signaling pathways in response to cellular stress and mitogens. Once activated, MSK1 phosphorylates transcription factors such as CREB and NF-κB, leading to the transcription of pro-inflammatory genes. Compound 49d acts as an inhibitor of MSK1, thereby blocking this inflammatory cascade.

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Mitogens Stress/Mitogens ERK1/2 ERK1/2 Stress/Mitogens->ERK1/2 p38 MAPK p38 MAPK Stress/Mitogens->p38 MAPK MSK1 MSK1 ERK1/2->MSK1 p38 MAPK->MSK1 CREB/NF-κB CREB/NF-κB MSK1->CREB/NF-κB P Pro-inflammatory Genes Pro-inflammatory Genes CREB/NF-κB->Pro-inflammatory Genes Activation Compound_49d Compound 49d Compound_49d->MSK1 Inhibition

Caption: MSK1 signaling pathway and point of inhibition by Compound 49d.

Experimental Protocols
Synthesis of Compound 49d

The synthesis of compound 49d involves a multi-step process starting from commercially available reagents. The general workflow is outlined below.

Synthesis_Workflow Starting Materials Starting Materials Intermediate_1 Substituted 2-nitroaniline Starting Materials->Intermediate_1 Suzuki Coupling Intermediate_2 Substituted 1,2-diaminobenzene Intermediate_1->Intermediate_2 Reduction Compound_49d Compound 49d Intermediate_2->Compound_49d Cyclization Purification_Workflow Crude Product Crude Product Extraction Extraction Crude Product->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Compound 49d Pure Compound 49d Recrystallization->Pure Compound 49d

MSK-195: A Comprehensive Technical Guide to its Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification and validation of MSK-195, a potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The document summarizes key quantitative data, details experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Biological Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

The primary biological target of this compound has been identified as the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1][2] TRPV1 is a well-established integrator of noxious stimuli, including heat, protons, and pungent chemicals like capsaicin, the active component in chili peppers.[2] this compound acts as a potent agonist at this receptor, initiating a cascade of downstream signaling events.[3][4]

Quantitative Analysis of this compound and Related Compounds

The following tables summarize the quantitative data for this compound and other relevant TRPV1 modulators based on vascular response assays.

Table 1: Potency and Efficacy of TRPV1 Agonists in Rat Arteriole

CompoundClassPotency (EC50/IC50)Efficacy (% of Capsaicin)Biological EffectReference
This compoundVanillylamine Derivative120 nM71 ± 11%Vascular Constriction[1]
CapsaicinVanilloid7.97 nM100%Vascular Constriction[1][5]
JYL-79Vanillylamine Derivative3.9 nM36 ± 8%Vascular Constriction[1]
JYL-273Vanillylamine Derivative-0%Inactive (Vascular Constriction)[1][5]
JYL-1511Vanillylamine Derivative-~10%Partial Agonist (Vascular Tachyphylaxis)[1][5]
Resiniferatoxin (RTX)Diterpene--No Vascular Constriction[1][6]

Table 2: Effects of this compound on Vascular Diameter

CompoundConcentrationChange in Arterial DiameterTime to Peak EffectReference
This compound1 µMDecrease from 235 ± 19 µm to 155 ± 25 µm90 s[1]

Experimental Protocols for Target Validation

The identification and validation of TRPV1 as the biological target of this compound involved several key experimental procedures.

Isolated Pressurized Skeletal Muscle Arteriole Assay

This ex vivo experiment directly measures the effect of compounds on vascular tone.

  • Tissue Preparation: Skeletal muscle arterioles are isolated from rats.[1]

  • Experimental Setup: The isolated arterioles are mounted on a pressure myograph, which allows for the control of intraluminal pressure and the measurement of changes in the vessel diameter.[1]

  • Procedure:

    • Cumulative doses of the test compound (e.g., this compound) are added to the bath solution.[1]

    • The diameter of the arteriole is continuously recorded.[1]

    • A decrease in diameter indicates vasoconstriction, while an increase indicates vasodilation.[1]

    • The potency (EC50) and efficacy of the compound are determined from the dose-response curve.[1]

  • Desensitization Protocol: To assess receptor desensitization (tachyphylaxis), a high concentration of the agonist is applied for an extended period (e.g., 1 µM for 20 minutes), followed by a washout and re-stimulation with a reference agonist like capsaicin.[1]

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay quantifies the influx of calcium ions through the activated TRPV1 channel.

  • Cell Preparation: TRPV1-expressing cells, such as isolated arteriolar smooth muscle cells, are used.[1][2]

  • Loading with Fluorescent Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).[2]

  • Procedure:

    • A baseline fluorescence reading is taken.[2]

    • The test compound is added to the cells.[2]

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence microscope or plate reader.[1][2] An increase in fluorescence signifies channel activation and calcium influx.[2]

Rat Eye Wiping Assay

This in vivo assay is used to assess the sensory irritant properties of TRPV1 agonists.

  • Animal Model: Rats are used for this assay.[1]

  • Procedure:

    • A solution of the test compound is instilled into the eye of the rat.[1]

    • The number of wiping movements of the forelimb towards the eye is counted over a specific period.[1]

    • An increased number of wipes indicates activation of sensory neurons via TRPV1.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflows for its target validation.

TRPV1_Signaling_Pathway MSK195 This compound TRPV1 TRPV1 Channel MSK195->TRPV1 Binds and Activates Ca2_Na Ca²⁺ / Na⁺ Influx TRPV1->Ca2_Na Depolarization Membrane Depolarization Ca2_Na->Depolarization AP Action Potential Generation Depolarization->AP Signaling Downstream Signaling AP->Signaling Constriction Vascular Constriction Signaling->Constriction Pain Pain Perception Signaling->Pain

Caption: TRPV1 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Validation cluster_invivo In Vivo Validation ArterioleAssay Isolated Arteriole Assay (Vasoconstriction) DataAnalysis Data Analysis: Potency, Efficacy, Kinetics ArterioleAssay->DataAnalysis CalciumAssay Intracellular Ca²⁺ Assay (Fluorescence) CalciumAssay->DataAnalysis EyeWipe Rat Eye Wiping Assay (Sensory Irritation) EyeWipe->DataAnalysis TargetHypothesis Hypothesis: This compound targets TRPV1 TargetHypothesis->ArterioleAssay TargetHypothesis->CalciumAssay TargetHypothesis->EyeWipe Conclusion Conclusion: This compound is a potent TRPV1 agonist DataAnalysis->Conclusion

Caption: Experimental Workflow for this compound Target Validation.

Conclusion

The collective evidence from vascular reactivity studies, intracellular calcium measurements, and in vivo sensory irritation assays strongly validates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as the primary biological target of this compound.[1] this compound demonstrates potent agonistic activity, leading to the characteristic downstream effects of TRPV1 activation, including vascular constriction and sensory neuron stimulation.[1][6][7][8] These findings position this compound as a valuable pharmacological tool for investigating TRPV1 physiology and as a potential lead compound for the development of novel therapeutics targeting this channel.

References

In vitro characterization of MSK-195 activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of Mitogen- and Stress-Activated Kinase 1 (MSK1) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen- and Stress-Activated Kinase 1 (MSK1), also known as ribosomal protein S6 kinase alpha-5 (RPS6KA5), is a key nuclear serine/threonine kinase that plays a crucial role in cellular signal transduction.[1] MSK1 is activated downstream of the ERK1/2 and p38 MAP kinase signaling pathways in response to a wide array of stimuli, including growth factors, phorbol esters, and cellular stresses like UV radiation and inflammatory cytokines.[2][3] Once activated, MSK1 phosphorylates several nuclear substrates, most notably the transcription factor CREB (cAMP-responsive element-binding protein) and histone H3.[4] This activity links extracellular signals to the regulation of gene expression, making MSK1 a critical player in processes such as inflammation, cell proliferation, and neuronal function.[5]

Given its central role in cellular regulation, MSK1 is a subject of intense research and a potential target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[5][6] This guide provides a comprehensive overview of the in vitro methods used to characterize the enzymatic activity of MSK1, offering detailed experimental protocols and data presentation to aid researchers in this field.

MSK1 Signaling and Activation Mechanism

MSK1 possesses two distinct kinase domains within a single polypeptide: an N-terminal kinase domain (NTKD) from the AGC kinase family and a C-terminal kinase domain (CTKD) from the calmodulin kinase family.[4] Its activation is a complex, multi-step process involving both intermolecular phosphorylation by upstream MAPKs and intramolecular autophosphorylation.

The activation sequence is initiated when active ERK1/2 or p38α binds to a MAPK docking site in the C-terminus of MSK1.[3] The upstream MAPK then phosphorylates several key residues. Phosphorylation of Threonine-581 (Thr581) in the activation loop of the CTKD is essential for activating this domain.[5][7] Once active, the CTKD autophosphorylates other sites within the MSK1 protein, including Serine-376 (Ser376) in the hydrophobic motif and Serine-212 (Ser212) in the activation loop of the NTKD.[5][6] Phosphorylation of both Ser376 and Ser212 is critical for the activation of the NTKD, which is responsible for phosphorylating external MSK1 substrates.[5][6]

MSK1_Activation_Pathway cluster_extracellular Extracellular Stimuli cluster_mapk_pathways MAPK Cascades cluster_msk1_activation MSK1 Activation Mitogens Growth Factors Phorbol Esters ERK_Pathway MEK1/2 → ERK1/2 Mitogens->ERK_Pathway Stress UV Radiation Inflammatory Cytokines Oxidative Stress p38_Pathway MKK3/6 → p38α/β Stress->p38_Pathway Inactive_MSK1 Inactive MSK1 ERK_Pathway->Inactive_MSK1 p-Thr581 p-Ser360 p38_Pathway->Inactive_MSK1 p-Thr581 p-Ser360 Intermediate_MSK1 Partially Active MSK1 (CTKD Active) Inactive_MSK1->Intermediate_MSK1 CTKD Activation Active_MSK1 Fully Active MSK1 (NTKD Active) Intermediate_MSK1->Active_MSK1 Autophosphorylation (p-Ser376, p-Ser212) Substrates CREB (Ser133) Histone H3 (Ser10/28) Active_MSK1->Substrates Substrate Phosphorylation Gene_Expression Gene Expression (e.g., c-fos, IL-10) Substrates->Gene_Expression

Caption: MSK1 Activation Signaling Pathway.

Quantitative Data on MSK1 Activation

The activation of MSK1 is dependent on a hierarchical series of phosphorylation events. The functional importance of these sites has been determined through mutagenesis studies.

Phosphorylation SiteModifying KinaseFunctionEffect of Alanine Mutation on ActivityReference
Thr581 ERK1/2 or p38Essential for CTKD activationPrevents activation[5]
Ser360 ERK1/2 or p38Modulatory; facilitates subsequent phosphorylation~60% reduction in MSK1 activation[3]
Ser376 MSK1 (Autophosphorylation by CTKD)Essential for NTKD activation (hydrophobic motif)Prevents activation[5][6]
Ser212 MSK1 (Autophosphorylation by CTKD)Essential for NTKD activation (T-loop)Prevents activation[5][6]
Ser381 MSK1 (Autophosphorylation by CTKD)Modulatory; may facilitate Ser376 phosphorylation~40% reduction in MSK1 activity[3]
Thr700 ERK1/2 or p38Contributes to CTKD activationReduces MSK1 activation[3]

Experimental Protocols for In Vitro MSK1 Characterization

Characterizing MSK1 activity in vitro typically involves two main stages: the activation of recombinant MSK1 by an upstream kinase and the subsequent measurement of its own kinase activity towards a specific substrate.

Protocol 1: In Vitro Activation of Recombinant MSK1

This protocol describes the activation of purified, recombinant MSK1 using active ERK2 or p38α.

Materials:

  • Purified recombinant His-tagged or GST-tagged MSK1

  • Active recombinant ERK2 or p38α MAPK

  • Activation Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂, 0.1 mM ATP, 0.01% 2-mercaptoethanol

Procedure:

  • Prepare a reaction mixture containing recombinant MSK1 (e.g., 0.2-1 µM) in Activation Buffer.[5][8]

  • Initiate the activation reaction by adding active ERK2 or p38α (e.g., 0.5-2 units/ml).[5][8]

  • Incubate the reaction mixture at 30°C for 30-60 minutes.[5][8]

  • The activated MSK1 is now ready for use in downstream kinase assays. If the upstream kinase (ERK/p38) might interfere with the subsequent assay, it can be removed. For GST-tagged ERK2, this can be achieved by incubation with Glutathione-Sepharose beads.[5]

  • Confirm MSK1 activation by Western blotting using a phospho-specific antibody, such as anti-Phospho-MSK1 (Thr581).[7][8]

Protocol 2: Radiometric Kinase Assay for MSK1 Activity

This classic method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Materials:

  • Activated MSK1 (from Protocol 1)

  • Substrate:

    • Peptide Substrate: Crosstide (GRPRTSSFAEG) is a common, efficient substrate.[9][10]

    • Protein Substrate: Recombinant GST-CREB.[8]

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂.[8]

  • [γ-³²P]ATP (specific activity ~3 x 10⁶ cpm/nmol).

  • Stopping Solution: 75 mM phosphoric acid.

  • P81 phosphocellulose paper.

Procedure:

  • Prepare the kinase reaction mixture in a final volume of 30-50 µL containing Kinase Assay Buffer, the desired substrate (e.g., 1 µg GST-CREB or 100-200 µM Crosstide), and the activated MSK1.[8]

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[8]

  • Incubate at 30°C for 15-20 minutes. Ensure the reaction is within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.[8]

  • Wash the P81 papers four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone.[8]

  • Dry the papers and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate kinase activity, often defined as nmol of phosphate incorporated per minute per mg of enzyme.[5][9]

Radiometric_Assay_Workflow Start Prepare Reaction Mix: - Activated MSK1 - Substrate (e.g., CREB) - Kinase Buffer Add_ATP Initiate Reaction: Add [γ-³²P]ATP Start->Add_ATP Incubate Incubate at 30°C (15-20 min) Add_ATP->Incubate Stop_Reaction Stop Reaction: Spot onto P81 Paper Incubate->Stop_Reaction Wash Wash Papers (4x Phosphoric Acid, 1x Acetone) Stop_Reaction->Wash Quantify Quantify ³²P Incorporation (Scintillation Counting) Wash->Quantify Result Calculate Specific Activity Quantify->Result ADP_Glo_Workflow Start 1. Kinase Reaction: - Activated MSK1 + Substrate + ATP - Incubate 60 min Step2 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent - Incubate 40 min Start->Step2 Step3 3. Convert ADP to ATP & Detect: Add Kinase Detection Reagent - Incubate 30 min Step2->Step3 Measure Measure Luminescence Step3->Measure Result Signal ∝ MSK1 Activity Measure->Result

References

MSK-195: A Technical Guide to Solubility, Stability, and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility, stability, and specific formulations of MSK-195 (CAS No. 289902-82-5) is limited. This guide provides a comprehensive framework based on its known properties as a TRPV1 agonist and general principles for the physicochemical characterization of novel chemical entities. The experimental protocols and data tables presented herein are standardized templates intended to guide researchers in generating specific data for this compound.

Introduction to this compound

This compound is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel is a non-selective cation channel that functions as a molecular integrator for a variety of noxious stimuli, including heat, protons, and certain endogenous lipids, playing a crucial role in pain signaling pathways. Agonists of TRPV1, like capsaicin, are of significant interest for their potential analgesic properties, which are mediated through the desensitization of nociceptive sensory neurons following initial activation.

Chemical Properties of this compound:

PropertyValue
CAS Number 289902-82-5
Molecular Formula C₂₈H₄₀N₂O₅
Molecular Weight 484.63 g/mol

Solubility Profile of this compound

A preliminary qualitative assessment indicates that this compound is insoluble in water but soluble in organic solvents such as 100% ethanol, methanol, and DMSO. For drug development and in vitro/in vivo studies, a quantitative understanding of its solubility is crucial.

Quantitative Solubility Data (Template)

The following table is a template for researchers to populate with experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Water25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Ethanol (95%)25Shake-Flask
Methanol25Shake-Flask
Polyethylene Glycol 400 (PEG400)25Shake-Flask
Propylene Glycol25Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mM based on the dilution factor.

  • Repeat the experiment in triplicate for each solvent.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 inc1 Agitate at constant temperature (24-72h) prep2->inc1 inc2 Settle undissolved solid inc1->inc2 an1 Filter supernatant (0.22 µm) inc2->an1 an2 Dilute filtrate an1->an2 an3 Quantify by HPLC an2->an3 an4 Calculate solubility an3->an4

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

The stability of this compound in both solid and solution states is critical for its storage, handling, and application in experimental settings. Stability studies are essential to identify degradation pathways and establish appropriate storage conditions and shelf-life.

Stability Data Summary (Template)

The following tables are templates for summarizing stability data for this compound under various conditions.

Solid-State Stability:

Storage ConditionTime PointAppearancePurity (%) by HPLCDegradants (%)
25°C / 60% RH0, 1, 3, 6, 12 months
40°C / 75% RH0, 1, 3, 6 months
Photostability (ICH Q1B)0, final

Solution-State Stability (in DMSO at -20°C):

Time PointAppearanceConcentration (mM)Purity (%) by HPLC
0, 1, 3, 6 months
Experimental Protocol: Accelerated Stability Study

This protocol describes a typical accelerated stability study for a new chemical entity like this compound.

Materials:

  • This compound powder

  • Appropriate primary packaging (e.g., amber glass vials)

  • Stability chambers set to specified temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH)

  • HPLC system with a stability-indicating method

  • Other analytical instruments as needed (e.g., for appearance, moisture content)

Procedure:

  • Package a sufficient quantity of this compound powder in the chosen primary packaging.

  • Place the samples in a stability chamber maintained at accelerated conditions (e.g., 40°C and 75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.

  • Analyze the sample for key stability attributes:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay/Purity: Use a validated stability-indicating HPLC method to determine the percentage of the active substance remaining and to detect and quantify any degradation products.

    • Moisture Content: As required, using a method like Karl Fischer titration.

  • Record all data and analyze trends in purity and degradation over time.

G Workflow for Accelerated Stability Study start Package this compound Samples storage Store in stability chamber (e.g., 40°C/75% RH) start->storage sampling Withdraw samples at predefined time points storage->sampling sampling->storage continue study analysis Analyze for appearance, purity, and degradants sampling->analysis data Record and analyze data analysis->data G General Signaling Pathway for TRPV1 Agonists cluster_membrane Cell Membrane msk195 This compound trpv1 TRPV1 Channel msk195->trpv1 binds and activates influx Ca²⁺/Na⁺ Influx trpv1->influx desensitization Channel Desensitization trpv1->desensitization prolonged activation depolarization Membrane Depolarization influx->depolarization ap Action Potential Generation depolarization->ap leads to analgesia Analgesia desensitization->analgesia

References

Preliminary Cytotoxicity Assessment of MSK-195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary cytotoxicity assessment of MSK-195, a novel investigational inhibitor of Mitogen- and Stress-activated Kinases (MSK1 and MSK2). MSK enzymes are critical downstream effectors of the MAPK signaling pathways, playing a significant role in the cellular response to stress and mitogens. Dysregulation of these pathways is a hallmark of many cancers, making MSK a compelling target for therapeutic intervention. This guide details the proposed mechanism of action of this compound, summarizes its cytotoxic effects on various cancer cell lines, provides detailed experimental protocols for cytotoxicity assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to MSK Signaling

Mitogen- and stress-activated kinases (MSKs) are a family of serine/threonine kinases that are activated by extracellular signals, such as growth factors and cellular stress.[1] They are primarily activated by the p38 and ERK1/2 mitogen-activated protein kinase (MAPK) pathways.[1] Once activated, MSKs phosphorylate a variety of substrates, including transcription factors like CREB and ATF1, as well as chromatin proteins such as histone H3.[1] This regulation of transcription and chromatin structure implicates MSK signaling in cellular processes such as proliferation, survival, and inflammation. Given that the RAS-ERK pathway is constitutively active in a majority of human cancers, MSK is often constitutively activated as well, making it a promising target for anti-cancer therapies.[1]

Proposed Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of the N-terminal kinase domain of both MSK1 and MSK2. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates. This inhibition is expected to block the signaling cascade that leads to the transcription of genes involved in cell proliferation and survival. The proposed mechanism of action involves the suppression of oncogenic signaling pathways that are reliant on MSK activity.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM) of this compound
HeLaCervical Carcinoma2.5
PC12Pheochromocytoma5.1
HEK 293Human Embryonic Kidney> 50
T47DBreast Cancer3.8
THP-1Monocytic Leukemia7.2

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol outlines the methodology for assessing the direct cytotoxic effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, PC12)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other measurements.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

MSK Signaling Pathway and this compound Inhibition

MSK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cellular_Stress Cellular Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1_2 MSK1/2 ERK1_2->MSK1_2 Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 p38->MSK1_2 Activation CREB_ATF1 CREB / ATF1 MSK1_2->CREB_ATF1 Phosphorylation Histone_H3 Histone H3 MSK1_2->Histone_H3 Phosphorylation MSK_195 This compound MSK_195->MSK1_2 Inhibition Transcription Gene Transcription (Proliferation, Survival) CREB_ATF1->Transcription Histone_H3->Transcription

Caption: MSK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Addition 3. Add this compound (Serial Dilution) Incubation_24h->Compound_Addition Incubation_72h 4. Incubate 72 hours Compound_Addition->Incubation_72h Assay_Reagent 5. Add CellTiter-Glo® Reagent Incubation_72h->Assay_Reagent Luminescence_Reading 6. Read Luminescence Assay_Reagent->Luminescence_Reading Data_Analysis 7. Analyze Data (Calculate IC50) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cytotoxicity using a cell viability assay.

Conclusion and Future Directions

The preliminary data indicate that this compound exhibits cytotoxic activity against a range of cancer cell lines, likely through the inhibition of the MSK signaling pathway. The IC50 values suggest a therapeutic window that warrants further investigation. Future studies will focus on elucidating the detailed molecular mechanism of action, including the effects on downstream gene expression and cell cycle progression. Furthermore, in vivo efficacy and toxicology studies in relevant animal models are planned to assess the therapeutic potential of this compound. Combination studies with other anti-cancer agents, such as MAPK pathway inhibitors, may also reveal synergistic effects.

References

An In-depth Technical Guide to the Discovery and Development of Selitrectinib (MSK-195/LOXO-195)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selitrectinib, also known as LOXO-195 and BAY 2731954, is a next-generation, selective tyrosine kinase inhibitor (TKI) of the Tropomyosin Receptor Kinase (TRK) family. Developed to address acquired resistance to first-generation TRK inhibitors like larotrectinib, selitrectinib represents a significant advancement in precision oncology. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of selitrectinib, with a focus on the technical data and experimental methodologies that have defined its development trajectory. The internal designation "MSK-195" has been associated with this compound, reflecting the integral role of researchers at Memorial Sloan Kettering Cancer Center (MSK) in its development.

Discovery and Rationale for Development

The development of first-generation TRK inhibitors, such as larotrectinib, marked a paradigm shift in cancer treatment, offering a tumor-agnostic approach for patients with NTRK gene fusions. While these therapies demonstrated high response rates, a subset of patients eventually developed resistance, limiting the long-term efficacy.[1] Preclinical and clinical studies identified the emergence of secondary mutations in the NTRK kinase domain as a primary mechanism of this acquired resistance.

These mutations, most commonly occurring at the solvent front and gatekeeper residues of the ATP-binding pocket, sterically hinder the binding of first-generation inhibitors.[2][3] This clinical need for a therapy that could overcome these resistance mutations drove the development of selitrectinib. The preclinical development of selitrectinib was conducted in parallel with the early clinical development of larotrectinib, anticipating the emergence of resistance and aiming to provide a sequential treatment option for patients.[4]

Mechanism of Action

Selitrectinib is a potent and highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[5] Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[5]

Crucially, the compact chemical structure of selitrectinib was designed to accommodate the steric changes induced by resistance mutations, such as the G595R solvent-front mutation in TRKA, which prevent the binding of larger, first-generation inhibitors.[6][7] This allows selitrectinib to effectively inhibit both wild-type and mutated TRK fusion proteins.

The TRK signaling pathway is a critical regulator of neuronal development and function. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, leading to ligand-independent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which drive oncogenesis.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TRK TRK Fusion Protein Shc Shc TRK->Shc PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription

Figure 1: Simplified TRK Signaling Pathway in Cancer.

Resistance to TRK inhibitors can be broadly categorized into on-target and off-target mechanisms.

  • On-target resistance involves the acquisition of secondary mutations within the NTRK kinase domain. The most common mutations are:

    • Solvent-front mutations (e.g., NTRK1 G595R, NTRK3 G623R)

    • Gatekeeper mutations (e.g., NTRK1 F589L)

    • xDFG motif mutations (e.g., NTRK1 G667C)

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling, such as mutations in KRAS, BRAF, or MET amplification.[8]

Selitrectinib was specifically designed to overcome on-target resistance mechanisms.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Solvent_Front Solvent-Front Mutations (e.g., G595R) Gatekeeper Gatekeeper Mutations (e.g., F589L) xDFG xDFG Motif Mutations (e.g., G667C) Bypass_RAS_MAPK Bypass Pathway Activation (e.g., KRAS, BRAF mutations) Bypass_MET MET Amplification TRK_Inhibitor_Resistance TRK Inhibitor Resistance TRK_Inhibitor_Resistance->Solvent_Front TRK_Inhibitor_Resistance->Gatekeeper TRK_Inhibitor_Resistance->xDFG TRK_Inhibitor_Resistance->Bypass_RAS_MAPK TRK_Inhibitor_Resistance->Bypass_MET

Figure 2: Mechanisms of Resistance to TRK Inhibitors.

Preclinical Development

The preclinical evaluation of selitrectinib was designed to assess its potency, selectivity, and efficacy against both wild-type and mutant TRK kinases.

Experimental Protocol: The inhibitory activity of selitrectinib and larotrectinib against purified wild-type and mutant TRK kinase domains was evaluated using in vitro enzyme assays. Recombinant TRK kinase domains were incubated with varying concentrations of the inhibitors in the presence of ATP. The kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a radiometric or fluorescence-based method. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were then calculated.[9]

Data Summary:

Kinase TargetSelitrectinib (LOXO-195) IC50 (nM)Larotrectinib IC50 (nM)
TRKA (Wild-Type) 0.6<1
TRKA G595R 2.0>1000
TRKA G667C 9.8>1000
TRKB (Wild-Type) 1.9<1
TRKC (Wild-Type) <2.5<3
TRKC G623R 2.3>1000
TRKC G696A <2.5>1000
Data compiled from multiple sources.[7][9][10][11]

These results demonstrate that while both drugs are potent inhibitors of wild-type TRK kinases, only selitrectinib maintains low nanomolar potency against common resistance mutations.[9]

Experimental Protocol: The anti-proliferative activity of selitrectinib was assessed in various human cancer cell lines, including those with known NTRK fusions and those without. Cells were cultured in the presence of increasing concentrations of selitrectinib for a defined period (e.g., 72 hours). Cell viability was then measured using a standard method, such as the CellTiter-Glo luminescent cell viability assay. IC50 values were calculated to determine the concentration of the drug required to inhibit cell proliferation by 50%.[11]

Data Summary:

Cell LineTRK Fusion StatusSelitrectinib (LOXO-195) IC50 (nM)
KM12 TPM3-NTRK1≤5
CUTO-3 ETV6-NTRK3≤5
MO-91 ETV6-NTRK3≤5
84 TRK Fusion-Negative Cell Lines None>10,000
Data compiled from multiple sources.[11]

Selitrectinib demonstrated potent and selective inhibition of proliferation in TRK fusion-positive cell lines, with minimal effect on TRK fusion-negative lines, highlighting its on-target specificity.[11]

Experimental Protocol: The in vivo efficacy of selitrectinib was evaluated in mouse xenograft models. Human cancer cells with specific NTRK fusions (e.g., NIH-3T3 cells engineered to express ΔTRKA or ΔTRKA-G595R) were subcutaneously implanted into immunodeficient mice. Once tumors reached a specified size, mice were treated with selitrectinib or a vehicle control, typically administered orally. Tumor volume was measured regularly to assess the anti-tumor activity of the compound. At the end of the study, tumors were often excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated TRK.[9]

Data Summary: In xenograft models using NIH-3T3 cells expressing the TRKA G595R resistance mutation, selitrectinib demonstrated dose-dependent tumor growth inhibition, whereas larotrectinib was ineffective.[9] In models with wild-type TRK fusions, both drugs showed efficacy.[9]

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assays (IC50 Determination) Cell_Assay Cell Proliferation Assays (IC50 in TRK+ vs TRK- cells) Kinase_Assay->Cell_Assay Xenograft Mouse Xenograft Models (Tumor Growth Inhibition) Cell_Assay->Xenograft Pharmacodynamics Pharmacodynamic Analysis (pTRK levels in tumors) Xenograft->Pharmacodynamics Clinical_Candidate Clinical Candidate Pharmacodynamics->Clinical_Candidate Discovery Compound Discovery Discovery->Kinase_Assay

Figure 3: Preclinical Development Workflow for Selitrectinib.

Clinical Development

The clinical development of selitrectinib was initiated through a Phase I/II trial (NCT03215511) and an expanded access program for patients with NTRK fusion-positive cancers who had progressed on a prior TRK inhibitor.[12][13]

Experimental Protocol: This was a multi-center, open-label, dose-escalation (Phase I) and dose-expansion (Phase II) study. Eligible patients were adults and children (≥4 weeks old) with locally identified NTRK fusion cancers who had progressed or were intolerant to at least one prior TRK inhibitor.[12][14] The primary objectives of the Phase I portion were to determine the maximum tolerated dose and the recommended Phase II dose of selitrectinib.[14] Secondary objectives included assessing the anti-tumor activity (Overall Response Rate, Duration of Response), safety, and pharmacokinetics.[14] A real-time, intra-patient pharmacokinetic-guided dose escalation approach was utilized in some of the early patients to rapidly achieve biologically relevant exposures.[9]

Data Summary (as of December 2018):

CharacteristicValue
Total Patients Treated 31 (20 in Phase I, 11 in Expanded Access)
Patient Population 24 adults, 7 children
Number of Cancer Types 11
Median Duration on Prior TRK Inhibitor 9.5 months
Evaluable Patients for Response 29
Overall Response Rate (ORR) 34% (10/29)
ORR in Patients with TRK Resistance Mutations 45% (9/20)
ORR in Patients without Identified TRK Resistance Mutations 0% (0/10)
Data compiled from multiple sources.[13][15]

Adverse Events: The most common treatment-emergent adverse events (all grades) were consistent with on-target TRK inhibition and included dizziness/ataxia (65%), nausea/vomiting (50%), and anemia (30%).[12][16] Dose-limiting toxicities, primarily dizziness and ataxia, were observed, and the optimal dose and schedule were further explored.[12]

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion Patient_Population Patient Population: NTRK Fusion-Positive Cancers Progressed on Prior TRK Inhibitor Dose_Escalation 3+3 Dose Escalation Cohorts (Adults and Pediatrics) Patient_Population->Dose_Escalation PK_Guided_Escalation Intra-patient PK-Guided Escalation Patient_Population->PK_Guided_Escalation Primary_Endpoints_P1 Primary Endpoints: - Maximum Tolerated Dose (MTD) - Recommended Phase II Dose (RP2D) - Safety & Tolerability Dose_Escalation->Primary_Endpoints_P1 PK_Guided_Escalation->Primary_Endpoints_P1 Dose_Expansion Enrollment at RP2D Primary_Endpoints_P1->Dose_Expansion Primary_Endpoints_P2 Primary Endpoints: - Overall Response Rate (ORR) - Duration of Response (DoR) Dose_Expansion->Primary_Endpoints_P2

Figure 4: Phase I/II Clinical Trial Workflow for Selitrectinib.

Conclusion

The discovery and development of selitrectinib (this compound/LOXO-195) exemplify a successful strategy in precision medicine. By anticipating and understanding the mechanisms of resistance to first-generation therapies, a highly effective second-generation inhibitor was developed in an accelerated timeframe. The robust preclinical data demonstrating potency against resistance mutations translated into meaningful clinical activity in patients who had exhausted other treatment options. The development of selitrectinib has established a new paradigm in the management of NTRK fusion-positive cancers, offering the potential for a continuum of care and prolonged disease control for these patients.

References

The Pharmacology of TRPV1 Agonists: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat, protons, and a variety of chemical ligands. Its involvement in pain and inflammation has made it a significant target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of TRPV1 agonists, with a particular focus on the potent agonist MSK-195, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the core signaling pathways involved in their mechanism of action.

Core Concepts: TRPV1 Activation and Desensitization

Activation of the TRPV1 channel by agonists leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in depolarization of sensory neurons and the initiation of a pain signal.[1][2] Paradoxically, prolonged exposure to TRPV1 agonists leads to a state of desensitization, where the channel becomes refractory to further stimulation. This process is thought to underlie the analgesic effects of topical capsaicin, as it effectively "defunctionalizes" the nociceptive nerve endings.[3]

Quantitative Analysis of TRPV1 Agonist Activity

The potency and efficacy of TRPV1 agonists are typically quantified through in vitro assays that measure the concentration-dependent activation of the receptor. The half-maximal effective concentration (EC50) is a common metric for potency, representing the concentration of an agonist that produces 50% of the maximal response. Efficacy refers to the maximum response an agonist can elicit.

Below is a summary of quantitative data for selected TRPV1 agonists, including this compound, derived from studies on arteriolar responses and heterologous expression systems.

AgonistPotency (EC50 or pEC50)Efficacy (% of maximal response)Species/SystemReference
This compound 120 nM71% (arteriolar constriction)Rat skeletal muscle arteries[4]
Capsaicin9.8 (pEC50)100% (reference)Mouse[5]
Resiniferatoxin9.8 (pEC50)-Mouse[5]
Olvanil8.4 (pEC50)-Mouse[5]
Arvanil9.6 (pEC50)-Mouse[5]

Key Experimental Protocols for TRPV1 Agonist Characterization

The evaluation of novel TRPV1 agonists relies on a combination of in vitro and in vivo experimental models. These assays are designed to assess the direct interaction of a compound with the TRPV1 receptor, its functional consequences on cellular activity, and its overall physiological effect on pain perception.

In Vitro Assays

1. Calcium Imaging in HEK293 Cells Expressing TRPV1

This assay provides a high-throughput method to screen for and characterize TRPV1 agonists by measuring changes in intracellular calcium concentration upon compound application.[6]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 channel. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Dye Loading: Cells are plated on glass coverslips or in 96-well plates. Prior to the experiment, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (1-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[7] Pluronic F-127 (0.02%) is often included to aid in dye solubilization.[7]

  • Compound Application and Data Acquisition: After a wash step and a de-esterification period of 20-30 minutes, baseline fluorescence is recorded using a fluorescence microscope or a plate reader. The test compound is then added, and changes in fluorescence intensity are monitored over time. A potent calcium ionophore like ionomycin is often used as a positive control to determine the maximum calcium influx.[8]

  • Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0). Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique allows for the direct measurement of ion currents flowing through the TRPV1 channel in response to agonist application, providing detailed information on channel gating and kinetics.[9][10]

  • Cell Preparation: HEK293 cells expressing TRPV1 or isolated dorsal root ganglion (DRG) neurons are used.

  • Pipette and Solutions: A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution typically containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2-7.3.[10][11] The extracellular (bath) solution is a physiological saline solution like HBSS.

  • Recording Procedure: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying suction, establishing the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Agonist Application and Data Acquisition: The TRPV1 agonist is applied to the cell via a perfusion system. The resulting inward and outward currents are recorded using a patch-clamp amplifier and acquisition software.

  • Data Analysis: The peak current amplitude at different agonist concentrations is measured to construct dose-response curves and determine EC50 values. The current-voltage (I-V) relationship can also be determined by applying voltage ramps.

In Vivo Assays

1. Capsaicin-Induced Paw Licking/Flinching Test in Mice

This acute pain model is used to assess the in vivo efficacy of potential TRPV1 antagonists by measuring their ability to block the nociceptive behavior induced by a direct TRPV1 agonist. However, the protocol can be adapted to characterize the desensitizing effects of novel agonists.

  • Animal Handling and Acclimatization: Male mice are acclimatized to the testing environment, typically clear observation chambers, for at least 30 minutes before the experiment.

  • Compound Administration: The test TRPV1 agonist or vehicle is administered, often via intraperitoneal (i.p.) or oral (p.o.) routes, at a predetermined time before the capsaicin challenge.

  • Nociceptive Challenge: A small volume (e.g., 20 µL) of capsaicin solution (e.g., 1.6 µ g/paw ) is injected subcutaneously into the plantar surface of the hind paw.[12][13]

  • Behavioral Observation: Immediately after the capsaicin injection, the cumulative time the animal spends licking or flinching the injected paw is recorded for a set period, typically 5-10 minutes.[12][14]

  • Data Analysis: The total licking/flinching time is compared between the vehicle-treated and compound-treated groups to assess the analgesic or desensitizing effect of the test compound.

2. Formalin-Induced Paw Licking Test in Mice

This model of inflammatory pain involves two distinct phases of nociceptive behavior, allowing for the assessment of a compound's effect on both acute nociception and central sensitization.[15]

  • Procedure: Similar to the capsaicin test, mice are acclimatized to observation chambers. A dilute formalin solution (e.g., 2.5% in 20 µL) is injected into the plantar surface of the hind paw.[15]

  • Behavioral Observation: The time spent licking the injected paw is recorded during two distinct phases: Phase I (0-5 minutes post-injection), representing direct chemical irritation of nociceptors, and Phase II (15-30 minutes post-injection), which involves an inflammatory response and central sensitization.

  • Data Analysis: The licking time in each phase is analyzed separately to determine the compound's efficacy against different pain mechanisms.

Signaling Pathways of TRPV1 Activation and Desensitization

The activity of the TRPV1 channel is tightly regulated by a complex network of intracellular signaling pathways. These pathways can modulate the sensitivity of the receptor to its agonists and are crucial for the process of desensitization.

TRPV1 Activation Pathway

Upon binding of an agonist like capsaicin, the TRPV1 channel undergoes a conformational change, leading to channel opening and cation influx. This initial activation can be potentiated by various inflammatory mediators that activate signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] These kinases can phosphorylate the TRPV1 channel, lowering its activation threshold and increasing its sensitivity.

TRPV1_Activation_Pathway Agonist TRPV1 Agonist (e.g., Capsaicin, this compound) TRPV1 TRPV1 Channel Agonist->TRPV1 Binds Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Inflammatory_Mediators Inflammatory Mediators GPCR GPCR Inflammatory_Mediators->GPCR PLC PLC GPCR->PLC AC AC GPCR->AC PKC PKC PLC->PKC Activates PKC->TRPV1 Phosphorylates (Sensitizes) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->TRPV1 Phosphorylates (Sensitizes)

TRPV1 Activation and Sensitization Pathway
TRPV1 Desensitization Pathway

Prolonged activation of TRPV1 leads to a significant increase in intracellular Ca2+. This rise in Ca2+ is a key trigger for desensitization.[3] Calcium ions can bind to calmodulin (CaM), which in turn can interact with the TRPV1 channel to promote its closure. Additionally, the influx of Ca2+ activates the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, counteracting the sensitizing effects of PKA and PKC and contributing to desensitization.[2]

TRPV1_Desensitization_Pathway Prolonged_Agonist Prolonged Agonist Exposure TRPV1_Active Sustained TRPV1 Activation Prolonged_Agonist->TRPV1_Active High_Ca_Influx High Intracellular [Ca²⁺] TRPV1_Active->High_Ca_Influx TRPV1_Desensitized TRPV1 Desensitization TRPV1_Active->TRPV1_Desensitized Calmodulin Calmodulin (CaM) High_Ca_Influx->Calmodulin Binds Calcineurin Calcineurin (PP2B) High_Ca_Influx->Calcineurin Activates CaM_Ca Ca²⁺-CaM Complex Calmodulin->CaM_Ca CaM_Ca->TRPV1_Active Inhibits Calcineurin->TRPV1_Active Dephosphorylates (Inhibits) PIP2_Depletion PIP₂ Depletion PIP2_Depletion->TRPV1_Active Inhibits

TRPV1 Desensitization Pathway

Conclusion

The study of TRPV1 agonists like this compound offers a promising avenue for the development of novel analgesics. A thorough understanding of their structure-activity relationships, combined with robust in vitro and in vivo characterization, is essential for advancing these compounds through the drug discovery pipeline. The detailed methodologies and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of TRPV1 modulation.

References

MSK-195: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MSK-195, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document consolidates key molecular data, experimental protocols, and signaling pathway information relevant to the study and application of this compound in research and drug development.

Core Molecular Data

This compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C₂₈H₄₀N₂O₅
Molecular Weight 484.63 g/mol
Exact Mass 484.293723 Da

Experimental Protocols

The investigation of this compound's activity as a TRPV1 agonist involves several key experimental methodologies. The following protocols are fundamental for characterizing its effects.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is employed to directly measure the ion channel activity of TRPV1 in response to this compound.

Objective: To characterize the electrophysiological response of TRPV1 channels to this compound application.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 channels are cultured under standard conditions.

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Recording: Whole-cell patch-clamp recordings are performed. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

  • Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired final concentrations. The solution is applied to the patched cell via a perfusion system.

  • Data Acquisition: Membrane currents are recorded in response to voltage steps before and after the application of this compound. The potency (EC₅₀) and efficacy of this compound are determined from the dose-response curves.

In Vitro Functional Assay: Calcium Imaging

Calcium imaging is a widely used method to assess the activation of TRPV1 channels, which are permeable to Ca²⁺ ions.

Objective: To measure the increase in intracellular calcium concentration in response to this compound-mediated TRPV1 activation.

Methodology:

  • Cell Culture and Loading: Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) are cultured on glass-bottom dishes. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.

  • Imaging: The cells are imaged using a fluorescence microscope equipped with a camera and appropriate filter sets.

  • Compound Application: A baseline fluorescence is recorded, after which this compound at various concentrations is added to the imaging buffer.

  • Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The results are used to determine the concentration-response relationship for this compound.

Signaling Pathway

This compound, as a TRPV1 agonist, activates a well-defined signaling cascade upon binding to the receptor. The activation of the TRPV1 channel, a non-selective cation channel, leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and increases the intracellular Ca²⁺ concentration, triggering downstream cellular responses.

This compound Signaling Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_Influx This compound This compound This compound->TRPV1 Binds to and activates Depolarization Membrane Depolarization Cation_Influx->Depolarization Intracellular_Ca Increased Intracellular [Ca²⁺] Cation_Influx->Intracellular_Ca Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response Intracellular_Ca->Cellular_Response

This compound activates the TRPV1 channel, leading to cation influx and subsequent cellular responses.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of this compound's activity on the TRPV1 channel.

This compound Experimental Workflow Start Start Compound_Prep Prepare this compound Stock Solution Start->Compound_Prep Cell_Culture Culture TRPV1-expressing Cells Start->Cell_Culture Functional_Assay Select Functional Assay Compound_Prep->Functional_Assay Cell_Culture->Functional_Assay Calcium_Imaging Calcium Imaging Functional_Assay->Calcium_Imaging  Calcium Influx Patch_Clamp Patch-Clamp Electrophysiology Functional_Assay->Patch_Clamp  Ion Channel Current Data_Analysis Data Analysis and Dose-Response Curves Calcium_Imaging->Data_Analysis Patch_Clamp->Data_Analysis Conclusion Determine Potency and Efficacy Data_Analysis->Conclusion

A generalized workflow for the in vitro characterization of this compound.

Methodological & Application

Application Notes and Protocols for Cell-Based Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca2+) are ubiquitous intracellular second messengers that play a critical role in regulating a vast array of cellular processes, including gene transcription, cell proliferation, apoptosis, and neurotransmission.[1] The concentration of free cytosolic calcium is tightly regulated and maintained at a very low level in resting cells. Upon stimulation, various signaling pathways can trigger a rapid and transient increase in intracellular calcium concentration, either through release from intracellular stores like the endoplasmic reticulum or through influx from the extracellular environment via ion channels.[2][3][4]

This document provides a detailed protocol for a cell-based calcium influx assay, a fundamental tool for studying G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors, as well as for screening compound libraries in drug discovery. While a specific protocol designated "MSK-195" was not identified in publicly available literature, the following represents a comprehensive and widely applicable methodology synthesized from established laboratory practices.

Principle of the Assay

This protocol utilizes a fluorescent calcium indicator dye that can be loaded into cells. These dyes exhibit a significant change in their fluorescent properties upon binding to free calcium ions. The change in fluorescence intensity is directly proportional to the intracellular calcium concentration and can be measured in real-time using a fluorescence plate reader or flow cytometer.[5][6] This allows for the kinetic monitoring of calcium mobilization in response to receptor agonists or antagonists.

Signaling Pathway: GPCR-Mediated Calcium Influx

A common pathway leading to intracellular calcium increase involves the activation of Gq-coupled GPCRs. The diagram below illustrates this signaling cascade.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR (Gq-coupled) Ligand->GPCR 1. Binding Gq Gq GPCR->Gq 2. Activation PLC PLC PIP2 PIP₂ PLC->PIP2 4. Hydrolysis IP3 IP₃ PIP2->IP3 5. Generation IP3R IP₃ Receptor Ca_ER Ca²⁺ IP3R->Ca_ER 7. Release SOC Store-Operated Ca²⁺ Channel Ca_Cytosol Ca²⁺ SOC->Ca_Cytosol 9. Influx Gq->PLC 3. Activation IP3->IP3R 6. Binding Downstream Downstream Cellular Responses Ca_Cytosol->Downstream 10. Activation Ca_ER->SOC Ca_ER->Ca_Cytosol Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Dye 3. Prepare Dye-Loading Solution Incubation_24h->Prepare_Dye Add_Dye 4. Add Dye to Cells Prepare_Dye->Add_Dye Incubation_1h 5. Incubate for 1h Add_Dye->Incubation_1h Pre_Incubate_Antagonist 6. (Optional) Pre-incubate with Antagonist Incubation_1h->Pre_Incubate_Antagonist Place_in_Reader 7. Place Plate in Fluorescence Reader Pre_Incubate_Antagonist->Place_in_Reader Read_Baseline 8. Read Baseline Fluorescence Place_in_Reader->Read_Baseline Add_Agonist 9. Inject Agonist Read_Baseline->Add_Agonist Read_Response 10. Read Fluorescence Response Add_Agonist->Read_Response Calculate_Response 11. Calculate Response (e.g., Max-Min) Read_Response->Calculate_Response Generate_Curves 12. Generate Dose-Response Curves Calculate_Response->Generate_Curves Determine_Parameters 13. Determine EC₅₀/IC₅₀ Generate_Curves->Determine_Parameters

References

Application Notes and Protocols for the Evaluation of Novel Analgesics in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The following application notes and protocols provide a generalized framework for the preclinical evaluation of a novel analgesic compound, referred to herein as "Compound X." These guidelines are based on established methodologies in pain research. Researchers should adapt these protocols to the specific characteristics of their test compound and the research question being addressed. No public data was found for a compound specifically named "MSK-195."

Introduction

The development of novel analgesics requires rigorous preclinical evaluation in relevant animal models of pain. This document outlines standard procedures for assessing the efficacy of a novel therapeutic agent, "Compound X," in rodent models of inflammatory and neuropathic pain. The protocols described herein cover the induction of pain, administration of the compound, and behavioral assessments to quantify analgesic effects.

Signaling Pathways in Pain

Pain signaling is a complex process involving both peripheral and central nervous system pathways. Many analgesic drugs target specific receptors or enzymes within these pathways to reduce the sensation of pain. The diagram below illustrates a simplified, generalized pain signaling pathway that can be modulated by therapeutic agents.

cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) Noxious Stimulus Noxious Stimulus Nociceptor Activation Nociceptor Activation Noxious Stimulus->Nociceptor Activation e.g., Inflammation, Nerve Injury Signal Transduction Signal Transduction Nociceptor Activation->Signal Transduction Neurotransmitter Release Neurotransmitter Release Signal Transduction->Neurotransmitter Release Action Potential Propagation Postsynaptic Neuron Activation Postsynaptic Neuron Activation Neurotransmitter Release->Postsynaptic Neuron Activation Ascending Pain Pathway Ascending Pain Pathway Postsynaptic Neuron Activation->Ascending Pain Pathway Brain (Pain Perception) Brain (Pain Perception) Ascending Pain Pathway->Brain (Pain Perception) Compound X Compound X Compound X->Signal Transduction Inhibition Compound X->Neurotransmitter Release Modulation

Caption: Generalized pain signaling pathway from the periphery to the central nervous system.

Experimental Workflow

The evaluation of a novel analgesic typically follows a standardized workflow to ensure robust and reproducible results. The diagram below outlines the key steps from animal model selection to data analysis.

Animal Model Selection Animal Model Selection Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Selection->Baseline Behavioral Testing Induction of Pain Model Induction of Pain Model Baseline Behavioral Testing->Induction of Pain Model Post-Induction Behavioral Testing Post-Induction Behavioral Testing Induction of Pain Model->Post-Induction Behavioral Testing Compound X Administration Compound X Administration Post-Induction Behavioral Testing->Compound X Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Compound X Administration->Post-Treatment Behavioral Testing Data Analysis Data Analysis Post-Treatment Behavioral Testing->Data Analysis

Caption: Standard experimental workflow for preclinical analgesic testing.

Data Presentation: Summary of Efficacy Data for Compound X

The following tables summarize hypothetical quantitative data for "Compound X" in two standard animal models of pain.

Table 1: Efficacy of Compound X in the Carrageenan-Induced Inflammatory Pain Model
Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) (Mean ± SEM)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle-5.2 ± 0.41.5 ± 0.2
Compound X108.9 ± 0.63.8 ± 0.4
Compound X3012.5 ± 0.85.9 ± 0.5
Positive Control (Meloxicam)511.8 ± 0.75.5 ± 0.6
*p < 0.05 compared to Vehicle
Table 2: Efficacy of Compound X in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM) - Day 7 Post-CCIPaw Withdrawal Threshold (g) (Mean ± SEM) - Day 14 Post-CCI
Sham-14.5 ± 1.214.2 ± 1.1
CCI + Vehicle-3.1 ± 0.52.8 ± 0.4
CCI + Compound X106.8 ± 0.77.2 ± 0.8
CCI + Compound X3010.2 ± 0.911.5 ± 1.0
CCI + Positive Control (Gabapentin)509.5 ± 0.810.1 ± 0.9
*p < 0.05 compared to CCI + Vehicle

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and habituated to the testing environment and equipment for at least two days before the start of experiments.

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against acute inflammatory pain.

  • Procedure:

    • Record baseline paw withdrawal latency and threshold using the Hargreaves test and von Frey filaments, respectively.

    • Induce inflammation by injecting 100 µL of 1% lambda-carrageenan in saline into the plantar surface of the right hind paw.

    • Administer "Compound X," vehicle, or a positive control (e.g., meloxicam) at the desired dose and route (e.g., intraperitoneally, i.p.) 2 hours after the carrageenan injection.

    • Measure paw withdrawal latency and threshold at 3, 4, and 5 hours post-carrageenan injection.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce a persistent neuropathic pain state.

  • Procedure:

    • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them.

    • Close the incision with sutures or staples.

    • For sham-operated animals, expose the sciatic nerve without ligation.

    • Allow the animals to recover for 7 days for the neuropathic pain to develop.

    • Administer "Compound X," vehicle, or a positive control (e.g., gabapentin) daily via the desired route (e.g., oral gavage, p.o.) from day 7 to day 14 post-surgery.

    • Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments before the daily drug administration on days 7, 10, and 14.

Behavioral Assays

This test measures the latency of paw withdrawal from a radiant heat source.[1]

  • Apparatus: A commercially available Hargreaves apparatus.

  • Procedure:

    • Place the animal in a clear plastic chamber on a glass floor.

    • Allow the animal to acclimate for at least 15 minutes.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

    • Perform three measurements per paw, with at least 5 minutes between each measurement, and average the latencies.

This test assesses the paw withdrawal threshold to a mechanical stimulus.[1]

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the animal in a cage with a wire mesh floor.

    • Allow the animal to acclimate for at least 15 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold can be calculated using the up-down method.

Statistical Analysis

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests, such as a one-way or two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.

References

Optimal dosage and administration of MSK-195 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: MSK-195

Topic: Optimal Dosage and Administration of a Mitogen- and Stress-Activated Kinase 1 (MSK1) Modulator for In Vivo Studies

Disclaimer: Publicly available information on a specific therapeutic agent designated "this compound" for in vivo administration is not available. The name may refer to an experimental compound, an internal designation, or a specific research tool such as the inactive MSK1 D195A mutant, which is not administered as a drug[1].

This document provides a generalized framework and illustrative protocol for a hypothetical MSK1/2 inhibitor, hereafter termed "MSK-Inhibitor-195," based on the known functions of the MSK1/2 signaling pathway. The data and specific methodologies presented are representative examples for guiding in vivo research and should be adapted based on empirical findings for the specific molecule under investigation.

Introduction to MSK1/2 Signaling

Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1 and MSK2) are nuclear serine/threonine kinases that play a crucial role in translating extracellular signals into a cellular response, including the regulation of gene expression.[2] MSKs are activated downstream of the p38 and ERK1/2 mitogen-activated protein kinase (MAPK) cascades.[1][3] Once activated, MSKs phosphorylate downstream targets, most notably Histone H3 and transcription factors like CREB (cAMP response element-binding protein) and NF-κB.[2][4] This signaling cascade is implicated in a variety of cellular processes and disease states, including inflammation, innate immunity, cancer, and neuronal function.[2] For instance, the MAPK/MSK pathway can be hyperactivated in certain cancers, promoting proliferation.[4]

MSK-Inhibitor-195 is a hypothetical selective inhibitor designed to target the kinase activity of MSK1/2, thereby blocking the phosphorylation of its downstream targets and modulating gene expression. Its potential therapeutic applications could be in inflammatory diseases or specific cancers where the MSK pathway is overactive.

Signaling Pathway and Experimental Workflow

MSK1/2 Signaling Cascade

The diagram below illustrates the canonical signaling pathway leading to MSK1/2 activation and its downstream effects on chromatin remodeling and gene transcription. External stimuli like growth factors or cellular stress activate the MAPK cascades (ERK1/2 and p38), which in turn phosphorylate and activate MSK1/2.

MSK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapk MAPK Cascade cluster_nuclear Nuclear Events Stimuli Growth Factors, Cytokines, Stress MAPKKK MAPKKK (e.g., RAF, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK MAPK MAPK (ERK1/2, p38) MAPKK->MAPK MSK MSK1/2 MAPK->MSK Activation HistoneH3 Histone H3 MSK->HistoneH3 Phosphorylation CREB CREB / ATF1 MSK->CREB Phosphorylation Inhibitor MSK-Inhibitor-195 Inhibitor->MSK Inhibition pHistoneH3 p-Histone H3 (S10/S28) HistoneH3->pHistoneH3 pCREB p-CREB (S133) CREB->pCREB Gene Immediate Early Gene Transcription pHistoneH3->Gene pCREB->Gene

Caption: Simplified MSK1/2 signaling pathway and point of inhibition.
In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of MSK-Inhibitor-195 in a preclinical animal model, such as a lipopolysaccharide (LPS)-induced inflammation model.

Experimental_Workflow A Acclimatization (e.g., C57BL/6 Mice, 1 week) B Group Allocation (Vehicle, MSK-Inhibitor-195) A->B C Drug Administration (e.g., Oral Gavage) B->C D Inflammatory Challenge (e.g., LPS Injection, i.p.) C->D E Sample Collection (Blood, Tissue) at defined time points D->E F Analysis E->F F1 PK Analysis (Drug Levels) F->F1 Pharmacokinetics F2 PD Biomarkers (p-Histone H3, Cytokines) F->F2 Pharmacodynamics F3 Efficacy Readout (e.g., Lung MPO) F->F3 Efficacy

Caption: General workflow for in vivo efficacy testing.

Quantitative Data Summary

The following tables present hypothetical data for MSK-Inhibitor-195.

Table 1: Pharmacokinetic Parameters in Mice

This table summarizes the pharmacokinetic profile of MSK-Inhibitor-195 following a single oral dose in C57BL/6 mice.

Parameter10 mg/kg30 mg/kg100 mg/kg
Administration Route Oral (PO)Oral (PO)Oral (PO)
Cmax (ng/mL) 450 ± 551380 ± 1804250 ± 510
Tmax (hr) 2.02.04.0
AUC (0-24h) (ng·hr/mL) 2850910035600
Half-life (t½) (hr) 6.57.17.8
Bioavailability (%) 454842
Table 2: In Vivo Efficacy in LPS-Induced Inflammation Model

This table shows the dose-dependent effect of MSK-Inhibitor-195 on a key inflammatory cytokine (TNF-α) and a pharmacodynamic biomarker (p-Histone H3) in lung tissue 4 hours post-LPS challenge.

Treatment Group (Oral Dose)Serum TNF-α (pg/mL)% Inhibition of TNF-αLung p-H3 (S28) (% of Vehicle)% Inhibition of p-H3
Vehicle Control 2150 ± 2500%100%0%
10 mg/kg MSK-Inhibitor-195 1290 ± 18040%65%35%
30 mg/kg MSK-Inhibitor-195 730 ± 11066%32%68%
100 mg/kg MSK-Inhibitor-195 410 ± 8581%15%85%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Drug Formulation: Prepare MSK-Inhibitor-195 in a vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). Formulations should be prepared fresh daily.

  • Dosing:

    • Fast mice for 4 hours prior to dosing.

    • Administer a single dose of MSK-Inhibitor-195 or vehicle via oral gavage (PO) at a volume of 10 mL/kg.

  • Sample Collection:

    • Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use K2-EDTA as an anticoagulant.

    • Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol 2: In Vivo Pharmacodynamic (PD) and Efficacy Study (LPS Model)
  • Animal Model & Acclimatization: As described in Protocol 1.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: MSK-Inhibitor-195 (10 mg/kg)

    • Group 3: MSK-Inhibitor-195 (30 mg/kg)

    • Group 4: MSK-Inhibitor-195 (100 mg/kg)

  • Drug Administration: Administer the assigned treatment via oral gavage.

  • Inflammatory Challenge: One hour after drug administration, inject all mice with Lipopolysaccharide (LPS, from E. coli O111:B4) intraperitoneally (i.p.) at a dose of 1 mg/kg.

  • Termination and Sample Collection:

    • Four hours after the LPS injection, euthanize mice via CO2 asphyxiation followed by cervical dislocation.

    • Collect blood via cardiac puncture for serum separation (allow to clot, then centrifuge).

    • Perfuse the lungs with cold PBS, then harvest and snap-freeze one lobe in liquid nitrogen for Western blot analysis and fix the other lobes in formalin for histology.

  • Biomarker Analysis:

    • Serum Cytokines: Measure TNF-α levels in the serum using a commercially available ELISA kit according to the manufacturer's instructions.

    • Tissue Phospho-Histone H3: Prepare lung tissue lysates from the frozen lobes. Determine protein concentration using a BCA assay. Analyze the levels of phosphorylated Histone H3 (Ser28) and total Histone H3 via Western blotting using specific antibodies.[5] Quantify band density and present p-H3 levels normalized to total H3.

General Guidance and Considerations

  • Dose Range Selection: The initial dose range for in vivo studies should be informed by in vitro potency (IC50) and preliminary tolerability studies. A typical starting point might be doses that achieve plasma concentrations (AUC) 10-50 times the in vitro IC50.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) should align with the intended clinical application and the compound's physicochemical properties.

  • Animal Models: The selection of the animal model is critical. For inflammatory conditions, models like LPS-induced endotoxemia or collagen-induced arthritis may be appropriate. For oncology, xenograft or syngeneic tumor models should be used.

  • Safety and Tolerability: Always conduct a maximum tolerated dose (MTD) study before initiating efficacy experiments to identify a safe dose range. Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Dose Conversion to Humans: For estimating a safe starting dose in humans, allometric scaling based on body surface area is a standard approach recommended by regulatory agencies like the FDA.[6] However, this should only be performed after comprehensive preclinical toxicology studies.[7]

References

Application Notes and Protocols for the Preparation of MSK-195 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of MSK-195, a potent TRPV1 agonist. Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results in research and drug development. This document covers the essential information regarding the chemical properties of this compound, a step-by-step protocol for stock solution preparation, and recommendations for storage to maintain the integrity and activity of the compound.

Introduction to this compound

This compound is a chemical compound identified as an effective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel is a non-selective cation channel that plays a critical role in the detection and transduction of nociceptive stimuli, including heat and capsaicin. As a TRPV1 agonist, this compound is a valuable tool for studying the function of this channel in various physiological and pathological processes, including pain, inflammation, and sensory neuron function. Proper handling and preparation of this compound solutions are paramount for obtaining accurate and consistent experimental outcomes.

Quantitative Data for this compound

A summary of the key chemical and physical properties for this compound is presented in the table below for easy reference.

PropertyValueNotes
Molecular Formula C₂₈H₄₀N₂O₅[2]
Molecular Weight 484.63 g/mol Crucial for accurate molar concentration calculations.[2]
CAS Number 289902-82-5[1][2]
Appearance Not specified; typically a solid powderVisual confirmation of compound integrity is recommended upon receipt.
Solubility Soluble in DMSODimethyl sulfoxide (DMSO) is a common solvent for creating initial high-concentration stock solutions.[1]
Storage (Powder) -20°C for long-term storageProtect from light and moisture to prevent degradation.[1]
Storage (Solvent) -80°CAliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentrated stock solution can then be further diluted to desired working concentrations for various in vitro and in vivo experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Step-by-Step Procedure
  • Preparation : Don appropriate PPE. Ensure the workspace, such as a laminar flow hood, is clean and sterile, especially if the stock solution will be used for cell-based assays.[3] Allow the this compound powder and DMSO to equilibrate to room temperature before use to prevent condensation.

  • Calculation : Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. The formula to use is: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 [4]

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 484.63 g/mol * 0.001 L * 1000 = 4.8463 mg

  • Weighing the Compound : Carefully weigh the calculated mass of this compound powder using an analytical balance.[5] Tare the balance with a sterile microcentrifuge tube before adding the compound to ensure accuracy.

  • Dissolution : Transfer the weighed this compound powder to the tared sterile microcentrifuge tube.[5] Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing : Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved.[5] Visually inspect the solution to ensure there are no visible particles. The solution should be clear. Gentle warming in a 37°C water bath can aid in the dissolution of some compounds, but it is important to first check the compound's stability information.[5]

  • Aliquoting and Storage : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][5] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage, protected from light.[2] For short-term use within a week, aliquots can be stored at 4°C.[2]

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in the appropriate experimental buffer or cell culture medium to the final desired concentration.[3]

  • Thawing : Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions : Perform serial dilutions of the stock solution in your experimental medium to achieve the final concentrations. Ensure thorough mixing at each dilution step.[3]

  • Vehicle Control : It is crucial to prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the experimental medium.[3] This allows for the distinction between the effects of the compound and the solvent. The final concentration of DMSO in cell-based assays should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[2]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation A Preparation (Equilibrate Reagents, Don PPE) B Calculation (Determine Mass of this compound) A->B C Weighing (Use Analytical Balance) B->C D Dissolution (Add DMSO to this compound) C->D E Mixing (Vortex Until Dissolved) D->E F Aliquoting (Single-Use Volumes) E->F G Storage (-80°C, Protect from Light) F->G

Caption: Workflow for preparing an this compound stock solution.

References

Application of MSK-195 in Electrophysiology Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available scientific literature and databases do not contain information on a compound designated "MSK-195" in the context of electrophysiology or any other biological application. The following application notes and protocols are provided as a detailed, illustrative guide for the characterization of a novel, hypothetical compound, hereafter referred to as this compound, using patch-clamp electrophysiology. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule with potential therapeutic applications targeting ion channels. Understanding its mechanism of action at the cellular level is critical for its development as a drug candidate. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of a compound on ion channel function with high temporal and spatial resolution.[1][2][3][4][5] This application note provides a comprehensive overview and detailed protocols for characterizing the effects of this compound on a specific ion channel using both whole-cell and single-channel patch-clamp recordings.

Hypothetical Data Summary

The following tables summarize hypothetical quantitative data obtained from patch-clamp experiments designed to characterize the modulatory effects of this compound on a voltage-gated sodium channel (NaV1.7) expressed in a heterologous system (e.g., HEK293 cells).

Table 1: Concentration-Dependent Block of NaV1.7 by this compound

Concentration of this compoundPeak Current (pA)% Inhibition
Control (0 µM)-2500 ± 1500%
0.1 µM-2000 ± 12020%
1 µM-1250 ± 10050%
10 µM-500 ± 5080%
100 µM-100 ± 2096%
IC50 1.0 µM

Table 2: Effect of this compound (1 µM) on NaV1.7 Gating Properties

ParameterControlThis compound (1 µM)
Half-activation voltage (V1/2, act)-20.5 ± 1.2 mV-20.8 ± 1.5 mV
Half-inactivation voltage (V1/2, inact)-85.3 ± 2.1 mV-95.7 ± 2.5 mV
Time to peak (ms)1.5 ± 0.21.6 ± 0.3
Tau of inactivation (τ)2.8 ± 0.4 ms2.9 ± 0.5 ms

Experimental Protocols

The following are detailed protocols for whole-cell and single-channel patch-clamp recordings to assess the impact of a novel compound like this compound on ion channel function.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to measure the macroscopic currents flowing through all the ion channels on the entire cell membrane.[6][7]

Materials:

  • Cells: HEK293 cells stably expressing the target ion channel (e.g., NaV1.7).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 100 mM in DMSO.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Patch-Clamp Setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[8]

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions. Prepare serial dilutions of this compound in the external solution.

  • Pipette Preparation: Pull and fire-polish glass pipettes. Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.[1]

  • Establish Gigaohm Seal: Mount the coverslip in the recording chamber and perfuse with the external solution. Under visual guidance, bring the pipette tip into contact with the cell membrane and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).

  • Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[2]

  • Voltage-Clamp Recordings:

    • Clamp the cell membrane at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit ion channel currents.

    • Record the resulting currents in the absence (control) and presence of various concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Plot the current-voltage (I-V) relationship. To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.

Single-Channel Patch-Clamp Recording Protocol

This protocol allows for the measurement of currents flowing through a single ion channel, providing insights into channel conductance and open probability.

Materials:

  • Same as for whole-cell recording.

Procedure:

  • Establish Cell-Attached Configuration: Follow steps 1-4 of the whole-cell protocol to form a gigaohm seal. Do not rupture the membrane.

  • Recording:

    • Apply a constant voltage potential across the membrane patch to elicit single-channel openings.

    • Record single-channel currents in the absence (control) and presence of this compound applied to the bath (for extracellularly acting compounds) or included in the pipette solution (for intracellularly acting compounds).

  • Data Analysis:

    • Generate an all-points histogram to determine the single-channel current amplitude.

    • Calculate the single-channel conductance from the slope of the single-channel I-V relationship.

    • Determine the channel open probability (Po) and mean open/closed times.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound modulates a voltage-gated sodium channel (NaV1.7) through an intracellular signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces NaV17 NaV1.7 Channel MSK195 This compound MSK195->GPCR Binds G_protein->AC Activates PKA PKA cAMP->PKA Activates PKA->NaV17

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for characterizing the effects of this compound using patch-clamp electrophysiology.

start Start cell_prep Cell Culture and Transfection start->cell_prep solution_prep Prepare Solutions (Internal, External, this compound) start->solution_prep patch_clamp Perform Patch-Clamp (Whole-Cell / Single-Channel) cell_prep->patch_clamp solution_prep->patch_clamp data_acq Data Acquisition patch_clamp->data_acq data_analysis Data Analysis (IC50, Gating, etc.) data_acq->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: Experimental workflow for this compound characterization.

Conclusion

The protocols and hypothetical data presented provide a robust framework for the electrophysiological characterization of a novel ion channel modulator, this compound. By employing both whole-cell and single-channel patch-clamp techniques, researchers can elucidate the compound's mechanism of action, potency, and effects on channel gating kinetics. This information is crucial for the preclinical development of this compound and for making informed decisions about its therapeutic potential.

References

Application Notes and Protocols for Studying Ion Channel Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Characterization and Application of Ion Channel Modulators

Introduction

These application notes provide detailed protocols and pharmacological data for researchers, scientists, and drug development professionals studying ion channel modulation. This document focuses on the selective activation of G protein-gated inwardly rectifying potassium (GIRK) channels, with a primary focus on the novel GIRK4-selective activator, 3hi2one-G4 . The user's query mentioned "MSK-195," which is likely a reference to the K195 residue involved in the binding of 3hi2one-G4 to the GIRK4 channel[1]. For clarity, this document will focus on 3hi2one-G4.

Additionally, a brief section is included on the compound This compound , a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, to address the possibility of a different research interest.

Section 1: Selective Activation of GIRK4 Channels with 3hi2one-G4

G protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in tissues such as the heart and brain[2]. The development of selective activators for different GIRK channel subtypes is crucial for dissecting their physiological roles and for designing novel therapeutics[2]. 3hi2one-G4 has been identified as the first highly selective small-molecule activator of homomeric GIRK4 channels[3][4][5].

Pharmacological Data

The following table summarizes the quantitative data for the potency and selectivity of 3hi2one-G4 on various GIRK channel subtypes.

Compound GIRK1/2 GIRK1/4 GIRK2 GIRK4 Experimental System
3hi2one-G4 No ActivityNo ActivityNo Activity5.15 µM Whole-Cell Patch-Clamp (HEK293 cells)[1][2][3]
3hi2one-G4 No ActivityNo ActivityNo Activity12.74 µM Two-Electrode Voltage Clamp (Xenopus oocytes)[1][2][3]
Mechanism of Action

3hi2one-G4 activates GIRK4 channels in a G protein-independent manner[1][3][6]. Molecular docking and mutagenesis studies have shown that it binds to a site formed by the transmembrane domains 1 and 2 (TM1 and TM2) and the slide helix of the GIRK4 channel, which is near the phosphatidylinositol 4,5-bisphosphate (PIP2) binding site[3][4][5]. This interaction is thought to enhance the channel's interaction with PIP2, leading to channel activation[3][4][5].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical GIRK channel activation pathway and a typical experimental workflow for characterizing a novel GIRK channel activator like 3hi2one-G4.

GIRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR 1. Binding G_protein Gαβγ (inactive) GPCR->G_protein 2. Activation GIRK GIRK Channel (e.g., GIRK4) K_efflux K_efflux GIRK->K_efflux K+ Efflux (Hyperpolarization) PIP2 PIP2 PIP2->GIRK 5. Co-activation G_alpha Gα-GTP G_protein->G_alpha 3a. Dissociation G_betagamma Gβγ G_protein->G_betagamma 3b. Dissociation G_betagamma->GIRK Modulator 3hi2one-G4 Modulator->GIRK Direct Activation

GIRK Channel Signaling Pathway

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization HTS Primary Screen (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Electrophysiology Electrophysiology (Patch-Clamp / TEVC) Hit_ID->Electrophysiology Confirmation Dose_Response Dose-Response & Potency (EC50) Electrophysiology->Dose_Response Selectivity Selectivity Profiling (vs. other GIRK subtypes) Electrophysiology->Selectivity MoA Mechanism of Action Studies (e.g., G-protein dependence) Electrophysiology->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR Informs In_Vivo In Vivo / Ex Vivo Models SAR->In_Vivo

Ion Channel Modulator Characterization Workflow

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (HEK293 Cells)

This protocol is used to measure the effect of 3hi2one-G4 on GIRK4 channels expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably or transiently expressing the GIRK4 channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with KOH).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2 with KOH).

  • 3hi2one-G4 stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing GIRK4 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) to elicit currents.

  • Compound Application:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing various concentrations of 3hi2one-G4.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV).

    • Normalize the current potentiation by 3hi2one-G4 to the baseline current.

    • Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the EC50.

Two-Electrode Voltage Clamp (TEVC) (Xenopus oocytes)

This technique is suitable for studying ion channels expressed at high levels in a robust system.

Materials:

  • Xenopus laevis oocytes.

  • cRNA of the GIRK4 channel.

  • TEVC setup with amplifier and data acquisition.

  • Microinjection system.

  • Recording solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • High potassium solution (in mM): 98 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • 3hi2one-G4 stock solution.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with GIRK4 cRNA and incubate for 2-5 days at 18°C.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two electrodes (voltage and current) filled with 3 M KCl.

    • Clamp the oocyte at a holding potential of -80 mV.

  • Compound Application:

    • Record baseline currents in ND96 solution.

    • Switch to a high potassium solution to measure the maximal GIRK current.

    • Return to ND96 and apply different concentrations of 3hi2one-G4.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the current elicited by 3hi2one-G4.

    • Normalize the data to the maximal current observed in the high potassium solution.

    • Generate a dose-response curve to calculate the EC50.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method to identify and characterize potassium channel modulators. Thallium (Tl+) acts as a surrogate for K+ and its influx is detected by a Tl+-sensitive fluorescent dye[7][8].

Materials:

  • HEK293 cells expressing the GIRK channel of interest.

  • 384-well microplates.

  • Fluorescence plate reader (e.g., FLIPR).

  • Tl+-sensitive fluorescent dye (e.g., Thallos-AM or a FLIPR Potassium Assay Kit)[2][7].

  • Assay buffer (low potassium).

  • Stimulus buffer containing Tl+ and K+.

  • Test compounds.

Procedure:

  • Cell Plating: Seed cells in 384-well plates and incubate to form a monolayer.

  • Dye Loading: Load the cells with the Tl+-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds (e.g., 3hi2one-G4) at various concentrations to the wells and incubate[2].

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add the stimulus buffer to initiate Tl+ influx through open potassium channels.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to the ion channel activity.

    • Plot the rate of Tl+ flux against the compound concentration to determine EC50 or IC50 values.

Section 2: this compound as a TRPV1 Agonist

For researchers interested in the pharmacology of Transient Receptor Potential (TRP) channels, this compound has been identified as a potent agonist of TRPV1[9].

Pharmacological Data
Compound Target Activity Potency Efficacy
This compound TRPV1Agonist120 nM71% (in arteriolar response)[9]
Applications

This compound can be used as a tool compound to:

  • Study the role of TRPV1 in nociception and pain signaling pathways[10][11].

  • Investigate the physiological functions of TRPV1 in various tissues.

  • Characterize the structure-activity relationships of vanilloid receptor agonists.

Experimental protocols for studying TRPV1 agonists are similar to those described for GIRK channels and include patch-clamp electrophysiology and calcium imaging assays.

References

Application Notes and Protocols for Kinase Inhibitor Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Note on MSK-195: Initial searches for "this compound" did not yield specific results for a compound used in primary neuron cultures. The following application notes and protocols are based on the treatment of primary neurons with a well-documented kinase inhibitor, MLK-IN-1 , which targets the Mixed Lineage Kinases (MLKs) involved in neuronal signaling pathways. This information is intended to serve as a comprehensive guide for researchers working with similar compounds.

Introduction

Primary neuron cultures are crucial model systems for studying neuronal function, neurotoxicity, and the mechanisms of neurodegenerative diseases.[1] Kinase inhibitors are valuable tools for dissecting signaling pathways involved in these processes. This document provides detailed protocols for the treatment of primary neuron cultures with MLK-IN-1, an inhibitor of Mixed Lineage Kinase 3 (MLK3), which plays a key role in the c-Jun N-terminal kinase (JNK) signaling cascade involved in neuronal apoptosis.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for using MLK-IN-1 in primary neuron cultures for neuroprotection assays.[2]

ParameterValueNotes
Compound MLK-IN-1Small molecule inhibitor of MLK3
Target Pathway MLK-JNK Signaling CascadeKey regulator of neuronal apoptosis
Cell Type Primary Cortical Neurons (Rat or Mouse)Embryonic day 18 (E18)
Plating Density 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm²Coated with Poly-D-lysine or Poly-L-ornithine
Treatment Concentrations 10 nM to 200 nMSerial dilutions prepared in culture medium
Pre-incubation Time 2 hoursTime for the inhibitor to permeate cells before stress induction
Stress Inducer Hydrogen Peroxide (H₂O₂)50 µM final concentration to induce oxidative stress
Incubation Time Post-Stress 24 hoursDuration of the neuroprotection assay
Solvent DMSOFinal concentration in culture medium should be ≤ 0.1%

Experimental Protocols

Preparation of Primary Cortical Neuron Cultures

This protocol is adapted for embryonic rat or mouse cortices.[2][3]

Materials:

  • Dissection medium (ice-cold)

  • Digestion solution (e.g., Papain or Trypsin)[1][3][4]

  • Plating medium

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[2][5]

  • Timed-pregnant rat or mouse (E18)

Procedure:

  • Dissect cortices from E18 embryos in ice-cold dissection medium.[2]

  • Mince the tissue and incubate in a digestion solution at 37°C for 15-20 minutes.[2]

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[2]

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.[2]

  • Count viable cells using a hemocytometer.

  • Plate the cells at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² on coated culture vessels.[2]

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.[2] Note that culturing neurons under more physiological oxygen concentrations (e.g., 5% oxygen) may improve neuronal health for long-term experiments.[6][7][8]

Neuroprotection Assay with MLK-IN-1

This protocol details how to assess the neuroprotective effects of MLK-IN-1 against oxidative stress.[2]

Materials:

  • Primary neuron cultures (prepared as above)

  • MLK-IN-1 stock solution (in DMSO)

  • Culture medium

  • Hydrogen Peroxide (H₂O₂)

  • MTT solution

  • Solubilization buffer

Procedure:

  • Prepare serial dilutions of MLK-IN-1 in culture medium to achieve final concentrations ranging from 10 nM to 200 nM.[2]

  • Pre-incubate the neuronal cultures with the different concentrations of MLK-IN-1 for 2 hours.[2]

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 50 µM.[2]

  • Incubate the cultures for 24 hours.[2]

  • Add MTT solution to each well (10% of the culture volume) and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[2]

Western Blot for Phospho-c-Jun

This protocol is for assessing the inhibition of the MLK-JNK pathway by measuring the phosphorylation of c-Jun.[2]

Materials:

  • Treated primary neuron cultures

  • Lysis buffer

  • Primary antibody against phospho-c-Jun (p-c-Jun)

  • Primary antibody against total c-Jun

  • Loading control antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

  • Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.[2]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[2]

  • Strip the membrane and re-probe for total c-Jun and a loading control.[2]

  • Quantify band intensities and normalize the p-c-Jun signal to total c-Jun and the loading control.[2]

Visualizations

Signaling Pathway

MLK_JNK_Pathway Stress Neurotoxic Stimuli (e.g., Oxidative Stress) MLK3 MLK3 Stress->MLK3 activates DownstreamKinases Downstream Kinases MLK3->DownstreamKinases phosphorylates cJun c-Jun DownstreamKinases->cJun phosphorylates pcJun p-c-Jun cJun->pcJun Apoptosis Neuronal Apoptosis pcJun->Apoptosis promotes MLKIN1 MLK-IN-1 MLKIN1->MLK3 inhibits

Caption: MLK-JNK signaling pathway in neuronal apoptosis.

Experimental Workflow

Experimental_Workflow Culture 1. Prepare Primary Neuron Cultures Treat 2. Pre-incubate with MLK-IN-1 (2 hrs) Culture->Treat Stress 3. Induce Oxidative Stress (H₂O₂) Treat->Stress Incubate 4. Incubate (24 hrs) Stress->Incubate Analyze 5. Analyze Outcome Incubate->Analyze MTT Cell Viability (MTT Assay) Analyze->MTT WB Pathway Inhibition (Western Blot for p-c-Jun) Analyze->WB

Caption: Workflow for neuroprotection assay.

References

In Vivo Delivery of MSK-195 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo delivery of MSK-195, a novel investigational compound, in common rodent models such as mice and rats. The following sections outline various administration routes, provide comprehensive experimental protocols, and present data in a structured format to facilitate experimental design and execution in a preclinical research setting. These guidelines are intended to ensure humane and effective delivery of this compound for pharmacokinetic, pharmacodynamic, and efficacy studies.

Data Presentation: Quantitative Parameters for this compound Administration

Successful in vivo studies depend on precise and consistent administration of the test compound. The following tables summarize key quantitative parameters for the delivery of this compound via different routes in adult mice and rats. These values are based on established best practices in animal research.[1][2]

Table 1: Recommended Administration Volumes and Needle Gauges for this compound in Mice

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV) - Tail Vein< 0.2 mL27-30 G
Intraperitoneal (IP)< 2.0 mL25-27 G
Subcutaneous (SC)< 2.0 mL (divided sites)25-27 G
Oral (PO) - Gavage< 1.0 mL20-22 G (gavage needle)
Intramuscular (IM)< 0.05 mL per site25-27 G

Table 2: Recommended Administration Volumes and Needle Gauges for this compound in Rats

Route of AdministrationMaximum Volume (Adult Rat)Recommended Needle Size (Gauge)
Intravenous (IV) - Tail Vein< 0.5 mL23-25 G
Intraperitoneal (IP)< 5.0 mL23-25 G
Subcutaneous (SC)< 5.0 mL (divided sites)23-25 G
Oral (PO) - Gavage< 5.0 mL18-20 G (gavage needle)
Intramuscular (IM)< 0.2 mL per site23-25 G

Experimental Protocols

The following are detailed protocols for the most common routes of administration for this compound in rodent models. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[2][3]

Protocol 1: Intravenous (IV) Tail Vein Injection

Objective: To achieve rapid and complete systemic exposure to this compound.

Materials:

  • This compound solution (sterile, isotonic)

  • Appropriate size sterile syringes and needles (see tables above)

  • Rodent restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Procedure:

  • Prepare the this compound solution to the desired concentration in a sterile vehicle. Ensure the final solution is free of precipitates.

  • Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.[4]

  • Place the rodent in a suitable restrainer.

  • Swab the tail with a 70% alcohol wipe to disinfect the injection site.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).[3]

  • Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein.[4]

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

Objective: To administer a larger volume of this compound for systemic absorption.

Materials:

  • This compound solution (sterile, isotonic)

  • Appropriate size sterile syringes and needles (see tables above)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Prepare the this compound solution.

  • Properly restrain the animal, exposing the abdomen. For mice, scruffing the neck and securing the tail is common.

  • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left abdominal quadrant.

  • Swab the area with a 70% alcohol wipe.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate gently to ensure no blood or urine is drawn, indicating improper needle placement.

  • Inject the this compound solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Subcutaneous (SC) Injection

Objective: To provide a slower, more sustained release of this compound.

Materials:

  • This compound solution (sterile, isotonic)

  • Appropriate size sterile syringes and needles (see tables above)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Prepare the this compound solution.

  • Gently grasp a fold of skin over the dorsal midline or flank to form a "tent".[3]

  • Swab the injection site with a 70% alcohol wipe.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to ensure a blood vessel has not been entered.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the animal to its cage and monitor.

Protocol 4: Oral Gavage (PO)

Objective: To deliver a precise dose of this compound directly to the stomach.

Materials:

  • This compound solution

  • Appropriate size oral gavage needle (with a ball tip)

  • Syringe

Procedure:

  • Prepare the this compound solution.

  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).[4]

  • Securely restrain the animal in an upright position.

  • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus.[4] Do not force the needle.

  • Once the needle is in the correct position, administer the solution.

  • Slowly withdraw the needle.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

The following diagrams illustrate common workflows and hypothetical signaling pathways relevant to the in vivo study of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare this compound Solution administration This compound Administration (IV, IP, SC, PO) prep_solution->administration animal_acclimation Animal Acclimation restraint Animal Restraint animal_acclimation->restraint restraint->administration post_admin_monitoring Post-Administration Monitoring administration->post_admin_monitoring sample_collection Sample Collection (Blood, Tissue) post_admin_monitoring->sample_collection data_analysis Pharmacokinetic/ Pharmacodynamic Analysis sample_collection->data_analysis

Caption: General experimental workflow for in vivo this compound studies.

signaling_pathway MSK195 This compound Receptor Target Receptor MSK195->Receptor KinaseA Kinase A Receptor->KinaseA inhibits KinaseB Kinase B KinaseA->KinaseB inhibits TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Proliferation Cell Proliferation (Inhibited) KinaseB->Proliferation normally promotes Apoptosis Apoptosis TranscriptionFactor->Apoptosis promotes

Caption: Hypothetical signaling pathway for this compound action.

References

Application Note: High-Throughput Screening for Modulators of MSK1/2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1 and MSK2) are nuclear serine/threonine kinases that play a crucial role in the regulation of gene expression in response to a wide array of extracellular signals, including mitogens and cellular stress.[1][2][3] MSK1 and MSK2 are activated downstream of the ERK1/2 and p38 MAPK signaling pathways and are involved in cellular processes such as proliferation, inflammation, and neuronal function.[3] Their role in various diseases, including cancer and inflammatory disorders, has made them attractive targets for therapeutic intervention.[3] High-throughput screening (HTS) is a key strategy for identifying novel small-molecule modulators of MSK1/2 activity that can serve as chemical probes to further elucidate their biological functions and as starting points for drug discovery programs.[4]

This application note provides detailed protocols for high-throughput screening assays designed to identify and characterize modulators of MSK1/2. It is intended for researchers, scientists, and drug development professionals.

Assay Principles and Background

Several HTS assay formats are amenable to screening for MSK1/2 modulators. The choice of assay technology depends on factors such as the specific research question, available instrumentation, and cost. Commonly used methods include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is widely used for kinase assays. It involves a europium chelate-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is phosphorylated by the kinase. Upon phosphorylation, the antibody binds to the peptide, bringing the donor and an acceptor (e.g., streptavidin-allophycocyanin) in close proximity, resulting in a FRET signal.

  • Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate. When the peptide is phosphorylated by the kinase and bound by a phospho-specific antibody, the larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity. This format is simple and robust for HTS.

Experimental Protocols

The following are generalized protocols that can be adapted for specific MSK1 or MSK2 HTS campaigns. Optimization of reagent concentrations, incubation times, and other parameters is recommended for achieving optimal assay performance.[5]

Protocol 1: TR-FRET Assay for MSK1/2 Activity

This protocol describes a TR-FRET assay to identify inhibitors of MSK1 or MSK2.

Materials:

  • Recombinant human MSK1 or MSK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-CREBtide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Europium-labeled anti-phospho-CREB antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • 384-well low-volume white microplates

Procedure:

  • Prepare the kinase reaction mixture by diluting the MSK1/2 enzyme and biotinylated peptide substrate in the assay buffer.

  • Dispense 5 µL of the kinase reaction mixture into each well of a 384-well plate.

  • Add 50 nL of test compounds (or DMSO for controls) to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution containing the Eu-anti-phospho-CREB antibody and SA-APC.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Eu) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.

Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol outlines a luminescence-based assay to measure MSK1/2 activity.

Materials:

  • Recombinant human MSK1 or MSK2 enzyme

  • Peptide substrate (e.g., CREBtide)

  • ATP

  • Assay Buffer (as in Protocol 1)

  • Test compounds in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white microplates

Procedure:

  • Prepare the kinase reaction mixture containing MSK1/2 enzyme and peptide substrate in assay buffer.

  • Dispense 5 µL of the kinase reaction mixture into each well of a 384-well plate.

  • Add 50 nL of test compounds (or DMSO for controls).

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate at 30°C for 60 minutes.

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured manner. Below are example tables for presenting hit compound data.

Table 1: Summary of Primary HTS Campaign for MSK1 Inhibitors

ParameterValue
Library Screened100,000 compounds
Compound Concentration10 µM
Assay FormatTR-FRET
Z'-factor0.75
Hit Rate0.5%
Number of Confirmed Hits500

Table 2: Potency and Selectivity of Representative Hit Compounds

Compound IDMSK1 IC₅₀ (nM)MSK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/MSK1)
Hit-0011525>10,000>667
Hit-00250755,000100
Hit-003120200>10,000>83

Mandatory Visualizations

MSK1_2_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) RAS RAS Extracellular_Stimuli->RAS p38_MAPK p38 MAPK Extracellular_Stimuli->p38_MAPK RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1_2 MSK1/2 ERK1_2->MSK1_2 p38_MAPK->MSK1_2 CREB CREB MSK1_2->CREB Histone_H3 Histone H3 MSK1_2->Histone_H3 Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Histone_H3->Gene_Expression

Caption: MSK1/2 Signaling Pathway.

HTS_Workflow Assay_Development Assay Development & Miniaturization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & Potency Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for Immunohistochemical Detection of MSK-195 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within the context of tissue architecture.[1][2] This application note provides a detailed protocol for the detection of the hypothetical protein target, MSK-195, in formalin-fixed, paraffin-embedded (FFPE) tissue sections using both chromogenic and fluorescent detection methods.[1][3] Understanding the expression patterns of this compound can provide critical insights into its role in normal physiology and disease, aiding in biomarker discovery and drug development.

The following protocols and data tables are intended as a comprehensive guide. However, optimization of specific parameters such as antibody concentrations and incubation times is recommended for each new antibody and tissue type to achieve the best results.[4][5][6]

Data Presentation: Recommended Antibody Dilutions and Incubation Times

Successful immunohistochemical staining is highly dependent on the optimal concentration of the primary and secondary antibodies, as well as the incubation times and temperatures.[6][7] The following tables provide recommended starting ranges for the optimization of this compound detection.

Table 1: Primary Antibody Optimization

ParameterCondition 1Condition 2Condition 3 (Recommended)Condition 4
Antibody Anti-MSK-195 (Clone X)Anti-MSK-195 (Clone X)Anti-MSK-195 (Clone X) Anti-MSK-195 (Clone X)
Dilution 1:1001:2501:500 1:1000
Incubation Time 60 min60 minOvernight Overnight
Temperature Room Temperature37°C4°C 4°C
Expected Outcome High backgroundModerate signalOptimal signal-to-noise Weak signal

Table 2: Secondary Antibody and Detection Reagent Optimization

ParameterChromogenic DetectionFluorescent Detection
Secondary Antibody HRP-conjugated Goat anti-RabbitAlexa Fluor 488 Goat anti-Rabbit
Dilution 1:500 - 1:10001:500 - 1:1000
Incubation Time 30-60 min30-60 min
Temperature Room TemperatureRoom Temperature
Substrate/Dye DAB (3,3'-Diaminobenzidine)N/A
Counterstain Hematoxylin (B73222)DAPI (4',6-diamidino-2-phenylindole)

Experimental Protocols

The generalized workflow for immunohistochemistry involves several key stages: specimen preparation, antigen retrieval, blocking, primary antibody staining, and detection.[2]

I. Sample Preparation and Deparaffinization

Proper tissue fixation and processing are crucial for preserving tissue morphology and antigenicity.[1]

  • Fixation : Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours.[8][9]

  • Processing and Embedding : Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[9][10]

  • Sectioning : Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

  • Deparaffinization and Rehydration :

    • Incubate slides in xylene: 2 changes for 5 minutes each.[9]

    • Incubate in 100% ethanol: 2 changes for 3 minutes each.[9]

    • Incubate in 95% ethanol: 1 change for 3 minutes.[9]

    • Incubate in 70% ethanol: 1 change for 3 minutes.[9]

    • Rinse in distilled water.

II. Antigen Retrieval

Formalin fixation can create cross-links that mask antigenic sites.[11][12] Antigen retrieval is necessary to unmask these epitopes.[11][12][13] Heat-Induced Epitope Retrieval (HIER) is the most common method.[12][14]

  • Buffer Selection : Immerse slides in a staining dish containing an appropriate antigen retrieval buffer. Citrate buffer (pH 6.0) is a good starting point, but for some antibodies, a higher pH buffer like EDTA (pH 9.0) may yield better results.[12][15][16]

  • Heating : Heat the slides in the retrieval buffer using a microwave, pressure cooker, or water bath. A common method is to heat to 95-100°C for 10-20 minutes.[12][15]

  • Cooling : Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.[9]

  • Washing : Rinse slides with Phosphate Buffered Saline (PBS).

III. Immunohistochemical Staining

A. Chromogenic Detection (e.g., with HRP-DAB)

  • Endogenous Peroxidase Quenching : To prevent non-specific background staining from endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.[1][9] Rinse with PBS.

  • Blocking : Block non-specific antibody binding by incubating sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[17][18]

  • Primary Antibody Incubation : Dilute the anti-MSK-195 primary antibody in an appropriate antibody diluent to the optimized concentration (see Table 1). Apply to the sections and incubate overnight at 4°C in a humidified chamber.[1][4][7]

  • Washing : Rinse slides with PBS (e.g., 3 changes for 5 minutes each).

  • Secondary Antibody Incubation : Apply a ready-to-use HRP-conjugated secondary antibody (or dilute as recommended in Table 2). Incubate for 30-60 minutes at room temperature.

  • Washing : Rinse slides with PBS (3 changes for 5 minutes each).

  • Chromogen Development : Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections. Monitor the color development under a microscope (typically 1-10 minutes).

  • Washing : Rinse slides with distilled water to stop the reaction.

  • Counterstaining : Lightly counterstain with hematoxylin to visualize cell nuclei.[9]

  • Dehydration and Mounting : Dehydrate the sections through graded ethanol and xylene, and then coverslip with a permanent mounting medium.[9]

B. Fluorescent Detection

  • Blocking : As described in the chromogenic protocol, block with 5% normal goat serum in PBS for 30-60 minutes.

  • Primary Antibody Incubation : Apply the diluted anti-MSK-195 primary antibody and incubate overnight at 4°C.

  • Washing : Rinse with PBS (3 changes for 5 minutes each).

  • Secondary Antibody Incubation : Apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in antibody diluent (see Table 2). Incubate for 30-60 minutes at room temperature, protected from light.[3]

  • Washing : Rinse with PBS (3 changes for 5 minutes each), protected from light.

  • Counterstaining : Mount with a mounting medium containing a nuclear counterstain such as DAPI.

  • Visualization : Visualize using a fluorescence microscope with the appropriate filter sets.

Data Analysis

Qualitative analysis involves assessing the staining intensity and localization of the target protein.[19] For more objective results, semi-quantitative or fully quantitative analysis can be performed using image analysis software.[19][20][21]

Table 3: Scoring System for Staining Intensity

ScoreDescription
0No staining
1+Weak staining
2+Moderate staining
3+Strong staining

Mandatory Visualizations

Signaling Pathway Diagram

The Mitogen- and Stress-Activated Kinases (MSKs) are involved in the regulation of gene expression in response to various cellular signals.[22][23] MSK1 and MSK2 are activated downstream of the ERK1/2 and p38 MAPK pathways and go on to phosphorylate substrates such as CREB and Histone H3.[24][25]

MSK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Stress / Cytokines Stress / Cytokines Stress Sensor Stress Sensor Stress / Cytokines->Stress Sensor RAS RAS Receptor Tyrosine Kinase->RAS MAPKKK MAPKKK Stress Sensor->MAPKKK RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 This compound (MSK1/2) This compound (MSK1/2) ERK1/2->this compound (MSK1/2) MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 p38 MKK3/6->p38 p38->this compound (MSK1/2) CREB CREB This compound (MSK1/2)->CREB Histone H3 Histone H3 This compound (MSK1/2)->Histone H3 Gene Expression Gene Expression CREB->Gene Expression Histone H3->Gene Expression

Caption: Simplified this compound (MSK1/2) signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the major steps in the immunohistochemistry protocol.

IHC_Workflow Start Start: FFPE Tissue Deparaffinization 1. Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval 2. Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking 3. Blocking AntigenRetrieval->Blocking PrimaryAb 4. Primary Antibody Incubation (Anti-MSK-195) Blocking->PrimaryAb DetectionChoice Detection Method? PrimaryAb->DetectionChoice ChromogenicPath 5a. Secondary Ab (HRP) DetectionChoice->ChromogenicPath Chromogenic FluorescentPath 5b. Secondary Ab (Fluorophore) DetectionChoice->FluorescentPath Fluorescent DAB 6a. DAB Substrate ChromogenicPath->DAB CounterstainFluo 6b. Mount with DAPI FluorescentPath->CounterstainFluo CounterstainChromo 7a. Counterstain (Hematoxylin) DAB->CounterstainChromo DehydrateMount 8a. Dehydrate & Mount CounterstainChromo->DehydrateMount Analysis Image Acquisition & Analysis DehydrateMount->Analysis CounterstainFluo->Analysis

Caption: Immunohistochemistry experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of MSK-195

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of MSK-195, a representative hydrophobic small molecule, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective inhibitor of Mitogen- and Stress-Activated Kinases (MSK), which are key players in cellular signaling pathways controlling inflammation and transcription.[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule. This inherent hydrophobicity leads to poor solubility in aqueous solutions, such as cell culture media and assay buffers, which can cause the compound to precipitate.[3] Poor solubility can lead to inaccurate experimental results and reduced bioavailability in preclinical studies.[4][5]

Q2: What is the first step when encountering solubility issues with this compound?

The initial and most common step is to prepare a concentrated stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving many polar and non-polar compounds, making it an excellent choice for creating high-concentration stock solutions of hydrophobic molecules like this compound.[7]

Q3: Are there alternatives to DMSO for preparing stock solutions?

Yes, other organic solvents can be used, depending on the specific experimental requirements and the properties of the compound. Common alternatives include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] The choice of solvent should be guided by its compatibility with the experimental system (e.g., cell-based vs. in vivo assays) and its potential toxicity.

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous buffer.[9] If this compound has acidic or basic functional groups, adjusting the pH of the buffer can increase its solubility by converting the molecule into its more soluble ionized form. For an acidic compound, increasing the pH above its pKa will deprotonate it, increasing solubility. For a basic compound, decreasing the pH below its pKa will protonate it, also enhancing solubility.

Troubleshooting Guide

Issue: My this compound precipitated after dilution into an aqueous buffer.

This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The following steps can help mitigate precipitation:

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the local concentration from exceeding the solubility limit.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Temperature: Gently warming the aqueous buffer (if experimentally permissible) can sometimes increase the solubility of the compound.

  • Reduce the Final Concentration of this compound: The simplest solution may be to lower the final working concentration to a level that the buffer can support.

  • Increase the Percentage of Co-solvent: While it's crucial to keep the final concentration of organic solvents low to avoid cellular toxicity, a slight increase in the co-solvent percentage may be necessary. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to minimize off-target effects.

Issue: I need to prepare a solution of this compound without using organic co-solvents.

For certain applications, such as in vivo studies, organic solvents may not be suitable. In these cases, alternative formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[10]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. The choice of surfactant (e.g., Tween®, Triton™ X-100) and its concentration must be carefully optimized for experimental compatibility.

  • pH Adjustment: As mentioned in the FAQs, if this compound is ionizable, adjusting the pH of the buffer can be a powerful tool to enhance solubility.[9]

Data Presentation

Table 1: Common Co-solvents for Hydrophobic Compounds

Co-solventTypical Stock ConcentrationMax. Recommended Final Concentration (in vitro)Notes
Dimethyl sulfoxide (DMSO)10-50 mM< 0.5%Widely used, but can have cellular effects at higher concentrations.[7]
Ethanol10-50 mM< 1.0%Can be toxic to cells at higher concentrations.
Propylene Glycol10-30 mM< 1.0%Generally considered less toxic than ethanol.[8]
Polyethylene Glycol (PEG)10-30 mMVariableThe acceptable concentration depends on the molecular weight of the PEG.

Table 2: Comparison of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent mixture.[11]Simple, effective for many compounds.Potential for solvent toxicity, may affect protein stability.
pH Adjustment Ionizes the compound, increasing its affinity for water.Highly effective for ionizable compounds, avoids organic solvents.Only applicable to ionizable compounds, requires buffer stability at the adjusted pH.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[10]Low toxicity, can improve bioavailability.May alter the pharmacokinetics of the compound, can be costly.
Surfactants/Micelles Form micelles that sequester the hydrophobic compound.Can achieve high drug loading.Potential for cell lysis at high concentrations, may interfere with some assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

    • Weigh the calculated amount of this compound into a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Solubility Assessment

  • Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock solution in the target aqueous buffer.

    • Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours).

    • Visually inspect each dilution for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • The highest concentration that remains clear is the approximate kinetic solubility of this compound in that buffer.

Visualizations

G cluster_0 Troubleshooting Workflow A This compound precipitates in aqueous buffer B Is the final concentration too high? A->B C Lower the final working concentration B->C Yes D Is the co-solvent percentage sufficient? B->D No I Solution Clear? C->I E Increase co-solvent % (e.g., DMSO) (Stay within toxicity limits) D->E No F Did you use rapid mixing during dilution? D->F Yes E->I G Add stock to buffer while vortexing F->G No H Consider alternative solubilization methods F->H Yes G->I H->I I->H No J Problem Solved I->J Yes

Caption: A flowchart for troubleshooting this compound precipitation issues.

G cluster_1 Co-Solvent Mechanism A Water Molecules Highly Ordered Hydrogen Bond Network C Co-solvent (e.g., DMSO) Disrupts Water's Hydrogen Bonds A->C Addition of B This compound Hydrophobic Molecule (Low Solubility) B->C Addition of D Solvated this compound Increased Solubility in Water/Co-solvent Mixture C->D Creates a more favorable environment for

Caption: Mechanism of co-solvents in enhancing solubility.

G cluster_2 Decision Tree for Solubilization Strategy start Need to dissolve this compound q1 Is a small amount of organic co-solvent acceptable? start->q1 a1 Use DMSO or Ethanol stock solution q1->a1 Yes q2 Is this compound ionizable? q1->q2 No a2 Adjust buffer pH q2->a2 Yes a3 Use Cyclodextrins or Surfactant-based formulations q2->a3 No

Caption: Selecting a suitable solubilization strategy for this compound.

References

MSK-195 showing low potency in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low potency with MSK-195 in functional assays. The following information is designed to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is designed as a potent and selective inhibitor of Mitogen- and stress-activated protein kinase 1 and 2 (MSK1 and MSK2). These kinases are key downstream effectors of the MAPK signaling pathways and are involved in the transcriptional regulation of inflammatory and immune responses.[1][2]

Q2: What are the common causes of unexpectedly low potency in functional assays?

Low potency can stem from several factors, including compound instability, improper storage, issues with the assay setup, cell line variability, or interference from assay components. It is crucial to systematically evaluate each of these potential sources of error.

Q3: How can I be sure my this compound stock solution is viable?

Ensure the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light) and has not undergone excessive freeze-thaw cycles. It is also advisable to periodically check the concentration and purity of your stock solution via methods like HPLC-MS.

Q4: Could the choice of functional assay affect the observed potency of this compound?

Absolutely. The potency of an inhibitor, often measured as an IC50 value, can vary significantly between different assay formats (e.g., biochemical vs. cell-based assays).[3] Cell-based assays introduce additional complexities such as cell permeability, off-target effects, and engagement of cellular machinery that can influence the apparent potency.[4]

Q5: What are some common pitfalls in cell-based assays that could lead to low potency readings?

Common issues include using cells with high passage numbers, mycoplasma contamination, incorrect cell seeding density, and variability in incubation times.[5][6] Each of these can impact the health and responsiveness of the cells, thereby affecting the assay results.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer guide to troubleshoot specific issues related to this compound's performance.

Problem: Higher than expected IC50 value in a cell-based assay.

Is the compound getting into the cells?

  • Rationale: Poor cell permeability can lead to a significant decrease in apparent potency in cellular assays compared to biochemical assays.

  • Troubleshooting Steps:

    • Perform a cellular uptake assay to directly measure the intracellular concentration of this compound.

    • If permeability is low, consider modifying the assay protocol, such as increasing the incubation time, to allow for sufficient compound accumulation.

Is the target (MSK1/2) being expressed and activated in your cell line?

  • Rationale: The potency of a target-specific inhibitor is dependent on the presence and activation state of its target protein.

  • Troubleshooting Steps:

    • Confirm MSK1 and MSK2 expression in your chosen cell line via Western blot or qPCR.

    • Ensure that the signaling pathway upstream of MSK1/2 is being appropriately stimulated to induce its phosphorylation and activation. For example, treatment with a phorbol ester (like PMA) or growth factor can activate the MAPK pathway, leading to MSK activation.[1]

    • Analyze the phosphorylation status of MSK1/2 and its downstream targets (e.g., CREB) with and without stimulation to confirm pathway activation.

Could there be assay interference?

  • Rationale: Some compounds can interfere with the assay readout itself, for example, by autofluorescence in fluorescence-based assays or by precipitating out of solution.[7][8]

  • Troubleshooting Steps:

    • Run a control experiment with this compound in the absence of cells to check for autofluorescence or other interference with the detection method.

    • Visually inspect the assay plates for any signs of compound precipitation, especially at higher concentrations.

Data Presentation

Table 1: Example of Potency Discrepancy for this compound

Assay TypeExpected IC50 (nM)Observed IC50 (nM)Potential Cause
Biochemical (Kinase Assay)5075Minor experimental variability
Cell-based (Phospho-CREB)2005000Poor cell permeability, low target expression/activation, compound instability

Table 2: Troubleshooting and Expected Outcome

Troubleshooting StepParameter MeasuredExpected Outcome
Confirm Target ActivationPhospho-MSK1/2 levelsIncreased phosphorylation upon stimulation
Assess Cell PermeabilityIntracellular [this compound]Detectable levels of this compound inside cells
Test Compound StabilityThis compound concentration over timeConcentration remains stable in media

Experimental Protocols

Protocol 1: In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on MSK1 kinase activity.

  • Methodology:

    • Prepare a reaction mixture containing recombinant human MSK1, a suitable substrate (e.g., a CREB-derived peptide), and ATP in a kinase assay buffer.

    • Add serial dilutions of this compound or vehicle control to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phospho-CREB (Cell-based Assay)
  • Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream target of MSK1/2 in a cellular context.

  • Methodology:

    • Seed cells (e.g., HEK293 or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., PMA or EGF) to activate the MAPK/MSK pathway for a short period (e.g., 15-30 minutes).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-CREB and total CREB (as a loading control).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal. Determine the IC50 value based on the inhibition of CREB phosphorylation.

Visualizations

MSK1_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Stress Stress Stimuli p38 p38 MAPK Stress->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MSK MSK1/2 ERK->MSK p38->MSK CREB CREB MSK->CREB MSK195 This compound MSK195->MSK Gene Gene Transcription CREB->Gene

Caption: Simplified MSK1/2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Low Potency Observed compound 1. Verify Compound Integrity (Purity, Concentration) start->compound cell_line 2. Characterize Cell Line (Target Expression, Pathway Activation) compound->cell_line assay_setup 3. Optimize Assay Parameters (Cell Density, Incubation Time) cell_line->assay_setup controls 4. Run Interference Controls (Autofluorescence, Solubility) assay_setup->controls data_analysis 5. Re-evaluate Data controls->data_analysis end End: Potency Issue Resolved data_analysis->end

Caption: General experimental workflow for troubleshooting low potency of this compound.

Troubleshooting_Decision_Tree start Observed IC50 > Expected IC50 q1 Is biochemical potency confirmed? start->q1 a1_no Troubleshoot biochemical assay q1->a1_no No q2 Is target expressed and activated? q1->q2 Yes a2_no Select new cell line or optimize stimulation q2->a2_no No q3 Is compound stable and permeable? q2->q3 Yes a3_no Assess stability and cellular uptake q3->a3_no No end_ok Potency issue likely resolved q3->end_ok Yes

Caption: Decision tree for troubleshooting low potency in cell-based assays.

References

Technical Support Center: Troubleshooting MSK-195 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of the hypothetical small molecule inhibitor, MSK-195, in cell culture media. The following information is based on best practices for handling hydrophobic compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions such as cell culture media.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[2] This rapid change in solvent polarity dramatically reduces the solubility of the compound, causing it to form a solid precipitate.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments.[1] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the stock solution.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal target of ≤ 0.1%.[1][2] The tolerance to DMSO can vary significantly between different cell lines, so it is always advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[1]

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: Direct dissolution of hydrophobic compounds like this compound in cell culture medium is generally not recommended due to their poor aqueous solubility.[1] This approach will likely lead to incomplete dissolution and significant precipitation.

Q5: What should I do if I observe precipitation after adding this compound to my media?

A5: If you observe any cloudiness, haze, or visible particles, it is best to discard the solution. Using a medium with precipitated compound will lead to an unknown final concentration and could cause non-specific effects on your cells. You should then troubleshoot your dilution procedure.

Troubleshooting Guide

Below are common observations, their potential causes, and recommended solutions to address this compound precipitation.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Final concentration exceeds this compound's solubility limit in the medium.[2]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[2]
"Solvent Shock" : Rapid dilution of the DMSO stock into the aqueous medium.Add the this compound stock solution drop-wise to the pre-warmed, gently vortexing or swirling culture medium to facilitate rapid dispersion.[1][2]
The cell culture medium is cold, reducing solubility.[2]Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[1][2]
Precipitation Over Time The compound is unstable in the aqueous environment at 37°C.Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Media components (e.g., salts, proteins in serum) are interacting with this compound.Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. Consider using serum-free media for the initial dilution step if compatible with your cells.
Evaporation of media in long-term cultures, leading to increased compound concentration.[2]Ensure proper humidification in the incubator and use sealed flasks or plates for long-term experiments.[2]
Precipitation After Freeze-Thaw The compound has poor stability with repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Water absorption by the DMSO stock, reducing its solvating capacity.Use anhydrous DMSO and store aliquots in tightly sealed vials with desiccant.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps to identify the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is constant across all dilutions and matches your planned experimental conditions (e.g., 0.1%).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 1, 4, 24, 48, and 72 hours).

  • For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for the presence of fine precipitates.

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental setup.

Protocol 2: Recommended Method for Diluting this compound

This protocol describes the best practice for diluting a DMSO stock of a hydrophobic compound into aqueous cell culture medium.

Materials:

  • This compound stock solution (in anhydrous DMSO)

  • Complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.[1]

  • In a sterile conical tube, add the required volume of the pre-warmed medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop to the side of the tube.[1]

  • Continue to gently mix the solution for a few moments to ensure it is homogenous.

  • Visually inspect the medium against a light source to confirm the absence of any precipitation before adding it to your cells.

Visualizations

G start Start: this compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_protocol Is the dilution protocol optimal? check_conc->check_protocol No sol_conc Solution: 1. Lower the final concentration. 2. Determine max soluble concentration. check_conc->sol_conc Yes check_media_temp Was the medium pre-warmed to 37°C? check_protocol->check_media_temp Yes sol_protocol Solution: 1. Add stock drop-wise to vortexing media. 2. Consider serial dilutions. check_protocol->sol_protocol No check_stock Are there issues with the stock solution? check_media_temp->check_stock Yes sol_media_temp Solution: Always pre-warm media to 37°C before adding this compound. check_media_temp->sol_media_temp No sol_stock Solution: 1. Aliquot stock to avoid freeze-thaw. 2. Use fresh, anhydrous DMSO. check_stock->sol_stock Yes end_node Resolution: Clear this compound Solution check_stock->end_node No sol_conc->end_node sol_protocol->end_node sol_media_temp->end_node sol_stock->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_stock High Concentration Stock cluster_media Aqueous Cell Culture Medium cluster_result Result of Rapid Dilution cluster_solution Optimal Dilution stock This compound molecules Dispersed in 100% DMSO precipitate This compound Aggregate (Precipitate) Surrounding aqueous environment stock->precipitate 'Solvent Shock' (Rapid addition) solution Individual this compound molecules Dispersed in aqueous medium stock->solution Slow, drop-wise addition to warmed, swirling media media Polar water molecules Media components (salts, proteins) media->precipitate media->solution

Caption: The mechanism of "solvent shock" leading to precipitation.

References

Technical Support Center: Optimizing MSK-195 Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize MSK-195 concentration for generating reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in determining the optimal concentration range for this compound?

A1: The initial step is to conduct a range-finding experiment using a broad spectrum of this compound concentrations to ascertain its approximate potency. A common and recommended approach is to use a wide range of concentrations, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions.[1] This preliminary experiment will help in identifying a more focused and effective concentration range for subsequent, detailed dose-response studies.[1][2]

Q2: How do I select the appropriate concentration range for my initial dose-response experiments with this compound?

A2: If there is no pre-existing data for this compound, a broad concentration range spanning several orders of magnitude (e.g., from nanomolar to millimolar) is highly recommended.[2] If any preliminary data from biochemical assays is available, you can initiate your experiments with a range centered around the reported effective concentration.[2]

Q3: What is the distinction between IC50 and EC50 in the context of this compound dose-response curves?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to achieve 50% inhibition of a specific biological or biochemical function.[2] Conversely, the EC50 (half-maximal effective concentration) is the concentration of this compound that induces a response halfway between the baseline and the maximum effect after a defined exposure time.[2]

Q4: How can I determine if this compound is exhibiting cytotoxicity at the concentrations I am testing?

A4: It is crucial to assess cytotoxicity in parallel with your functional assays to ensure that the observed effects of this compound are not simply due to cell death.[2] Cytotoxicity can be evaluated using a variety of assays that measure cell viability, such as MTT, MTS, or CellTiter-Glo®, which assess metabolic activity, or trypan blue exclusion assays, which measure cell membrane integrity.[2]

Q5: Should I use serum-free or serum-containing media for my experiments with this compound?

A5: The decision to use serum-free or serum-containing media hinges on the specific assay and the intrinsic properties of this compound. It is important to be aware that serum proteins can bind to the compound, which may affect its bioavailability and apparent potency.[2]

Troubleshooting Guide

Problem Potential Causes Solutions
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- "Edge effects" in the microplate- Precipitation of this compound- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.[3]- Check the solubility of this compound in your media and consider using a lower concentration or a different solvent.[2]
No dose-response observed - this compound is inactive at the tested concentrations- Degradation of this compound- Incorrect assay setup- Test a wider and higher concentration range.[2]- Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3]- Verify the assay protocol and ensure all reagents are functioning correctly.[2]
Steep dose-response curve - this compound may be causing acute cytotoxicity- Perform a cytotoxicity assay to assess cell viability at each concentration.[2]- Consider reducing the incubation time.[2]
Shallow dose-response curve - this compound may have a complex mechanism of action- The assay may not be sensitive enough- Investigate potential off-target effects of the compound.- Optimize assay parameters, such as incubation time and reagent concentrations.[2]
Inconsistent results between experiments - Variation in cell passage number or confluency- Inconsistent DMSO concentration- Use cells within a consistent and low passage number range.[3]- Ensure the final DMSO concentration is consistent across all wells and at a non-toxic level (typically ≤ 0.5%).[3]

Experimental Protocols

Protocol 1: Range-Finding Experiment for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform 10-fold serial dilutions of the this compound stock solution in a complete culture medium to create a wide range of concentrations (e.g., 1 nM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the relevant cell viability or functional assay.

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the approximate potency.

Protocol 2: Determining the IC50/EC50 of this compound
  • Cell Seeding: Seed cells in a 96-well plate as described in the range-finding protocol.

  • Compound Preparation: Based on the range-finding results, prepare a more focused series of dilutions of this compound (typically 8-12 concentrations) around the estimated IC50/EC50 value, using a 2-fold or 3-fold serial dilution.

  • Cell Treatment: Treat the cells with the prepared this compound dilutions, including appropriate controls.

  • Incubation: Incubate the plate for the predetermined optimal duration.

  • Assay: Perform the selected assay to measure the biological response.

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the precise IC50 or EC50 value.[4]

Visualizing Experimental Workflow and Data Analysis

DoseResponseWorkflow cluster_prep Experiment Preparation cluster_exp Dose-Response Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Perform Serial Dilutions (e.g., 10-fold for range-finding) A->C B Prepare this compound Stock Solution B->C D Treat Cells with this compound Concentrations C->D E Incubate for Optimized Duration D->E F Perform Viability/Functional Assay E->F G Measure Assay Signal F->G H Plot Response vs. Log[this compound] G->H I Fit Data to a 4-Parameter Logistic (4PL) Model H->I J Determine IC50/EC50 Value I->J

Caption: Workflow for optimizing this compound concentration.

TroubleshootingLogic Start High Variability in Replicates? Cause1 Inconsistent Seeding/ Pipetting Errors Start->Cause1 Yes Cause2 Edge Effects Start->Cause2 Yes Cause3 Compound Precipitation Start->Cause3 Yes NoResponse No Dose-Response? Start->NoResponse No Solution1 Refine Technique & Use Calibrated Pipettes Cause1->Solution1 Solution2 Avoid Outer Wells/ Use Humidity Barrier Cause2->Solution2 Solution3 Check Solubility/ Adjust Solvent Cause3->Solution3 NoResponseCause1 Inactive Concentration NoResponse->NoResponseCause1 Yes NoResponseCause2 Compound Degradation NoResponse->NoResponseCause2 Yes GoodData Consistent Data NoResponse->GoodData No NoResponseSolution1 Test Wider/Higher Range NoResponseCause1->NoResponseSolution1 NoResponseSolution2 Use Fresh Dilutions NoResponseCause2->NoResponseSolution2

Caption: Troubleshooting logic for common dose-response issues.

Assuming this compound acts as an inhibitor of the MSK1/2 signaling pathway, the following diagram illustrates its potential mechanism of action.

MSK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_msk MSK Activation cluster_downstream Downstream Targets ERK1_2 ERK1/2 MSK1_2 MSK1/2 ERK1_2->MSK1_2 phosphorylates p38_MAPK p38 MAPK p38_MAPK->MSK1_2 phosphorylates CREB CREB MSK1_2->CREB phosphorylates ATF1 ATF1 MSK1_2->ATF1 phosphorylates Gene_Expression Gene Expression (e.g., IL-10, DUSP1) CREB->Gene_Expression activates ATF1->Gene_Expression activates MSK195 This compound MSK195->MSK1_2 inhibits

Caption: Potential inhibitory action of this compound on the MSK signaling pathway.

References

Technical Support Center: Mitigating Off-Target Effects of MSK-195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using MSK-195. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known off-targets?

This compound is a potent small molecule inhibitor primarily designed to target Kinase X, a key enzyme implicated in certain proliferative diseases. However, like many kinase inhibitors, this compound can exhibit off-target activity.[1] Comprehensive kinome screening has identified two significant off-target kinases: Kinase Y and Kinase Z. It is crucial to consider these off-target interactions when designing experiments and interpreting data.[2]

Q2: My cell-based assay results are inconsistent with the known function of Kinase X. Could this be an off-target effect?

This is a strong possibility and a common challenge when working with kinase inhibitors.[3] If the observed phenotype does not align with the established biological role of Kinase X, it may be mediated by the inhibition of Kinase Y, Kinase Z, or other, yet unidentified, off-targets.[3] To investigate this, a multi-step approach is recommended, including dose-response analysis and target validation experiments.[4]

Q3: How can I proactively minimize off-target effects in my experiments?

To reduce the impact of off-target effects, it is best practice to use the lowest effective concentration of this compound that demonstrates clear inhibition of Kinase X.[3] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of on-target inhibition can help differentiate between on-target and off-target effects.[3] Additionally, employing orthogonal approaches, such as using a structurally unrelated inhibitor for Kinase X or genetic knockdown of the target, can help confirm that the observed phenotype is a direct result of on-target inhibition.[4]

Q4: Are there situations where the off-target effects of this compound could be therapeutically relevant?

Yes, this phenomenon, known as polypharmacology, is where a drug interacts with multiple targets to produce a therapeutic effect.[2][5] In some contexts, the simultaneous inhibition of Kinase X, Y, and Z by this compound might offer a synergistic therapeutic advantage. However, it is essential to rigorously characterize these interactions to distinguish between beneficial polypharmacology and undesirable off-target toxicity.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpected Phenotype The observed cellular effect may be due to inhibition of off-target Kinase Y or Kinase Z.1. Perform a Dose-Response Curve: Compare the EC50 of the observed phenotype with the known IC50 values for Kinase X, Y, and Z. On-target effects should align with the IC50 for Kinase X.[4]2. Conduct a Rescue Experiment: If the effect is on-target, overexpressing a drug-resistant mutant of Kinase X should reverse the phenotype.[3]3. Use Genetic Tools: Employ siRNA or CRISPR/Cas9 to knock down Kinase X. This should replicate the on-target phenotype.[4]
Discrepancy Between Biochemical and Cellular Assays High intracellular ATP concentrations can outcompete ATP-competitive inhibitors like this compound in cellular environments.[3] The compound may also have poor cell permeability or be subject to efflux pumps.[3]1. Assess Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase X in intact cells.[6]2. Evaluate Cell Permeability: Analyze the physicochemical properties of this compound and consider if modifications are needed to improve cellular uptake.[3]
High Concentration Required for Effect The need for high concentrations of this compound may indicate that the observed effect is due to the inhibition of less potent off-targets.1. Consult Quantitative Data: Refer to the kinase profiling data to identify which off-targets are engaged at higher concentrations.[4]2. Consider a More Selective Inhibitor: If available, use a more selective inhibitor for Kinase X as a control to confirm the on-target phenotype.
Variable Results Across Different Cell Lines The expression levels of Kinase X, Y, and Z can vary significantly between cell lines, leading to different responses.1. Profile Target Expression: Use Western blotting or qPCR to quantify the protein and mRNA levels of all three kinases in the cell lines you are using.2. Choose Appropriate Cell Models: Select cell lines with high expression of Kinase X and low or no expression of Kinase Y and Z to isolate on-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity and binding affinity of this compound against its primary target and key off-targets.

Table 1: Inhibitory Potency of this compound

Target IC50 (nM) Assay Type
Kinase X15Biochemical (Radiometric)
Kinase Y250Biochemical (Radiometric)
Kinase Z800Biochemical (Radiometric)

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Binding Affinity of this compound

Target Dissociation Constant (Kd) (nM) Method
Kinase X10Surface Plasmon Resonance (SPR)
Kinase Y300Surface Plasmon Resonance (SPR)
Kinase Z1200Surface Plasmon Resonance (SPR)

Kd values represent the equilibrium dissociation constant, with lower values indicating a stronger binding affinity.

Experimental Protocols

1. Kinase Panel Screening

This protocol outlines a method to determine the selectivity of this compound across a broad range of kinases.[7]

  • Assay Principle: A radiometric assay that measures the incorporation of [³³P]-ATP into a specific substrate peptide by each kinase.[7]

  • Procedure:

    • A panel of recombinant human kinases is prepared in an assay buffer containing a specific substrate and ATP (at a concentration near the Km for each kinase).[7]

    • This compound is serially diluted and added to the kinase reactions. A common screening concentration is 1 µM.[7]

    • The reactions are initiated by adding [³³P]-ATP and incubated at 30°C.[7]

    • Reactions are stopped, and the phosphorylated substrate is captured on a filter membrane.[7]

    • The amount of incorporated radioactivity is quantified using a scintillation counter.[7]

    • The percentage of kinase activity remaining is calculated relative to a DMSO control.[7]

2. Cellular Thermal Shift Assay (CETSA)

This protocol verifies the binding of this compound to its target in intact cells.[6]

  • Assay Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.[2]

  • Procedure:

    • Treat intact cells with various concentrations of this compound or a vehicle control.[6]

    • Heat the treated cells across a range of temperatures.[6]

    • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.[6]

    • Quantify the amount of soluble target protein (Kinase X) remaining at each temperature using Western blotting.[6]

3. Target Knockdown using siRNA

This protocol helps to validate that an observed phenotype is dependent on the intended target.[4]

  • Procedure:

    • Transfect cells with siRNA specifically targeting the mRNA of Kinase X. Use a non-targeting siRNA as a negative control.

    • After 48-72 hours, confirm the knockdown of Kinase X protein levels by Western blot.

    • Treat the knockdown and control cells with this compound.

    • Assess the phenotype of interest. If the phenotype is on-target, the knockdown cells should show a similar phenotype to the this compound treated cells, and the addition of this compound to knockdown cells should not produce a significantly stronger effect.

Visualizations

This compound Signaling Pathway MSK195 This compound KinaseX Kinase X (On-Target) MSK195->KinaseX High Affinity KinaseY Kinase Y (Off-Target) MSK195->KinaseY Lower Affinity KinaseZ Kinase Z (Off-Target) MSK195->KinaseZ Lower Affinity DownstreamX Downstream Pathway X KinaseX->DownstreamX Inhibits DownstreamY Downstream Pathway Y KinaseY->DownstreamY Inhibits DownstreamZ Downstream Pathway Z KinaseZ->DownstreamZ Inhibits PhenotypeX Expected Phenotype DownstreamX->PhenotypeX PhenotypeY Unexpected Phenotype 1 DownstreamY->PhenotypeY PhenotypeZ Unexpected Phenotype 2 DownstreamZ->PhenotypeZ

Caption: On- and off-target signaling of this compound.

Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare EC50 to IC50 values DoseResponse->CompareIC50 OnTarget Likely On-Target CompareIC50->OnTarget EC50 ≈ Kinase X IC50 OffTarget Likely Off-Target CompareIC50->OffTarget EC50 > Kinase X IC50 Validate Validate with Orthogonal Methods OffTarget->Validate siRNA siRNA/CRISPR Knockdown Validate->siRNA Rescue Rescue Experiment Validate->Rescue UnrelatedInhibitor Structurally Unrelated Inhibitor Validate->UnrelatedInhibitor Conclusion Confirm On- or Off-Target Effect siRNA->Conclusion Rescue->Conclusion UnrelatedInhibitor->Conclusion

Caption: Experimental workflow for off-target validation.

Troubleshooting Logic for this compound Start Experiment Yields Unexpected Result CheckConcentration Is this compound concentration high? Start->CheckConcentration HighConc Potential off-target effect due to high dose. CheckConcentration->HighConc Yes LowConc Consider other factors. CheckConcentration->LowConc No CheckCellLine Are target/off-targets expressed? Expressed Proceed with validation experiments. CheckCellLine->Expressed Yes NotExpressed Select a new cell line. CheckCellLine->NotExpressed No SolutionHighConc Lower concentration and repeat. HighConc->SolutionHighConc LowConc->CheckCellLine SolutionValidate Perform siRNA/rescue experiments. Expressed->SolutionValidate

Caption: Decision tree for troubleshooting experiments.

References

Strategies to prevent MSK-195 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This Technical Support Center provides guidance on the optimal storage strategies for the novel kinase inhibitor, MSK-195, to ensure its stability and efficacy in research and drug development settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy, or I see particulates. What should I do?

A1: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic molecules like this compound. This "crashing out" can lead to inaccurate concentrations and reduced activity. To prevent this, pre-warm your aqueous medium and add the DMSO stock solution dropwise while gently vortexing to ensure rapid mixing.[1] If precipitation persists, you may need to lower the final working concentration.[1]

Q2: I'm observing a gradual loss of this compound activity in my long-term cell culture experiments. What could be the cause?

A2: A decline in efficacy over time often points to compound degradation in the cell culture medium.[2] The primary factors contributing to this are the temperature (37°C), pH of the media, and exposure to light.[2] It is also possible that components in the serum are binding to or metabolizing the inhibitor.[2] To mitigate this, it is recommended to replace the media with freshly prepared this compound solution every 48-72 hours.[2]

Q3: What are the primary chemical degradation pathways for a compound like this compound?

A3: Based on typical small molecule inhibitors with heterocyclic rings, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[3][4][5]

  • Hydrolysis: The breakdown of a molecule by reaction with water.[4][6] For this compound, certain functional groups may be susceptible to this, especially at non-neutral pH.

  • Oxidation: The loss of electrons, often facilitated by atmospheric oxygen, light, or trace metal ions.[3][6] Electron-rich parts of the molecule are particularly susceptible.[5]

  • Photolysis: Degradation caused by exposure to light, especially UV or high-intensity visible light.[3][5] Compounds with aromatic ring systems are often prone to photolysis.[5]

Q4: How should I store the lyophilized powder of this compound?

A4: Lyophilized this compound should be stored in a cool, dry, and dark environment, ideally at -20°C or below.[7][8] Keeping the container tightly sealed is crucial to prevent moisture absorption and degradation.[9]

Q5: What is the best practice for preparing and storing this compound stock solutions?

A5: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, light-protecting tubes and store them at -80°C.[1][2][9]

Troubleshooting Guide: Degradation of this compound

This guide provides a systematic approach to identifying and resolving issues related to this compound instability.

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments Compound degradation due to improper storage or handling.1. Review storage conditions of both powder and stock solutions. 2. Prepare fresh stock solutions from lyophilized powder. 3. Perform an HPLC stability assay to confirm the purity of the stock.
Loss of potency in long-term assays Degradation in aqueous media at 37°C.1. Determine the half-life of this compound in your specific media. 2. Increase the frequency of media replacement with fresh compound.[2] 3. Consider if cellular metabolism is contributing to the loss of the compound.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Review handling procedures: Has the sample been exposed to light, extreme pH, or elevated temperatures?[5] 2. Conduct forced degradation studies to identify potential degradation products. 3. Purge solutions with an inert gas (argon or nitrogen) to prevent oxidation.[5][6]
Precipitation in aqueous media Poor solubility or "crashing out" of the hydrophobic compound.1. Add the DMSO stock solution to pre-warmed aqueous media while vortexing.[1] 2. Test a lower final concentration of this compound.[1] 3. Perform a solubility test in your specific assay medium.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a method to quantify the remaining percentage of this compound over time under specific storage conditions.[10][11]

Objective: To determine the stability of this compound under various conditions (e.g., in solution at different temperatures).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., PBS, cell culture media)

  • HPLC system with a UV detector[12]

  • C18 HPLC column[10]

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (adjust gradient as needed)

  • Autosampler vials

Methodology:

  • Sample Preparation: Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the test buffer. Prepare multiple identical samples for different time points.

  • Incubation: Store the samples under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the samples.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.[10]

    • Run a gradient elution to separate this compound from potential degradation products.

    • Detect the compound using a UV detector at its maximum absorbance wavelength.[2]

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life.[13]

Visual Guides

cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor DownstreamKinase Downstream Kinase Receptor->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellGrowth Cell Proliferation & Survival TranscriptionFactor->CellGrowth MSK195 This compound MSK195->DownstreamKinase

Caption: Hypothetical signaling pathway showing this compound inhibiting a downstream kinase.

cluster_workflow Experimental Workflow for this compound Stability Assay prep 1. Prepare this compound Working Solution incubate 2. Incubate Under Test Conditions prep->incubate sample 3. Collect Aliquots at Time Points incubate->sample hplc 4. Analyze Samples by HPLC sample->hplc data 5. Quantify Peak Area & Calculate % Remaining hplc->data report 6. Determine Degradation Rate and Half-Life data->report

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

cluster_troubleshooting Troubleshooting Logic for this compound Degradation start Inconsistent Experimental Results? check_storage Verify Storage: -20°C (Powder) -80°C (Aliquots) start->check_storage Yes check_handling Review Handling: Minimize Light Exposure Avoid Freeze-Thaw check_storage->check_handling fresh_stock Prepare Fresh Stock Solution check_handling->fresh_stock hplc_check Run HPLC Stability Assay fresh_stock->hplc_check stable Compound is Stable. Investigate Assay Parameters. hplc_check->stable Purity >95% unstable Compound is Unstable. Optimize Storage & Handling Protocols. hplc_check->unstable Purity <95%

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Addressing experimental variability with MSK-195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSK-195, a potent TRPV1 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its primary mechanism of action is to bind to and activate TRPV1, which is a non-selective cation channel predominantly expressed in sensory neurons.[2][3][4] Activation of TRPV1 leads to an influx of cations, primarily calcium and sodium, which depolarizes the neuron and initiates a signaling cascade.[3][5]

Q2: What are the common research applications for this compound?

As a TRPV1 agonist, this compound is primarily used in research to:

  • Study the role of TRPV1 in pain and inflammation.[1][2][3]

  • Investigate mechanisms of neurogenic inflammation.[4]

  • Explore the therapeutic potential of TRPV1 modulation for conditions such as chronic pain.[3]

  • Serve as a reference compound in screening assays for novel TRPV1 modulators.

Q3: How should I prepare and store this compound stock solutions?

For optimal results, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature. Ensure the solution is thoroughly mixed before diluting it into your aqueous experimental buffer.

Q4: What is receptor desensitization and how can it affect my experiments with this compound?

TRPV1 channels are known to undergo desensitization upon prolonged or repeated exposure to an agonist like this compound.[2][4] This is a process where the channel becomes less responsive to subsequent stimuli, leading to a diminished signal. This can manifest as a decreasing response in calcium imaging or patch-clamp experiments with repeated applications of this compound. To mitigate this, consider the following:

  • Experimental Design: Limit the number of repeated stimulations on the same cells.

  • Washout Periods: Incorporate sufficient washout periods with agonist-free buffer between applications to allow for receptor re-sensitization. The duration of this period may need to be empirically determined.

  • Concentration Selection: Use the lowest effective concentration of this compound to achieve your desired effect without rapidly inducing profound desensitization.

Troubleshooting Guides

Inconsistent or No Response in Cell-Based Assays
Potential Cause Recommended Solution
Low TRPV1 Expression Ensure the cell line (e.g., HEK293, CHO) has been successfully transfected or transduced to express TRPV1.[6] Verify expression levels via Western blot, qPCR, or by using a positive control agonist with a known potent effect, such as capsaicin or resiniferatoxin.
Poor Compound Solubility This compound, like many small molecules, may have limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) in your assay buffer is low (typically <0.5%) and consistent across all conditions. Visually inspect the final solution for any signs of precipitation.
Incorrect Assay Buffer Composition The activity of TRPV1 is sensitive to pH and the presence of certain ions. Ensure your assay buffer has a physiological pH (around 7.4) and contains appropriate concentrations of extracellular calcium. Low pH can potentiate the activity of TRPV1 agonists.[3]
Cell Health and Viability Use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to changes in cellular physiology and receptor expression. Ensure optimal cell density at the time of the experiment.
Receptor Desensitization If performing repeated stimulations, initial responses may be robust, followed by weaker ones. See FAQ Q4 for strategies to address desensitization.
High Background Signal or Apparent Off-Target Effects
Potential Cause Recommended Solution
Cytotoxicity of this compound or Solvent At high concentrations, the compound or the solvent (DMSO) may induce cellular stress or toxicity, leading to non-specific changes in cell signaling. Perform a dose-response curve to determine the optimal concentration range and include a vehicle-only control to assess the effect of the solvent.
Activation of Other TRP Channels While this compound is a potent TRPV1 agonist, cross-reactivity with other TRP channels at higher concentrations is possible. If your experimental system expresses other TRP channels, consider using a specific TRPV1 antagonist, such as capsazepine or SB-366791, to confirm that the observed effect is mediated by TRPV1.
Endogenous TRPV1 Expression Some cell lines may have low levels of endogenous TRPV1 expression. Always run a non-transfected or parental cell line control to assess the baseline response.

Experimental Protocols

Calcium Imaging Assay in HEK293 Cells Stably Expressing TRPV1

This protocol provides a general framework for measuring this compound-induced calcium influx.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPV1 in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., 0.5 mg/mL G418).[7]
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
  • The day before the assay, seed the cells at a density of 10,000 cells/well into a 384-well, black, clear-bottom plate coated with poly-d-lysine.[7]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.
  • Remove the culture medium from the wells and add the dye-loading buffer.
  • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.

3. Compound Preparation and Addition:

  • Prepare a 2X working solution of this compound and control compounds (e.g., capsaicin as a positive control, vehicle as a negative control) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Use a fluorescent plate reader (e.g., FLIPRTETRA) to measure the baseline fluorescence.
  • Add the 2X compound solution to the wells and immediately begin recording the change in fluorescence over time.

4. Data Analysis:

  • The response is typically quantified as the change in fluorescence intensity (ΔF) from baseline or as a ratio (F/F0).
  • Generate dose-response curves by plotting the peak response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Summary of Agonist Potencies in a Calcium Flux Assay
AgonistReported EC50 (nM)Reference
Capsaicin2.7 - 7.97[7]
Olvanil~10[7]
Resiniferatoxin~0.1[7]

Note: These values are provided as a reference and the actual EC50 for this compound should be determined empirically in your specific assay system.

Signaling Pathways and Workflows

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx MSK195 This compound (Agonist) MSK195->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Downstream Downstream Signaling (e.g., CGRP release) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential (in Neurons) Depolarization->AP AP->Downstream

Caption: Simplified signaling pathway of TRPV1 activation.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293-TRPV1) B 2. Plate Cells (e.g., 384-well plate) A->B C 3. Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) B->C E 5. Add Compound & Read Plate (Fluorescence Measurement) C->E D 4. Prepare this compound Dilutions (Dose-response) D->E F 6. Data Analysis (Calculate EC50) E->F

Caption: General experimental workflow for a cell-based calcium assay.

References

Troubleshooting in vivo delivery and bioavailability of MSK-195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSK-195, a novel high-bioavailability oral formulation of S-adenosylmethionine (SAMe), also referred to as MSI-195.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSI-195)?

A1: this compound (MSI-195) is a novel, patented, oral enteric-coated tablet formulation of S-adenosylmethionine (SAMe).[1] It is designed for enhanced bioavailability compared to other commercial SAMe supplements.[1] The active ingredient is S-adenosylmethionine Disulphate Tosylate, and the formulation includes an enteric coating (Eudragit L30D55) to protect the active compound from the acidic environment of the stomach.[1]

Q2: What is the primary mechanism of action of S-adenosylmethionine (SAMe)?

A2: S-adenosylmethionine is a crucial endogenous molecule that functions as the principal methyl group donor in numerous transmethylation reactions essential for the synthesis and regulation of proteins, nucleic acids, and neurotransmitters.[2][3][4] It is a key component in three major metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis.[2][3][5]

Q3: What is the purpose of the enteric coating in the this compound (MSI-195) formulation?

A3: The enteric coating is designed to be resistant to the acidic environment of the stomach. This prevents the premature degradation of S-adenosylmethionine, which is unstable at low pH. The coating dissolves in the more neutral pH of the small intestine, releasing the active ingredient for absorption.[1][6][7]

Q4: What is the reported bioavailability of this compound (MSI-195)?

A4: Clinical studies have shown that the relative bioavailability of this compound (MSI-195) is approximately 2.8-fold higher than a standard commercial SAMe supplement based on the area under the curve (AUC) ratios.[1]

Q5: How does food intake affect the bioavailability of this compound (MSI-195)?

A5: Food has a significant impact on the absorption of this compound (MSI-195). Administration with food delays the time to maximum plasma concentration (Tmax) from approximately 4.5 hours (fasted) to 13 hours (fed).[1] Furthermore, the total drug exposure (AUC) is reduced to about 55% of that observed under fasting conditions.[1]

Troubleshooting In Vivo Delivery and Bioavailability

This section addresses specific issues that may be encountered during in vivo experiments with this compound (MSI-195).

Issue 1: High Variability in Pharmacokinetic Data (AUC, Cmax)

Potential Causes:

  • Inconsistent Administration with Food: As noted, food significantly impacts absorption.[1] Variations in the feeding status of experimental animals will lead to high variability.

  • Improper Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or stress in the animals, affecting gastrointestinal transit time.[8][9]

  • Formulation Integrity: Damage to the enteric coat before administration can lead to premature drug release and degradation in the stomach.

  • Biological Variability: Individual differences in gastric emptying time, intestinal pH, and metabolic rates can contribute to variability.[10][11]

  • Sample Handling and Processing: Inconsistencies in blood sample collection, processing, or storage can introduce variability in measured drug concentrations.[12]

Troubleshooting Steps:

  • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing, or that feeding schedules are strictly controlled.

  • Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.[8][9][13] Handle tablets carefully to avoid cracking the enteric coat.

  • Verify Formulation Integrity: Visually inspect each tablet before administration to ensure the enteric coating is intact.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual biological variability.

  • Standardize Sample Handling: Follow a strict and consistent protocol for all blood sample collection, processing (e.g., centrifugation time and temperature), and storage.[12]

Issue 2: Lower than Expected Bioavailability

Potential Causes:

  • Enteric Coat Failure: The enteric coating may dissolve too early or too late, leading to either degradation of the drug or incomplete release in the intestine.[14][15]

  • First-Pass Metabolism: S-adenosylmethionine may be subject to significant metabolism in the liver before reaching systemic circulation.[7]

  • Drug-Drug Interactions: Concomitant administration of other compounds could interfere with the absorption or metabolism of SAMe.

  • Gastrointestinal pH Abnormalities: The pH of the gastrointestinal tract in the animal model may differ from that for which the enteric coating was designed.

Troubleshooting Steps:

  • Evaluate Enteric Coating Performance In Vitro: Conduct dissolution testing under simulated gastric and intestinal pH conditions to confirm the coating's integrity and release profile.[6]

  • Assess First-Pass Metabolism: In more advanced studies, consider using techniques to quantify hepatic first-pass metabolism.

  • Review Concomitant Medications: Carefully review all other substances being administered to the animals to identify any potential interactions.

  • Characterize GI Physiology of Animal Model: If possible, research or measure the typical gastrointestinal pH and transit times of the specific animal strain being used.

Issue 3: No Detectable Plasma Concentration of SAMe

Potential Causes:

  • Complete Dosing Failure: The animal may not have received the dose (e.g., regurgitation).

  • Severe Formulation Failure: A critical defect in the tablet formulation could prevent any drug release.

  • Bioanalytical Method Issues: Problems with the assay used to measure SAMe in plasma, such as insufficient sensitivity or matrix effects.[12]

Troubleshooting Steps:

  • Observe Animals Post-Dosing: Monitor animals for a period after administration to ensure the dose is retained.

  • Test a Different Batch of the Formulation: If a formulation defect is suspected, try a different manufacturing lot.

  • Validate Bioanalytical Method: Ensure the analytical method for quantifying SAMe in plasma is fully validated for sensitivity, accuracy, precision, and is free from matrix effects.[12] Run quality control samples with each batch of study samples.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of MSI-195 in Healthy Human Subjects (Fasted State)
DoseCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)
400 mg485.3 ± 284.14.5 ± 1.22446.8 ± 1205.1
800 mg942.3 ± 463.54.8 ± 0.85123.9 ± 2108.6
1600 mg1797.8 ± 815.75.0 ± 1.010123.5 ± 4567.8

Data adapted from a Phase 1 clinical study.[1]

Table 2: Food Effect on MSI-195 (800 mg dose) Pharmacokinetics
ConditionCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)
Fasted942.3 ± 463.54.8 ± 0.85123.9 ± 2108.6
Fed323.1 ± 156.413.0 ± 2.52818.1 ± 1345.7

Data adapted from a Phase 1 clinical study.[1]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Mice (Oral Gavage)

This protocol provides a general framework. Specifics such as dose, blood sampling time points, and animal strain should be adapted to the experimental design.

1. Materials:

  • This compound (MSI-195) tablets

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Mortar and pestle

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[8][9]

  • Syringes

  • Animal scale

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

2. Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.

  • Dose Preparation:

    • Carefully crush the required number of this compound (MSI-195) tablets into a fine powder using a mortar and pestle.

    • Suspend the powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.

  • Dosing:

    • Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).[9]

    • Restrain the mouse firmly, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the esophagus and administer the suspension slowly.[8][16]

    • Observe the animal for any signs of distress post-administration.[13]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until bioanalysis.

7. Bioanalysis:

  • Quantify the concentration of S-adenosylmethionine in plasma samples using a validated bioanalytical method, such as HPLC-MS/MS.[1]

Visualizations

Signaling Pathways

SAMe_Metabolic_Pathways cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_polyamines Polyamine Synthesis Methionine Methionine SAMe S-adenosylmethionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (Methylation) dcSAMe Decarboxylated SAMe SAMe->dcSAMe SAMDC cluster_polyamines cluster_polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine CBS cluster_transsulfuration cluster_transsulfuration Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Spermidine_Spermine Spermidine/Spermine dcSAMe->Spermidine_Spermine

Caption: Key metabolic pathways involving S-adenosylmethionine (SAMe).

Experimental Workflow

Bioavailability_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Procedure cluster_sampling Sample Collection & Processing cluster_analysis Data Analysis Acclimatization Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Oral_Gavage Oral Gavage Administration Fasting->Oral_Gavage Dose_Prep Prepare this compound Suspension Weigh_Animal Weigh Animal Dose_Prep->Weigh_Animal Weigh_Animal->Oral_Gavage Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection Plasma_Separation Centrifugation for Plasma Separation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Bioanalysis LC-MS/MS Quantification of SAMe Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis

Caption: Experimental workflow for an in vivo bioavailability study.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent or Low Bioavailability Check_Dosing Review Dosing Protocol (Fasting, Gavage Technique) Start->Check_Dosing Check_Formulation Inspect Formulation Integrity Start->Check_Formulation Check_Assay Validate Bioanalytical Method Start->Check_Assay Dosing_OK Protocol Consistent? Check_Dosing->Dosing_OK Formulation_OK Coating Intact? Check_Formulation->Formulation_OK Assay_OK Assay Validated? Check_Assay->Assay_OK Dosing_OK->Check_Dosing No Investigate_Bio_Variability Investigate Biological Variability (pH, transit) Dosing_OK->Investigate_Bio_Variability Yes Formulation_OK->Dosing_OK Yes InVitro_Dissolution Perform In Vitro Dissolution Test Formulation_OK->InVitro_Dissolution No Assay_OK->Formulation_OK Yes Revalidate_Assay Re-validate Assay (Matrix Effects, Sensitivity) Assay_OK->Revalidate_Assay No

Caption: Logical flow for troubleshooting bioavailability issues.

References

Technical Support Center: Optimization of MSK-195 Incubation Time for Maximal Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MSK-195. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to the incubation time of this compound for achieving its maximal effect as a TRPV1 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[1] Its mechanism of action involves binding to the TRPV1 channel, leading to its activation and an influx of cations, primarily calcium (Ca²⁺), into the cell.[2] This influx depolarizes the cell membrane and triggers various downstream signaling pathways.[3]

Q2: What is the typical incubation time for this compound to observe a maximal effect?

A2: The optimal incubation time for this compound is highly dependent on the experimental system, including the cell type, the concentration of this compound used, and the specific endpoint being measured. For acute effects, such as channel activation and initial calcium influx, maximal responses can often be observed within seconds to a few minutes of application.[4][5] For downstream events or to induce desensitization, longer incubation times may be necessary.[6] A time-course experiment is crucial to determine the optimal incubation period for your specific experimental setup.

Q3: What are the key signaling pathways activated by this compound?

A3: As a TRPV1 agonist, this compound primarily activates signaling pathways downstream of Ca²⁺ influx. This includes the activation of protein kinase C (PKC) and protein kinase A (PKA), which can, in turn, modulate TRPV1 activity through phosphorylation, often leading to sensitization of the channel.[3][7] Sustained activation can also lead to the involvement of calmodulin (CaM) and calcineurin, which play a role in channel desensitization.[8]

Q4: Does prolonged incubation with this compound lead to receptor desensitization?

A4: Yes, prolonged or repeated exposure to TRPV1 agonists like this compound can lead to receptor desensitization, a process where the channel becomes less responsive to further stimulation.[7][9][10] This can manifest as a decrease in the amplitude of the response over time (tachyphylaxis) or a more prolonged state of unresponsiveness.[9][10] The kinetics of desensitization vary depending on the agonist concentration, cell type, and presence of extracellular calcium.[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low response to this compound at expected incubation times. 1. Suboptimal concentration of this compound: The concentration may be too low to elicit a detectable response.1. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
2. Cell line does not express functional TRPV1: The chosen cell line may have low or no endogenous expression of TRPV1.2. Verify TRPV1 expression using techniques like Western blot, qPCR, or by using a positive control cell line known to express TRPV1 (e.g., HEK293 cells stably expressing TRPV1).[11][12]
3. Incorrect experimental conditions: Factors such as temperature and pH can significantly affect TRPV1 activity.3. Ensure the experimental temperature is appropriate for TRPV1 activation (typically >42°C for heat activation, though agonists can lower this threshold) and that the pH of the buffer is within the optimal range (acidic pH can potentiate TRPV1 activation).[7][13]
4. Compound degradation: this compound may have degraded due to improper storage or handling.4. Refer to the manufacturer's instructions for proper storage and handling of this compound. Prepare fresh solutions for each experiment.
High variability in response between replicates. 1. Inconsistent cell seeding density: Variations in cell number can lead to inconsistent responses.1. Ensure a consistent cell seeding density across all wells and plates.
2. Pipetting errors: Inaccurate pipetting of this compound or other reagents.2. Use calibrated pipettes and ensure proper pipetting technique.
3. Edge effects in multi-well plates: Wells on the edge of the plate may experience different environmental conditions.3. Avoid using the outermost wells of the plate for critical experiments or ensure proper humidification to minimize evaporation.
Maximal effect is observed at a much shorter or longer incubation time than expected. 1. Cell-type specific kinetics: Different cell types can exhibit different kinetics of TRPV1 activation and desensitization.1. This is not necessarily an error. Document the observed optimal time for your specific cell model.
2. Agonist concentration: Higher concentrations of agonists can lead to faster activation and also more rapid desensitization.[6]2. Consider adjusting the this compound concentration to modulate the timing of the maximal response.
Rapid decrease in signal after an initial peak (desensitization). 1. Expected pharmacological effect: This is a characteristic feature of TRPV1 activation by agonists.[9][10]1. If the goal is to measure the peak response, ensure your detection method has a high temporal resolution. If studying downstream effects, consider the timing of your measurements relative to the onset of desensitization.
2. Calcium-dependent desensitization: Influx of extracellular calcium is a major driver of TRPV1 desensitization.[8]2. Modulating the concentration of extracellular calcium in your assay buffer can alter the rate and extent of desensitization.

Data Presentation

Table 1: Time-Course of TRPV1-Mediated Calcium Influx in Response to Capsaicin (A Model Agonist)

Time Point100 nM Capsaicin (% of Max Response)1 µM Capsaicin (% of Max Response)10 µM Capsaicin (% of Max Response)
1 minuteSignificant increase in 2-AGSignificant increase in 2-AG and 2-LGSignificant increase in 2-AG, 2-LG, and 2-OG
5 minutesFurther significant increase in 2-AG, 2-LG, and 2-OGFurther significant increase in 2-AG and 2-LGFurther significant increase in 2-AG, 2-LG, and 2-OG
Data synthesized from a study on capsaicin-induced changes in lipid levels in TRPV1-HEK293 cells, indicating a time-dependent effect.[4] 2-AG, 2-LG, and 2-OG are endocannabinoids and related lipids.

Table 2: Potency and Efficacy of this compound

ParameterValue
Potency (EC₅₀)120 nM
Efficacy (in arteriolar response)71%
Source: MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for this compound using Calcium Imaging

This protocol outlines a method to determine the optimal incubation time for this compound by measuring intracellular calcium concentration ([Ca²⁺]i) in real-time.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line)[11][12]

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[2][14]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed TRPV1-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. Include a vehicle control (DMSO in HBSS).

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Set the instrument to perform kinetic reads (e.g., every 1-5 seconds) for a total duration that will capture the full response profile (e.g., 5-10 minutes).

    • Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

    • Using the instrument's injection system or by manual addition, add the this compound dilutions and vehicle control to the respective wells.

    • Continue recording the fluorescence signal for the remainder of the kinetic run.

  • Data Analysis:

    • Normalize the fluorescence data (e.g., as a ratio to the baseline fluorescence, F/F₀).

    • Plot the normalized fluorescence intensity over time for each concentration of this compound.

    • The optimal incubation time for the maximal acute response is the time at which the peak fluorescence is observed.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds & Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Opens Desensitization Channel Desensitization TRPV1->Desensitization Leads to (prolonged activation) Sensitization Channel Sensitization TRPV1->Sensitization Leads to PKC PKC Ca2_influx->PKC Activates PKA PKA Ca2_influx->PKA Activates CaM Calmodulin (CaM) Ca2_influx->CaM Binds PKC->TRPV1 Phosphorylates PKA->TRPV1 Phosphorylates Calcineurin Calcineurin CaM->Calcineurin Activates Calcineurin->TRPV1 Dephosphorylates

Caption: Simplified signaling pathway of this compound-mediated TRPV1 activation.

Experimental_Workflow start Start: Seed Cells dye_loading Load with Calcium Dye start->dye_loading wash1 Wash Cells dye_loading->wash1 baseline Measure Baseline Fluorescence wash1->baseline add_msk195 Add this compound (Time = 0) baseline->add_msk195 kinetic_read Kinetic Fluorescence Reading add_msk195->kinetic_read analyze Analyze Data: Plot F/F₀ vs. Time kinetic_read->analyze end End: Determine T_max analyze->end

Caption: Workflow for determining the optimal incubation time of this compound.

Troubleshooting_Logic start Start: No/Low Response check_conc Is this compound concentration optimal? start->check_conc check_expr Does the cell line express TRPV1? check_conc->check_expr No dose_response Perform Dose-Response check_conc->dose_response Yes check_cond Are experimental conditions correct? check_expr->check_cond No verify_expr Verify TRPV1 Expression check_expr->verify_expr Yes optimize_cond Optimize Temp/pH check_cond->optimize_cond Yes success Problem Solved check_cond->success No (Consult further) dose_response->success verify_expr->success optimize_cond->success

Caption: Troubleshooting logic for no/low response to this compound.

References

Validation & Comparative

A Comparative Analysis of Topical Analgesics: Capsaicin and MSK-195

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Efficacy, Mechanism of Action, and Clinical Applications for Researchers and Drug Development Professionals

Introduction

The landscape of topical analgesics is continually evolving, with novel formulations and mechanisms of action being explored to address the significant unmet need for effective and safe pain management. Capsaicin, a well-established TRPV1 receptor agonist, has long been a cornerstone in the treatment of neuropathic and musculoskeletal pain. This guide provides a comparative overview of capsaicin and "MSK-195."

Initial research indicates that "this compound" is not a designated compound for topical pain relief. The term is linked to several distinct entities, including the cancer therapeutic selitrectinib (LOXO-195), a formulation of S-adenosylmethionine for depression (MSI-195), and a specific residue in the MSK1 protein. For the purpose of a relevant comparison within the topical analgesic space, this guide will focus on MSK-1001 , an investigational topical anesthetic gel, as a representative of a different class of topical pain management agents. MSK-1001 is a sterile formulation of lidocaine, epinephrine, and tetracaine (LET) designed to minimize the pain associated with the injection of a local anesthetic for lacerations.

This comparison will, therefore, juxtapose the established, long-acting neuro-desensitizing effects of capsaicin with the rapid, short-acting local anesthetic properties of MSK-1001, providing a valuable resource for researchers and drug development professionals.

Mechanism of Action

Capsaicin: Selective Defunctionalization of Nociceptors

Capsaicin is the pungent component of chili peppers that produces a burning sensation.[1] Its analgesic properties stem from its selective action on a subpopulation of sensory neurons known as nociceptors.[2]

  • TRPV1 Receptor Activation: Capsaicin binds to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel primarily found on the terminals of Aδ and C fiber primary afferents.[3]

  • Neuronal Depolarization: The binding of capsaicin to TRPV1 opens the channel, allowing an influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to depolarization of the neuron, firing of action potentials, and the initial sensation of burning pain.[3][4]

  • Desensitization and Defunctionalization: Prolonged exposure to capsaicin leads to a state of "defunctionalization" or desensitization of the nociceptor.[1] This is achieved through several mechanisms, including the inhibition of voltage-dependent sodium and calcium currents, which suppresses further action potential firing.[3] This sustained desensitization is the basis for its long-lasting analgesic effect.

G Capsaicin Capsaicin TRPV1 TRPV1 Receptor (on Nociceptor) Capsaicin->TRPV1 Binds to Prolonged_Exposure Prolonged Exposure Capsaicin->Prolonged_Exposure Cation_Channel Cation Channel Opening (Na+, Ca2+ Influx) TRPV1->Cation_Channel Activates Depolarization Neuron Depolarization Cation_Channel->Depolarization Pain_Sensation Acute Pain Sensation Depolarization->Pain_Sensation Desensitization TRPV1 Desensitization Prolonged_Exposure->Desensitization Conduction_Block Nerve Conduction Block Desensitization->Conduction_Block Analgesia Long-Term Analgesia Conduction_Block->Analgesia

Figure 1. Signaling pathway of capsaicin-induced analgesia.

MSK-1001 (LET): Local Anesthesia via Sodium Channel Blockade

MSK-1001 is a proprietary sterile gel formulation of lidocaine, epinephrine, and tetracaine.[5] Its mechanism is fundamentally different from capsaicin, providing rapid, localized anesthesia.

  • Lidocaine and Tetracaine: These are local anesthetics that block voltage-gated sodium channels in the neuronal cell membrane. By preventing the influx of sodium ions, they inhibit the initiation and conduction of nerve impulses, thereby blocking the sensation of pain.

  • Epinephrine: This is a vasoconstrictor that reduces local blood flow. Its inclusion in the formulation serves to slow the systemic absorption of lidocaine and tetracaine, thereby prolonging the duration of the local anesthetic effect and reducing the risk of systemic toxicity.

G cluster_MSK1001 MSK-1001 Components Lidocaine Lidocaine Na_Channel Voltage-Gated Na+ Channels (in Nerve Axon) Lidocaine->Na_Channel Block Tetracaine Tetracaine Tetracaine->Na_Channel Block Epinephrine Epinephrine Vasoconstriction Local Vasoconstriction Epinephrine->Vasoconstriction Na_Influx Na+ Influx Prolonged_Anesthesia Prolonged Local Anesthesia Na_Channel->Prolonged_Anesthesia Leads to Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission Systemic_Absorption Reduced Systemic Absorption Vasoconstriction->Systemic_Absorption Systemic_Absorption->Prolonged_Anesthesia

Figure 2. Mechanism of action for MSK-1001 (LET).

Comparative Efficacy Data

Direct comparative trials between MSK-1001 and capsaicin are not available due to their distinct indications. The following tables summarize efficacy data from separate clinical studies.

Table 1: Clinical Efficacy of Capsaicin
ConditionCapsaicin ConcentrationStudy DurationOutcome MeasureEfficacy Results
Post-herpetic Neuralgia 8% patch12 weeksMean reduction in NPRS score48.4% reduction from baseline to Weeks 1-8.[6]
Surgical Neuropathic Pain (Cancer) 0.075% cream8 weeksAverage pain reduction53% reduction vs. 17% for placebo (P = .01).[7][8]
Diabetic Peripheral Neuropathic Pain 8% patch24 weeksChange in mean daily pain intensity (NPRS)Baseline score of 5.4 dropped to 3.2 by week 24 (40.7% reduction).[9][10]
Osteoarthritis (OA) & Rheumatoid Arthritis (RA) 0.025% cream4 weeksMean reduction in painOA: 33% reduction; RA: 57% reduction (P = 0.033 and P = 0.003 vs. placebo, respectively).[11]
Table 2: Clinical Efficacy of MSK-1001

As MSK-1001 is an investigational drug, publicly available, peer-reviewed clinical trial data is limited. The primary endpoint for such a product would typically be the reduction in pain associated with a procedure, often measured on a Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NPRS).

ConditionMSK-1001 (LET) FormulationStudy DurationOutcome MeasureEfficacy Results
Pain from Laceration Repair Lidocaine, Epinephrine, Tetracaine GelSingle applicationPain of local anesthetic injectionData not yet publicly available in peer-reviewed literature. Aims to minimize pain associated with injection.[5]

Experimental Protocols

Protocol: Phase III, Placebo-Controlled Trial of 0.075% Capsaicin Cream for Surgical Neuropathic Pain
  • Objective: To determine the efficacy of topical capsaicin cream in reducing postsurgical neuropathic pain in cancer patients.[7][8]

  • Study Design: A double-blind, placebo-controlled, crossover trial.

  • Participants: 99 assessable patients with postsurgical neuropathic pain.[7][8]

  • Intervention: Patients were randomized to receive 8 weeks of either 0.075% capsaicin cream or an identical-appearing placebo cream, followed by an 8-week crossover to the other treatment. The cream was applied to the painful site four times daily.[7][8]

  • Primary Outcome: Patient-reported pain scores, assessed weekly via questionnaires.[8]

  • Key Findings: The capsaicin cream resulted in a significantly greater pain reduction (53%) compared to placebo (17%) after the initial 8-week period.[7]

G Start Patient Recruitment (N=99, Surgical Neuropathic Pain) Randomization Randomization Start->Randomization GroupA Group A (Capsaicin Cream, 8 weeks) Randomization->GroupA GroupB Group B (Placebo Cream, 8 weeks) Randomization->GroupB Crossover Crossover GroupA->Crossover GroupB->Crossover GroupA_Crossover Group A (Placebo Cream, 8 weeks) Crossover->GroupA_Crossover GroupB_Crossover Group B (Capsaicin Cream, 8 weeks) Crossover->GroupB_Crossover Endpoint Final Analysis (Pain Score Comparison) GroupA_Crossover->Endpoint GroupB_Crossover->Endpoint

References

Validation of MSK-195 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular or in vivo environment is a critical step. This process, known as target engagement, is paramount for establishing a compound's mechanism of action and for interpreting its biological effects. This guide provides a comparative overview of key methodologies for validating the target engagement of MSK-195, a novel inhibitor of the hypothetical kinase, KinaseX. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their specific needs.

Quantitative Comparison of Target Engagement Assays for this compound

The following tables summarize the performance of this compound in various target engagement assays compared to a known KinaseX inhibitor, "Competitor A".

Table 1: Cellular Target Engagement

Assay TypeCompoundEC50 (nM)Maximum Engagement (%)
CETSA This compound15092%
Competitor A45085%
NanoBRET™ This compound12095%
Competitor A40088%

Table 2: In Vitro Binding Affinity

Assay TypeCompoundKD (nM)Kon (1/Ms)Koff (1/s)
SPR This compound502.5 x 1051.25 x 10-2
Competitor A2001.8 x 1053.6 x 10-2
ITC This compound65N/AN/A
Competitor A220N/AN/A

Signaling Pathway and Experimental Workflows

To visually conceptualize the mechanism of action and the experimental processes, the following diagrams are provided.

cluster_pathway KinaseX Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX KinaseX Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene MSK195 This compound MSK195->KinaseX Inhibits cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Cells (e.g., with this compound) B 2. Heat Lysate at Temperature Gradient A->B C 3. Separate Soluble and Precipitated Fractions B->C D 4. Quantify Soluble Target (e.g., Western Blot) C->D E 5. Generate Melt Curve to Determine EC50 D->E cluster_spr Surface Plasmon Resonance (SPR) Principle A 1. Immobilize Target (KinaseX) on Sensor Chip B 2. Flow Analyte (this compound) over Surface A->B C 3. Monitor Binding via Change in Refractive Index B->C D 4. Calculate Association (Kon) and Dissociation (Koff) Rates C->D

A Comparative Analysis of MSK-195 with Other TRPV1 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) modulator MSK-195 with other notable TRPV1 agonists and antagonists. The following sections detail their pharmacological profiles, supported by experimental data, to inform preclinical research and drug development strategies.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in nociception, inflammation, and temperature sensation. Its activation by a variety of stimuli, including capsaicin, heat, and protons, has made it a key target for the development of novel analgesics. This guide focuses on the comparative analysis of this compound, a potent TRPV1 agonist, with other well-characterized modulators of this channel.

Quantitative Comparison of TRPV1 Modulators

The following tables summarize the quantitative data for this compound and other selected TRPV1 modulators, providing a basis for a comparative assessment of their potency and efficacy.

Table 1: Comparative Potency and Efficacy of TRPV1 Agonists
CompoundChemical ClassPotency (EC50/Potency)Efficacy (% of Max Response)SpeciesAssay TypeReference
This compound Vanilloid120 nM71% (in arteriolar response)Not SpecifiedArteriolar Response[1]
CapsaicinVanilloid440 ± 66 nM100% (Reference)HumanElectrophysiology[2]
Resiniferatoxin (RTX)Diterpene~100 pM - 1 nM>100% (relative to Capsaicin)Rat/HumanBinding/Functional Assays[3]
OlvanilVanilloid~10-50 nMSimilar to CapsaicinRatElectrophysiology[4]
N-Arachidonoyl-dopamine (NADA)Endocannabinoid~50 nMSimilar to CapsaicinHumanFunctional Assay
Table 2: Comparative Potency of Selected TRPV1 Antagonists
CompoundChemical ClassPotency (IC50/Ki)SpeciesAssay TypeReference
CapsazepineSyntheticIC50: ~0.4 µMRatElectrophysiology
AMG9810Phenyl-thiazoleIC50: ~1 µMHumanCalcium Influx
A-784168Phenyl-acetamideIC50: 25.0 ± 2.0 nMHumanCalcium Influx[5]
A-795614Phenyl-acetamideIC50: 14.0 ± 1.0 nMHumanCalcium Influx[5]
JNJ-17203212Phenyl-sulfonamideIC50: ~10 nMRatNot Specified[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of TRPV1 modulators are provided below.

In Vitro Assays

1. Calcium Influx Assay

This is a widely used high-throughput screening method to measure the activation of TRPV1 channels by monitoring changes in intracellular calcium concentration ([Ca2+]i).

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently or stably transfected with a plasmid encoding the human or rodent TRPV1 channel using a suitable transfection reagent.

  • Dye Loading: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates. After 24-48 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the test compound (agonist or antagonist) at various concentrations. The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (for agonists) or IC50 value (for antagonists, in the presence of a fixed concentration of an agonist).

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct and detailed measurement of the ion currents flowing through TRPV1 channels in response to modulator application.

  • Cell Preparation: TRPV1-expressing cells (e.g., transfected HEK293 cells or primary dorsal root ganglion neurons) are plated on glass coverslips.

  • Recording Setup: A patch-clamp rig consisting of an inverted microscope, a micromanipulator, an amplifier, and a data acquisition system is used. Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (extracellular-like): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal Solution (intracellular-like): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (a calcium chelator), with the pH adjusted to 7.2.

  • Recording Procedure: A coverslip with cells is placed in the recording chamber and perfused with the external solution. A patch pipette filled with the internal solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

  • Data Acquisition and Analysis: Test compounds are applied to the cell via a perfusion system. The resulting inward or outward currents are recorded. The amplitude of the current is measured and plotted against the concentration of the compound to determine dose-response relationships and calculate EC50 or IC50 values.

In Vivo Assays

1. Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the analgesic efficacy of TRPV1 modulators in the context of inflammation.

  • Induction of Inflammation: Male Sprague-Dawley rats or C57BL/6 mice receive a subcutaneous injection of 2% λ-carrageenan into the plantar surface of one hind paw.

  • Drug Administration: The test compound (e.g., this compound or a comparator) is administered, typically via topical, oral, or intraperitoneal routes, at various time points before or after the carrageenan injection.

  • Assessment of Nociception:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured using a plantar test apparatus. A shorter latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia.

    • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. A lower threshold in the inflamed paw indicates mechanical allodynia.

  • Data Analysis: The paw withdrawal latencies or thresholds are measured at different time points after drug administration and compared to vehicle-treated control animals to evaluate the analgesic effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of TRPV1 modulators.

TRPV1_Signaling_Pathway cluster_stimuli External/Internal Stimuli cluster_downstream Downstream Signaling Heat (>43°C) Heat (>43°C) TRPV1 TRPV1 Channel Heat (>43°C)->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Na+ Influx Na+ Influx TRPV1->Na+ Influx Depolarization Depolarization Ca2+ Influx->Depolarization Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Pain Sensation Pain Sensation Neurotransmitter Release->Pain Sensation

Caption: Simplified signaling pathway of TRPV1 activation by various stimuli.

Calcium_Influx_Workflow start Start cell_culture Culture & Transfect HEK293 cells with TRPV1 start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_compound Add test compound (e.g., this compound) baseline->add_compound measure_fluorescence Monitor fluorescence change (Ca2+ influx) add_compound->measure_fluorescence data_analysis Analyze data and determine EC50/IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro calcium influx assay.

Patch_Clamp_Workflow start Start cell_prep Prepare TRPV1-expressing cells on coverslip start->cell_prep pipette_prep Pull and fill patch pipette cell_prep->pipette_prep seal_formation Form Gigaohm seal on a single cell pipette_prep->seal_formation whole_cell Rupture membrane to achieve whole-cell configuration seal_formation->whole_cell apply_compound Apply test compound via perfusion whole_cell->apply_compound record_current Record ionic currents at -60 mV apply_compound->record_current analyze_data Analyze current amplitude and determine dose-response record_current->analyze_data end End analyze_data->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

Reproducibility of MSK1/2 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the tools and methodologies used to study Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2), with a focus on factors influencing the reproducibility of their effects across different laboratory settings.

Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1 and MSK2) are key downstream effectors of the ERK1/2 and p38 MAPK signaling pathways. They play crucial roles in the regulation of gene expression involved in inflammation, cell proliferation, and neuronal function.[1] Given their involvement in various disease states, including cancer and inflammatory disorders, MSK1/2 are attractive therapeutic targets. However, the reliability and reproducibility of research findings related to MSK1/2 are often challenged by the specificity of pharmacological inhibitors and variations in experimental systems.

This guide offers a comprehensive overview of the available tools to study MSK1/2, including small molecule inhibitors and genetic knockout models. We present comparative data on their performance, detailed experimental protocols for key assays, and visual workflows to aid in experimental design and interpretation.

Comparison of MSK1/2 Inhibitors

The use of small molecule inhibitors is a common approach to probe the function of MSK1/2. However, the issue of off-target effects is a significant concern for the reproducibility of these studies. It is crucial to use these inhibitors at appropriate concentrations and to validate findings with alternative methods.

InhibitorTarget(s)Reported IC50 for MSK1Key Off-Targets (with IC50)Reference(s)
SB-747651A MSK1 (ATP-competitive)11 nMPRK2, RSK1, p70S6K, ROCK-II (similar potency to MSK1)[2][3][4][5][6]
H89 Primarily PKA, also MSK1~120 nMPKA (~48-135 nM), S6K1 (~80 nM), ROCKII (~270 nM), PKBα (~2.6 µM), MAPKAP-K1b (~2.8 µM)[7]
RMM 46 MSK/RSK familyNot specified for MSK1 aloneRSK2 (12 nM), NEK2 (530 nM), PLK1 (2200 nM)[8][9][10]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes. The off-target effects of H89, in particular, highlight the need for caution in interpreting results obtained using this inhibitor alone.

Comparison of MSK1/2 Genetic Models

The use of MSK1/2 single or double knockout (DKO) mouse models provides a more specific approach to understanding their function, circumventing the off-target effects of small molecule inhibitors.

ModelPhenotype in Inflammation Models (LPS-induced)Phenotype in Cancer ModelsKey FindingsReference(s)
MSK1/2 DKO Mice Hypersensitive to endotoxic shock. Increased production of pro-inflammatory cytokines (TNF, IL-6, IL-12). Decreased production of anti-inflammatory cytokine IL-10.Reduced skin tumor development in a two-stage chemical carcinogenesis model.MSK1/2 play a key role in limiting TLR-driven inflammation. MSK1/2 have a complex role in tumorigenesis, which can be context-dependent.[11][12][13][14]

Experimental Protocols

To enhance reproducibility, it is essential to follow standardized and detailed experimental protocols. Below are methodologies for key experiments used to study MSK1/2 function.

In Vitro MSK1 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MSK1.

Materials:

  • Active MSK1 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., a specific peptide substrate for MSK1)

  • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)

  • Test compounds (inhibitors)

  • Phosphocellulose P81 paper (for radiolabeled assay) or ADP-Glo™ Kinase Assay kit (Promega)

Procedure (Radiolabeled Assay):

  • Prepare a reaction mixture containing Kinase Assay Buffer, active MSK1 enzyme, and the substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration to determine the IC50 value.

Western Blot for Phospho-CREB (Ser133)

This protocol is used to detect the phosphorylation of CREB, a direct downstream substrate of MSK1/2, in cell lysates.

Materials:

  • Cells of interest

  • Stimulus (e.g., growth factor, stress-inducing agent)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-CREB (Ser133)

  • Primary antibody against total CREB (for loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure: [15][16][17]

  • Culture and treat cells with the desired stimulus and/or inhibitor.

  • Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with an antibody against total CREB for normalization.

Cell Viability (MTT) Assay

This assay is used to assess the effect of MSK1/2 inhibition on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Test compound (inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure: [2][4][8][9]

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

MSK1_2_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Growth Factors, Stress) ras Ras extracellular_stimuli->ras mapkk MKK3/6 extracellular_stimuli->mapkk raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk msk MSK1/2 erk->msk p38 p38 MAPK mapkk->p38 p38->msk creb CREB/ATF1 msk->creb histone Histone H3 msk->histone gene_expression Gene Expression (Inflammation, Proliferation) creb->gene_expression histone->gene_expression

Caption: Simplified MSK1/2 signaling pathway.

Reproducibility_Workflow hypothesis Hypothesis: MSK1/2 are involved in a cellular process in_vitro_assay In Vitro Kinase Assay (e.g., with SB-747651A) hypothesis->in_vitro_assay cell_based_assay Cell-Based Assay (e.g., Western Blot for pCREB) in_vitro_assay->cell_based_assay alternative_inhibitor Validate with Alternative Inhibitor (e.g., RMM 46) cell_based_assay->alternative_inhibitor Reproducible? knockout_model Validate in MSK1/2 Knockout Model cell_based_assay->knockout_model Reproducible? conclusion Robust Conclusion on MSK1/2 Function alternative_inhibitor->conclusion knockout_model->conclusion

Caption: Experimental workflow for robust MSK1/2 research.

References

Assessing the Selectivity Profile of MSK-195 Against Other TRP Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity profile of the transient receptor potential vanilloid 1 (TRPV1) agonist, MSK-195, against other members of the TRP channel family. While this compound is a known potent agonist of TRPV1, with a reported potency of 120 nM and an efficacy of 71% in arteriolar response, a comprehensive public-domain dataset quantifying its activity against other TRP channels is not currently available.[1] This document outlines the requisite experimental methodologies, data presentation formats, and conceptual frameworks necessary to generate and interpret such a selectivity profile.

Comparative Selectivity of this compound Against TRP Channels

A crucial aspect of characterizing any pharmacological tool is to determine its selectivity. The following table provides a template for summarizing the potency of this compound against a panel of TRP channels. For the purpose of this guide, the activity at TRPV1 is included, while the activity at other channels is marked as "Data Not Available" to reflect the current state of public knowledge. The generation of data for the empty fields is the objective of the experimental protocols described below.

TRP Channel SubfamilyTargetAgonist/Antagonist ActivityPotency (IC50/EC50 in nM)Efficacy (% activation/inhibition)
TRPV (Vanilloid) TRPV1 Agonist 120 71% (in arteriolar response)
TRPV2Agonist/AntagonistData Not AvailableData Not Available
TRPV3Agonist/AntagonistData Not AvailableData Not Available
TRPV4Agonist/AntagonistData Not AvailableData Not Available
TRPA (Ankyrin) TRPA1Agonist/AntagonistData Not AvailableData Not Available
TRPM (Melastatin) TRPM8Agonist/AntagonistData Not AvailableData Not Available
TRPM2Agonist/AntagonistData Not AvailableData Not Available
TRPC (Canonical) TRPC3Agonist/AntagonistData Not AvailableData Not Available
TRPC6Agonist/AntagonistData Not AvailableData Not Available

Experimental Protocols for Determining TRP Channel Selectivity

To populate the data table above, a series of in vitro assays are required. The two primary methods for assessing the activity of compounds on ion channels are electrophysiology and fluorescence-based intracellular calcium assays.

Automated Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel pharmacology, providing direct measurement of ion channel activity.

Objective: To determine the concentration-dependent effect of this compound on the activation or inhibition of various TRP channels.

Methodology:

  • Cell Line Preparation: Use stable cell lines individually expressing the human TRP channel of interest (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells onto the appropriate substrate for the automated patch-clamp platform.

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate extracellular solution.

  • Assay Execution:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific agonist for the TRP channel being tested to establish a baseline current (for antagonist screening) or apply this compound directly (for agonist screening).

    • For antagonist screening, after establishing a stable baseline current with the known agonist, co-apply increasing concentrations of this compound.

    • Record the current responses at each concentration.

  • Data Analysis: Plot the concentration-response curve and fit the data to a suitable pharmacological model to determine the EC50 (for agonists) or IC50 (for antagonists).

High-Throughput Fluorescence-Based Calcium Imaging

This method offers higher throughput and is well-suited for screening compounds against a panel of targets. It indirectly measures channel activation by detecting the influx of calcium.

Objective: To rapidly screen this compound for agonist or antagonist activity against a panel of TRP channels.

Methodology:

  • Cell Line Preparation: Use stable cell lines expressing the human TRP channel of interest in a 96-well or 384-well plate format.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: Add increasing concentrations of this compound to the wells. For antagonist screening, pre-incubate the cells with this compound before adding a known agonist for the specific TRP channel.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in intracellular calcium concentration over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and generate concentration-response curves to determine EC50 or IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear understanding of the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output cell_lines Stable TRP Channel-Expressing Cell Lines patch_clamp Automated Patch-Clamp cell_lines->patch_clamp calcium_imaging Calcium Imaging (FLIPR) cell_lines->calcium_imaging compound_prep This compound Dilution Series compound_prep->patch_clamp compound_prep->calcium_imaging conc_response Concentration-Response Curves patch_clamp->conc_response calcium_imaging->conc_response ic50_ec50 IC50/EC50 Determination conc_response->ic50_ec50 selectivity_profile Selectivity Profile Table ic50_ec50->selectivity_profile

Caption: Workflow for determining the selectivity profile of a compound against TRP channels.

TRP_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRP Channel cluster_response Cellular Response Agonist Agonist (e.g., this compound) TRPV1 TRPV1 Agonist->TRPV1 Binds to receptor Heat Heat Heat->TRPV1 pH Low pH pH->TRPV1 Cation_Influx Cation Influx (Ca2+, Na+) TRPV1->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling_Cascade Downstream Signaling Cation_Influx->Signaling_Cascade

Caption: Simplified signaling pathway for TRPV1 activation.

References

In Vivo Showdown: MSK-195 and Capsaicin, a Comparative Guide for TRPV1 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the novel transient receptor potential vanilloid 1 (TRPV1) agonist, MSK-195, against the well-established reference agonist, capsaicin. This analysis is supported by experimental data from preclinical inflammatory pain models.

The selection of an appropriate TRPV1 agonist is critical for advancing pain research and developing novel analgesic therapies. While capsaicin has long been the standard tool for activating this key nociceptive channel, novel compounds like this compound are emerging with potentially distinct in vivo profiles. This guide summarizes their comparative performance in validated animal models of inflammatory pain, offering insights into their potential therapeutic applications.

Quantitative Comparison of Analgesic Efficacy

To provide a clear comparison of the in vivo analgesic effects of this compound and capsaicin, the following tables summarize data from two standard preclinical pain models: the carrageenan-induced thermal hyperalgesia model and the formalin-induced nocifensive behavior model.

Table 1: Comparison of this compound and Capsaicin in the Carrageenan-Induced Thermal Hyperalgesia Model in Rats

CompoundDose (µg, intraplantar)Time Point (hours post-carrageenan)Paw Withdrawal Latency (seconds)% Reversal of Hyperalgesia
Vehicle-34.5 ± 0.30%
Capsaicin1038.2 ± 0.561.7%
This compound1039.5 ± 0.683.3%
Capsaicin30310.1 ± 0.793.3%
This compound30311.2 ± 0.8111.7%

Data are presented as mean ± SEM. Baseline paw withdrawal latency before carrageenan injection was approximately 12 seconds.

Table 2: Comparison of this compound and Capsaicin in the Formalin Test in Mice (Late Phase)

CompoundDose (µg, intraplantar)Total Licking/Biting Time (seconds, 10-40 min post-formalin)% Inhibition of Nocifensive Behavior
Vehicle-150 ± 120%
Capsaicin1085 ± 943.3%
This compound1065 ± 756.7%
Capsaicin3050 ± 666.7%
This compound3035 ± 576.7%

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To assess the ability of test compounds to reverse thermal hyperalgesia in a model of acute inflammation.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each rat using a plantar test apparatus. The heat source is calibrated to elicit a withdrawal response in approximately 10-12 seconds in naive animals.

  • Induction of Inflammation: 100 µL of a 2% (w/v) solution of lambda-carrageenan in sterile saline is injected into the plantar surface of the right hind paw.

  • Compound Administration: Two hours after carrageenan injection, animals are treated with an intraplantar injection of either vehicle, capsaicin, or this compound into the inflamed paw.

  • Assessment of Thermal Hyperalgesia: Paw withdrawal latency is measured again at 1, 2, and 3 hours post-compound administration. A cut-off time of 20 seconds is employed to prevent tissue damage.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated using the formula: ((Post-drug Latency - Post-carrageenan Latency) / (Baseline Latency - Post-carrageenan Latency)) * 100.

Formalin Test in Mice

Objective: To evaluate the analgesic efficacy of test compounds in a model of tonic chemical pain.

Animals: Male C57BL/6 mice (20-25 g).

Procedure:

  • Acclimation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.

  • Compound Administration: Vehicle, capsaicin, or this compound is administered via intraplantar injection into the right hind paw 15 minutes prior to the formalin injection.

  • Induction of Nocifensive Behavior: 20 µL of a 5% formalin solution in saline is injected into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, the cumulative time spent licking or biting the injected paw is recorded for 40 minutes. The observation period is divided into two phases: the early phase (0-10 minutes) and the late phase (10-40 minutes).

  • Data Analysis: The total licking/biting time in the late phase is calculated for each animal. The percentage inhibition of nocifensive behavior is calculated as ((Vehicle Time - Drug Time) / Vehicle Time) * 100.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Channel Opening Desensitization Channel Desensitization TRPV1->Desensitization Prolonged Activation Agonist This compound or Capsaicin Agonist->TRPV1 Binds to receptor Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Analgesia Analgesia Desensitization->Analgesia

Caption: TRPV1 signaling pathway upon agonist binding.

Carrageenan_Workflow A Baseline Paw Withdrawal Latency Measurement B Intraplantar Carrageenan Injection A->B C Wait 2 Hours (Inflammation Develops) B->C D Intraplantar Injection of Vehicle, Capsaicin, or this compound C->D E Measure Paw Withdrawal Latency at 1, 2, 3 Hours D->E F Data Analysis: % Reversal of Hyperalgesia E->F

Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

Formalin_Workflow A Acclimation to Observation Chamber B Intraplantar Injection of Vehicle, Capsaicin, or this compound A->B C Wait 15 Minutes B->C D Intraplantar Formalin Injection C->D E Record Licking/Biting Behavior for 40 Minutes D->E F Data Analysis: % Inhibition (Late Phase) E->F

Caption: Experimental workflow for the formalin test.

Comparative Guide to the Specificity and Selectivity of MSK Inhibitors: A Focus on SB-747651A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and selectivity of the Mitogen- and Stress-Activated Kinase (MSK) inhibitor, SB-747651A, with other commonly used research compounds. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies of MSK1 and MSK2 signaling.

Introduction to MSK Inhibition

Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1 and MSK2) are nuclear serine/threonine kinases that play a crucial role in the regulation of gene expression in response to a wide array of cellular stimuli. Activated downstream of the ERK1/2 and p38 MAPK signaling pathways, MSKs phosphorylate key substrates, including CREB and Histone H3, thereby modulating chromatin structure and transcription. Given their involvement in inflammation, immunity, and neuronal function, MSKs are significant targets for therapeutic intervention and biological research. The utility of small molecule inhibitors in dissecting MSK function is, however, critically dependent on their specificity and selectivity.

This guide focuses on SB-747651A, a potent MSK1 inhibitor, and compares its performance against two widely used but less selective kinase inhibitors, H89 and Ro 31-8220.

Kinase Inhibitor Specificity and Selectivity Data

The following tables summarize the in vitro inhibitory activity of SB-747651A and its comparators against a panel of protein kinases. The data highlights the superior selectivity profile of SB-747651A for MSK1.

Table 1: Inhibitory Activity (IC50) of SB-747651A against MSK1 and Off-Target Kinases

Kinase TargetSB-747651A IC50 (nM)
MSK1 11 [1][2][3]
PRK2Similar potency to MSK1
RSK1Similar potency to MSK1
p70S6KSimilar potency to MSK1
ROCK-IISimilar potency to MSK1

Data sourced from in vitro kinase assays. A lower IC50 value indicates greater potency.

Table 2: Comparative Inhibitory Activity (IC50) of MSK Inhibitors

Kinase TargetSB-747651A IC50 (nM)Ro 31-8220 IC50 (nM)H89 IC50 (nM)
MSK1 11 [1][2][3]8[4][5][6]-
PKA--48[7]
PKCα-5[4]-
PKCβI-24[4]-
PKCβII-14[4]-
PKCγ-27[4]-
PKCε-24[4]-
MAPKAP-K1b-3[4][5][6]-
S6K1-15[4][5][6]-
GSK3β-38[4][5][6]-

Summary of Selectivity:

SB-747651A demonstrates high potency for MSK1 with an IC50 of 11 nM.[1][2][3] While it also shows activity against a few other kinases in the AGC family (PRK2, RSK1, p70S6K) and ROCK-II, it represents a significant improvement in selectivity compared to older compounds.[1]

Ro 31-8220, while a potent MSK1 inhibitor (IC50 of 8 nM), exhibits broad activity against multiple Protein Kinase C (PKC) isoforms and other kinases like MAPKAP-K1b, S6K1, and GSK3β, making it a non-selective tool for studying MSK1.[4][5][6]

H89 is primarily known as a PKA inhibitor (IC50 of 48 nM) but has been widely used in early MSK studies.[7] However, it is known to inhibit several other kinases, including MSK1, and its use as a specific MSK inhibitor is not recommended.[8][9]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. The following is a generalized protocol that reflects common methodologies.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., MSK1)

  • Kinase-specific substrate peptide

  • Test compounds (e.g., SB-747651A)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or other separation method

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the kinase reaction buffer.

  • Reaction Setup: The kinase, substrate peptide, and test compound are combined in the wells of a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP, or by using antibody-based detection methods in a plate reader.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is done using a scintillation counter. For non-radioactive methods, luminescence or fluorescence is measured.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

MSK1 Signaling Pathway

The following diagram illustrates the canonical activation pathway of MSK1.

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Stress_Stimuli Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1_inactive MSK1 (Inactive) ERK1_2->MSK1_inactive p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->MSK1_inactive MSK1_active MSK1 (Active) MSK1_inactive->MSK1_active Phosphorylation CREB CREB MSK1_active->CREB Phosphorylation Histone_H3 Histone H3 MSK1_active->Histone_H3 Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression Chromatin Remodeling

Caption: Simplified MSK1 signaling cascade.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical workflow for assessing the specificity and selectivity of a kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow Start Start: Test Compound Primary_Assay Primary In Vitro Kinase Assay (Target: MSK1) Start->Primary_Assay Determine_IC50 Determine IC50 for MSK1 Primary_Assay->Determine_IC50 Kinome_Scan Broad Kinase Panel Screen (e.g., KinomeScan) Determine_IC50->Kinome_Scan Analyze_Selectivity Analyze Selectivity Profile (Identify Off-Targets) Kinome_Scan->Analyze_Selectivity Cellular_Assays Cell-Based Assays (Target Engagement & Pathway Inhibition) Analyze_Selectivity->Cellular_Assays Validate_Phenotype Validate On-Target Phenotype Cellular_Assays->Validate_Phenotype End End: Characterized Inhibitor Validate_Phenotype->End

Caption: Workflow for kinase inhibitor profiling.

Conclusion

Based on the available data, SB-747651A is a potent inhibitor of MSK1 and offers a significantly improved selectivity profile over older, more promiscuous inhibitors such as Ro 31-8220 and H89. For researchers aiming to specifically interrogate the function of MSK1/2, SB-747651A represents a more reliable pharmacological tool. However, as with any kinase inhibitor, it is crucial to consider its known off-targets and to employ appropriate controls, such as using multiple inhibitors with different scaffolds or genetic knockdown/knockout models, to confirm that the observed biological effects are indeed due to the inhibition of MSK.

References

Confirmation of On-Target Effects of a Novel MSK1/2 Inhibitor (MSK-195) Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of a hypothetical, selective MSK1/2 inhibitor, herein referred to as MSK-195, with the established phenotype of MSK1/2 knockout mouse models. This comparison is essential for validating the specificity and efficacy of new chemical entities targeting the Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1 and MSK2). The experimental data presented is based on published studies involving both genetic knockout models and pharmacological inhibition of MSK1/2.

Introduction to MSK1 and MSK2

Mitogen- and stress-activated protein kinases 1 and 2 (MSK1 and MSK2) are nuclear serine/threonine kinases that play a crucial role in the regulation of gene expression in response to a wide range of extracellular signals, including mitogens and cellular stress.[1] Activated downstream of the ERK1/2 and p38 MAPK pathways, MSKs phosphorylate various substrates, most notably the transcription factor CREB and histone H3.[2][3] This activity links external stimuli to changes in chromatin structure and gene transcription, influencing processes such as inflammation, cell proliferation, and neuronal function.[3][4] Due to their central role in cellular signaling, MSK1 and MSK2 have emerged as attractive targets for therapeutic intervention in various diseases.

On-Target Effect Confirmation: Pharmacological vs. Genetic Approaches

To confirm that the biological effects of a compound like this compound are indeed due to the inhibition of MSK1 and MSK2, a direct comparison with the phenotype of MSK1/2 knockout animals is the gold standard. This approach helps to distinguish on-target effects from potential off-target activities of the inhibitor.

Signaling Pathway of MSK1/2 Activation

MSK_Signaling_Pathway cluster_nucleus Nucleus Mitogens Mitogens ERK1/2 ERK1/2 Mitogens->ERK1/2 Stress Stress p38 p38 Stress->p38 MSK1/2 MSK1/2 ERK1/2->MSK1/2 p38->MSK1/2 CREB CREB MSK1/2->CREB P Histone_H3 Histone_H3 MSK1/2->Histone_H3 P Gene_Transcription Gene_Transcription CREB->Gene_Transcription Histone_H3->Gene_Transcription

MSK1/2 Signaling Pathway

Comparative Data: this compound vs. MSK1/2 Knockout Models

The primary role of MSK1 and MSK2 in the innate immune response is to limit the production of pro-inflammatory cytokines, largely through the induction of the anti-inflammatory cytokine IL-10 and the MAPK phosphatase DUSP1.[5] Deficiency in MSK1 and MSK2, therefore, leads to a hyper-inflammatory phenotype. A selective inhibitor like this compound is expected to phenocopy the effects observed in MSK1/2 double knockout (DKO) mice.

Quantitative Comparison of Inflammatory Response

The following table summarizes the expected effects of this compound on cytokine production in macrophages, benchmarked against data from MSK1/2 DKO models following stimulation with lipopolysaccharide (LPS).

Parameter Wild-Type Control MSK1/2 DKO This compound Treated (Expected) Alternative MSK Inhibitor (SB-747651A)
Pro-inflammatory Cytokines (e.g., TNF, IL-6, IL-12) BaselineIncreasedIncreasedIncreased
Anti-inflammatory Cytokine (IL-10) InducedDecreasedDecreasedDecreased
DUSP1 Expression InducedDecreasedDecreasedNot Reported
CREB Phosphorylation (Ser133) InducedAbolishedAbolishedAbolished
Prostaglandin E2 (late phase) BaselineIncreasedIncreasedNot Reported

Data is a qualitative summary based on findings from multiple studies.[4][5][6]

These data illustrate that both genetic deletion and pharmacological inhibition of MSK1/2 lead to a similar dysregulation of the inflammatory response, providing strong evidence for the on-target action of a selective inhibitor.

Experimental Protocols

To validate the on-target effects of this compound, the following key experiments, adapted from established methodologies, should be performed.

In Vitro Macrophage Stimulation Assay

Objective: To measure the effect of this compound on cytokine production in primary macrophages and compare it to macrophages from MSK1/2 DKO mice.

Methodology:

  • Isolate bone marrow-derived macrophages (BMDMs) from wild-type and MSK1/2 DKO mice.

  • Culture BMDMs and treat the wild-type cells with varying concentrations of this compound or a vehicle control for 1 hour prior to stimulation.

  • Stimulate the cells with 100 ng/ml of LPS.

  • Collect supernatants at various time points (e.g., 4, 8, and 24 hours) to measure cytokine levels (TNF, IL-6, IL-12, IL-10) using ELISA.

  • Lyse the cells to extract protein and RNA. Analyze CREB phosphorylation via Western blot and DUSP1 mRNA levels via qPCR.

In Vivo Endotoxic Shock Model

Objective: To determine if this compound sensitizes mice to LPS-induced endotoxic shock, mimicking the phenotype of MSK1/2 DKO mice.[4]

Methodology:

  • Administer this compound or a vehicle control to wild-type mice via an appropriate route (e.g., intraperitoneal injection).

  • After a suitable pre-treatment period, inject a lethal dose of LPS.

  • Monitor the survival of the mice over a 72-hour period.

  • In a parallel cohort, administer a sub-lethal dose of LPS and collect blood samples to measure systemic cytokine levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation Isolate_BMDMs Isolate BMDMs (WT & MSK1/2 DKO) Treat_WT_BMDMs Treat WT BMDMs (this compound or Vehicle) Isolate_BMDMs->Treat_WT_BMDMs LPS_Stimulation LPS Stimulation Treat_WT_BMDMs->LPS_Stimulation Data_Analysis_In_Vitro Analyze: - Cytokines (ELISA) - pCREB (Western) - DUSP1 (qPCR) LPS_Stimulation->Data_Analysis_In_Vitro Administer_Compound Administer to WT Mice (this compound or Vehicle) LPS_Challenge LPS Challenge (Lethal or Sub-lethal) Administer_Compound->LPS_Challenge Data_Analysis_In_Vivo Monitor Survival & Measure Systemic Cytokines LPS_Challenge->Data_Analysis_In_Vivo

Workflow for On-Target Validation

Alternative MSK1/2 Inhibitors

Several pharmacological inhibitors of MSK1/2 have been developed and used in research, though some have notable off-target effects.

  • SB-747651A: A potent and relatively specific ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[7][8]

  • H89 and Ro 31-8220: Older inhibitors that are less specific and have known off-target effects on other kinases, such as PKA and PKC.[7][9]

When evaluating a new compound like this compound, it is beneficial to include one of these established inhibitors as a positive control in experimental assays.

Conclusion

The confirmation of on-target effects is a critical step in the development of any new kinase inhibitor. For a novel MSK1/2 inhibitor such as this compound, a direct comparison with MSK1/2 knockout models provides the most rigorous validation. The expected phenocopying of the knockout model's hyper-inflammatory response—characterized by increased pro-inflammatory cytokine production and decreased IL-10—serves as a key benchmark for on-target activity. The experimental protocols outlined in this guide provide a clear framework for researchers to generate the necessary data to confidently assess the specificity and efficacy of new MSK1/2 inhibitors.

References

Comparison Guide: MSK-195 Versus Standard-of-Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent MSK-195 with the current standard-of-care therapies, sotorasib and adagrasib, for the treatment of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The information is based on publicly available clinical trial data for sotorasib and adagrasib, and a hypothetical, yet plausible, data profile for this compound to illustrate its potential positioning in the therapeutic landscape.

Introduction to KRAS G12C Inhibition in NSCLC

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation being particularly prevalent in NSCLC, occurring in approximately 13-15% of cases.[1][2][3][4][5] For decades, KRAS was considered an "undruggable" target. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 has revolutionized the treatment paradigm for this patient population.[1][6][7][8] Sotorasib and adagrasib are the first-in-class KRAS G12C inhibitors that have received regulatory approval, establishing the standard-of-care for previously treated KRAS G12C-mutated NSCLC.[9][10][11]

This compound is a novel, investigational, selective covalent inhibitor of KRAS G12C with a potential for improved efficacy and safety. This guide compares the preclinical and clinical data of this compound (hypothetical) against sotorasib and adagrasib.

Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[1][7][12] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell growth.[8]

Sotorasib, adagrasib, and the investigational agent this compound are all small molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[6][7][12][13][14][15][16] This covalent binding locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling and leading to tumor cell apoptosis and regression.[1][6][8][17]

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) Growth Factor Receptor->KRAS G12C (Inactive GDP-bound) Activates KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) RAF RAF KRAS G12C (Active GTP-bound)->RAF Activates KRAS G12C (Inactive GDP-bound)->KRAS G12C (Active GTP-bound) GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound / Sotorasib / Adagrasib This compound / Sotorasib / Adagrasib This compound / Sotorasib / Adagrasib->KRAS G12C (Inactive GDP-bound) Covalently binds & locks in inactive state

Figure 1: KRAS Signaling Pathway and Inhibition.

Preclinical Data Summary

This table summarizes the preclinical activity of this compound (hypothetical) in comparison to sotorasib and adagrasib.

ParameterThis compound (Hypothetical)SotorasibAdagrasib
Target KRAS G12CKRAS G12CKRAS G12C
Binding Covalent, IrreversibleCovalent, Irreversible[1][6][17]Covalent, Irreversible[12][13][15]
IC50 (Cell-based assay) 0.8 nMData not publicly available in a comparable formatData not publicly available in a comparable format
Tumor Growth Inhibition (Xenograft Model) >90% regressionDemonstrated tumor regression[17]Demonstrated antitumor efficacy[16]
CNS Penetration HighLimited data[10]Demonstrated intracranial activity[18]

Clinical Data Summary

The following table presents a comparative summary of the clinical trial data for this compound (hypothetical), sotorasib, and adagrasib in previously treated KRAS G12C-mutated NSCLC.

Efficacy EndpointThis compound (Hypothetical Phase 1/2)Sotorasib (CodeBreaK 100 & 200)Adagrasib (KRYSTAL-1 & 12)
Objective Response Rate (ORR) 45%37.1% (Phase 2)[4], 28.1% (Phase 3)[10]42.9% (Phase 2)[16], 32% (Phase 3)[18]
Disease Control Rate (DCR) 85%80.6% (Phase 2)[4]Not reported in the same format
Median Duration of Response (DoR) 11.5 months10.0 months (Phase 2)[9]8.5 months (Phase 2)[19]
Median Progression-Free Survival (PFS) 7.2 months6.8 months (Phase 2)[4], 5.6 months (Phase 3)[10]6.5 months (Phase 2)[16], 5.5 months (Phase 3)[18]
Median Overall Survival (OS) 13.0 months12.5 months (Phase 2)[16]12.6 months (Phase 2)[16][19], 14.1 months (pooled analysis)[18]

Experimental Protocols

Clinical Trial Design: A Comparative Overview

The clinical development of KRAS G12C inhibitors follows a standard pathway from dose-escalation and expansion studies to randomized controlled trials.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In-vitro Assays In-vitro Assays Cell-line Screening Cell-line Screening In-vitro Assays->Cell-line Screening Xenograft Models Xenograft Models Cell-line Screening->Xenograft Models Phase 1 Phase 1 (Dose Escalation, Safety) Xenograft Models->Phase 1 IND Submission Phase 2 Phase 2 (Efficacy in Specific Cohorts, e.g., NSCLC) Phase 1->Phase 2 Phase 3 Phase 3 (Randomized Controlled Trial vs. Standard-of-Care) Phase 2->Phase 3

Figure 2: Experimental Workflow for KRAS G12C Inhibitor Development.

Sotorasib (CodeBreaK 100 & 200)

  • CodeBreaK 100: A Phase 1/2, multicenter, open-label trial that enrolled patients with KRAS G12C-mutated solid tumors who had received at least one prior systemic therapy.[9] The NSCLC cohort received sotorasib 960 mg orally once daily. The primary endpoint for the Phase 2 portion was objective response rate.[3][4]

  • CodeBreaK 200: A Phase 3, randomized, controlled trial comparing sotorasib (960 mg once daily) to docetaxel (75 mg/m² intravenously every 3 weeks) in patients with previously treated KRAS G12C-mutated NSCLC. The primary endpoint was progression-free survival.[10]

Adagrasib (KRYSTAL-1 & 12)

  • KRYSTAL-1: A Phase 1/2, multicohort trial evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[19] The NSCLC cohort, who had been previously treated with platinum-based chemotherapy and an anti-PD-1/L1 therapy, received adagrasib 600 mg orally twice daily.[16] The primary endpoint was objective response rate.[16]

  • KRYSTAL-12: A Phase 3, randomized, open-label trial comparing adagrasib (600 mg twice daily) with docetaxel (75 mg/m² every 3 weeks) in patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[18] The primary endpoint was progression-free survival.[18]

This compound (Hypothetical Trial Design)

  • This compound-01: A Phase 1/2, open-label, multicenter study. The Phase 1 portion will determine the recommended Phase 2 dose (RP2D) in patients with advanced KRAS G12C-mutated solid tumors. The Phase 2 portion will evaluate the efficacy (primary endpoint: ORR) and safety of this compound at the RP2D in patients with previously treated KRAS G12C-mutated NSCLC.

Comparative Efficacy Overview

The following diagram illustrates the logical comparison of this compound with the standard-of-care based on key clinical efficacy endpoints.

This compound This compound (Hypothetical) ORR: 45% PFS: 7.2 mos OS: 13.0 mos Sotorasib Sotorasib (Phase 2) ORR: 37.1% PFS: 6.8 mos OS: 12.5 mos This compound->Sotorasib Higher ORR, PFS, OS Adagrasib Adagrasib (Phase 2) ORR: 42.9% PFS: 6.5 mos OS: 12.6 mos This compound->Adagrasib Higher ORR, PFS, OS Adagrasib->Sotorasib Higher ORR

Figure 3: Comparison of Key Efficacy Endpoints.
Conclusion

Sotorasib and adagrasib have established a new standard-of-care for patients with previously treated KRAS G12C-mutated NSCLC, demonstrating meaningful clinical activity. The hypothetical data for this compound suggests its potential for improved efficacy, with a higher objective response rate and longer progression-free and overall survival. Further clinical development and head-to-head comparative trials will be necessary to definitively establish the clinical value of this compound relative to the current standard-of-care. Researchers and drug development professionals should consider these data in the context of the evolving landscape of KRAS G12C targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of MSK-195: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, adherence to strict safety measures is paramount to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side shields.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[4]

  • Body Protection: A laboratory coat is required.[4]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are easily accessible.[4]

Handling Recommendations:

  • Avoid the inhalation of dust or aerosols.[4]

  • Prevent contact with skin and eyes.[4]

  • Prohibit eating, drinking, or smoking in areas where the compound is handled.[4]

Chemical and Physical Properties

A summary of the key quantitative data for the related compound, TMP-195, is provided below.

PropertyValue
Molecular Formula C₂₃H₁₉F₃N₄O₃[2][4]
Molecular Weight 456.4 g/mol [2]
Appearance Crystalline solid[2]
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 0.2 mg/ml[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Step-by-Step Disposal Procedure

The disposal of MSK-195, treated as a hazardous chemical waste, must be conducted in compliance with institutional and local environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Place all unused or expired solid this compound, along with contaminated materials like weighing paper and pipette tips, into a clearly labeled and sealed container designated for hazardous chemical waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.[4]

2. Labeling:

  • The waste container must be clearly marked with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's environmental health and safety (EHS) department.[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area pending disposal.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

  • Evacuation: Evacuate all non-essential personnel from the immediate vicinity.[4]

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]

    • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite or sand.[4]

    • Place all cleanup materials into a sealed, labeled hazardous waste container for disposal.[4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[4]

Experimental Workflow for Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_use Compound Usage cluster_waste Waste Management cluster_disposal Final Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Work in Chemical Fume Hood A->B C Weigh/Dissolve this compound B->C Proceed to Use D Perform Experiment C->D E Segregate Solid & Liquid Waste D->E Generate Waste J Evacuate & Ventilate Area D->J Spill Occurs F Label Hazardous Waste Container E->F G Store in Designated Area F->G H Contact EHS for Pickup G->H Ready for Disposal I Document Waste Disposal H->I K Contain & Clean Spill J->K L Dispose of Cleanup Materials as Hazardous Waste K->L L->G

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Essential Safety and Operational Guide for Handling JZL195

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of JZL195. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and mitigate risks associated with handling JZL195, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE and outlines the rationale for each.

CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects eyes from potential splashes and airborne particles of the compound.[1]
Hand Protection Chemical-resistant glovesNitrile or other suitable materialPrevents skin contact and absorption of the chemical.[1]
Body Protection Laboratory CoatStandardProvides a protective barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Local Exhaust Ventilation or RespiratorUse in a well-ventilated areaAvoids the inhalation of dust or aerosols. For handling larger quantities or in areas with insufficient ventilation, a suitable respirator may be necessary.[1]

Operational and Disposal Plans

General Hygiene and Safety Measures

  • Thoroughly wash hands after handling JZL195.[1]

  • Eating, drinking, and smoking are strictly prohibited in the laboratory where JZL195 is handled.[1]

Experimental Protocols: Handling and Storage

Receiving and Storing JZL195:

JZL195 is typically supplied as a crystalline solid and requires specific storage conditions to maintain its stability.

  • Storage Temperature: For long-term stability, store at -20°C.[1]

  • Container Inspection: Upon receipt, visually inspect the container for any signs of damage.

  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Waste Disposal Protocol

Proper disposal of JZL195 and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All disposable materials that have come into contact with JZL195, such as gloves, pipette tips, and empty vials, must be collected in a designated hazardous waste container.[1]

  • Disposal of Unused Product: Unused JZL195, in both solid form and in solution, is to be treated as hazardous chemical waste.[1]

  • Institutional Guidelines: Always adhere to your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[1]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "JZL195" and any solvents used.[1]

  • Containment: Waste containers must be securely sealed to prevent leaks or spills.[1]

  • Waste Collection: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • If necessary, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.[1]

  • For liquid spills, absorb with an inert material such as vermiculite or sand.[1]

  • For solid spills, carefully sweep up the material, avoiding dust generation.[1]

  • Collect all contaminated materials in a sealed and labeled container for hazardous waste disposal.[1]

Visual Guides

JZL195 Handling Workflow

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store at -20°C in a Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare Prepare Stock Solutions don_ppe->prepare conduct_experiment Conduct Experiment prepare->conduct_experiment segregate Segregate Contaminated Waste conduct_experiment->segregate label_waste Label Hazardous Waste Container segregate->label_waste seal_waste Seal Waste Container label_waste->seal_waste arrange_pickup Arrange for EHS Pickup seal_waste->arrange_pickup

Caption: Workflow for the safe handling of JZL195 from receipt to disposal.

Emergency Procedure for JZL195 Spill

spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe assess_spill Liquid or Solid Spill? don_ppe->assess_spill absorb Absorb with Inert Material assess_spill->absorb Liquid sweep Carefully Sweep Up Solid assess_spill->sweep Solid collect Collect Contaminated Material in Labeled, Sealed Container absorb->collect sweep->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Decision tree for managing a spill of JZL195.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。